molecular formula C9H6Cl2N2O B1592233 4,6-Dichloro-7-methoxyquinazoline CAS No. 205584-69-6

4,6-Dichloro-7-methoxyquinazoline

Cat. No.: B1592233
CAS No.: 205584-69-6
M. Wt: 229.06 g/mol
InChI Key: PHWAMXVPMNPOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-7-methoxyquinazoline is a useful research compound. Its molecular formula is C9H6Cl2N2O and its molecular weight is 229.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWAMXVPMNPOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596616
Record name 4,6-Dichloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205584-69-6
Record name 4,6-Dichloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-7-methoxyquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Dichloro-7-methoxyquinazoline: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear at the core of a multitude of biologically active compounds. The quinazoline scaffold is a prime example of such a "privileged structure." Its rigid, bicyclic nature provides a well-defined orientation for substituents to interact with biological targets, while the embedded nitrogen atoms offer key hydrogen bonding capabilities. Quinazoline derivatives have been successfully developed into approved therapeutics, most notably as potent kinase inhibitors in oncology, including gefitinib, erlotinib, and afatinib.[1][2] This guide focuses on a specific, highly functionalized quinazoline intermediate: 4,6-dichloro-7-methoxyquinazoline . The strategic placement of its chloro and methoxy groups makes it a versatile and powerful building block for the synthesis of targeted therapeutic agents. This document provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, insights into its reactivity, and its critical role in the drug development pipeline.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 205584-69-6[3]
Molecular Formula C₉H₆Cl₂N₂O[4]
Molecular Weight 229.06 g/mol [5]
Monoisotopic Mass 227.98572 Da[4]
Appearance Typically an off-white to yellow solid(General knowledge)
XlogP (Predicted) 3.1[4]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted quinazolines often involves the construction of the heterocyclic ring system followed by functional group manipulation. A common and reliable method for introducing the critical C4-chloro substituent is through the chlorination of a quinazolinone precursor. The following protocol is a representative synthesis adapted from established procedures for analogous compounds.[6][7]

Synthetic Workflow Overview

The logical flow for a plausible synthesis of this compound begins with a suitably substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone core, followed by chlorination.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-5-chloro-4-methoxybenzoic acid B 6-Chloro-7-methoxyquinazolin-4(3H)-one A->B Formamide (or similar C1 source) High Temperature C This compound (Target) B->C Chlorinating Agent (e.g., POCl₃, SOCl₂) Reflux

Caption: A representative two-step synthesis pathway.

Detailed Experimental Protocol

Objective: To synthesize this compound from 6-chloro-7-methoxyquinazolin-4(3H)-one.

Causality Behind Reagent Choice:

  • Chlorinating Agent (Phosphorus Oxychloride - POCl₃): Quinazolinones possess an amide-like lactam structure. POCl₃ is a powerful dehydrating and chlorinating agent highly effective for converting the C4-keto group into a more reactive C4-chloro group. Thionyl chloride (SOCl₂) can also be used.[7] The reaction proceeds via the formation of a reactive phosphate intermediate which is subsequently displaced by a chloride ion.

  • Catalyst (N,N-Dimethylformamide - DMF): A catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) in situ with POCl₃, which is a more potent activating agent for the quinazolinone oxygen.[1]

  • Solvent: POCl₃ often serves as both the reagent and the solvent when used in large excess. For post-reaction workup, toluene is used for azeotropic removal of residual POCl₃, which is critical due to its water-reactivity.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, ~10-15 volumes) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Chlorination Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Reagent Removal: Allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Caution: POCl₃ is corrosive and reacts violently with water.

  • Azeotropic Distillation: Add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times to ensure complete removal of residual POCl₃.[6]

  • Isolation: Cautiously quench the residue by pouring it into a beaker of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, and finally with more cold water.

  • Drying and Characterization: Dry the purified solid under vacuum. The final product, this compound, should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Reactivity and Mechanistic Insights: The Key to Versatility

The synthetic utility of this compound is dictated by the differential reactivity of its two chlorine substituents.

  • C4-Position (Imidoyl Chloride): The chlorine atom at the C4 position is part of an imidoyl chloride-like system (-N=C(Cl)-). It is highly activated towards nucleophilic aromatic substitution (SₙAr). This activation is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution reaction. This high reactivity makes the C4 position the primary site for modification, commonly with amines, alcohols, or thiols.[8][9]

  • C6-Position (Aryl Chloride): The chlorine atom at the C6 position is a standard aryl chloride. It is significantly less reactive towards SₙAr than the C4-chloro group. Substitution at this position typically requires more forcing conditions, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • 7-Methoxy Group: This electron-donating group on the benzene portion of the scaffold can subtly influence the reactivity of the C6-chloro group and provides an additional point for potential metabolic interaction in a final drug molecule.

This reactivity differential is the cornerstone of its utility, allowing for selective, stepwise functionalization to build molecular complexity in a controlled manner.

Caption: Differential reactivity of the chloro-substituents.

Spectroscopic Characterization

Authenticating the structure of the synthesized molecule is non-negotiable. Below are the expected spectroscopic signatures for this compound, based on data from analogous structures.[7]

  • ¹H NMR (Proton NMR):

    • Quinazoline Protons: Two singlets are expected in the aromatic region (δ 7.0-9.0 ppm). One for the proton at C2 and one for the proton at C5. The C8 proton signal is absent due to substitution.

    • Methoxy Protons: A sharp singlet integrating to 3 hydrogens will be present, typically in the δ 3.9-4.1 ppm range.

  • ¹³C NMR (Carbon NMR):

    • Aromatic carbons will appear in the δ 110-160 ppm region. The carbons directly attached to chlorine (C4 and C6) and nitrogen (C2, C8a) will be significantly deshielded.

    • The methoxy carbon will give a signal around δ 55-60 ppm.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak ([M]⁺) will be accompanied by [M+2]⁺ and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1. For this molecule, the primary peaks would be around m/z 228, 230, and 232.[4]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is not an end product but a high-value intermediate, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Many TKIs share a common 4-anilinoquinazoline core, which is responsible for binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).

The synthesis of these inhibitors leverages the high reactivity of the C4-chloro group. A nucleophilic substitution reaction with a substituted aniline introduces the crucial anilino side chain, forming the core pharmacophore. The remaining C6-chloro and 7-methoxy groups can be used to fine-tune solubility, metabolic stability, and target selectivity, or to introduce further functionality.

Drug_Discovery_Application A This compound C 4-Anilino-6-chloro-7-methoxyquinazoline (Core TKI Scaffold) A->C SₙAr Reaction B Substituted Aniline (Nucleophile) B->C D Further Modification (e.g., Cross-Coupling at C6) C->D E Final TKI Candidate D->E

Caption: Role as an intermediate in TKI synthesis.

The deregulation of the EGFR signaling pathway is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[2] By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel 4-anilinoquinazoline derivatives to screen for potent and selective EGFR inhibitors.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

  • Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles conforming to EN166 standards, and a lab coat.[11][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound represents more than just a collection of atoms; it is a testament to the power of strategic molecular design. Its value lies not in any inherent biological activity, but in its carefully tuned reactivity. The differential electrophilicity of its C4 and C6 positions provides chemists with a reliable and controllable platform for constructing complex molecules, particularly the highly sought-after 4-anilinoquinazoline class of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher or drug development professional working at the forefront of modern oncology research.

References

  • PubChemLite. This compound (C9H6Cl2N2O).
  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • OuYang, Y. et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate.
  • Chem-Impex International. 4-chloro-7-Methoxyquinoline-6-carboxaMide Safety Data Sheets.
  • Organic Syntheses. 4,7-dichloroquinoline.
  • National Institutes of Health. (2022, March 21). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
  • ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline.
  • National Institutes of Health. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline.
  • PubChem. 4-Chloro-7-methoxyquinoline-6-carboxamide.

Sources

An In-depth Technical Guide to 4,6-Dichloro-7-methoxyquinazoline: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the quinazoline scaffold is a "privileged structure," a distinction earned due to its recurring presence in a multitude of biologically active molecules, particularly in oncology. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 4,6-dichloro-7-methoxyquinazoline. We will delve into its fundamental molecular characteristics, explore its strategic importance as a synthetic intermediate, and provide practical insights into its handling and analysis. This document is intended for researchers and professionals in organic synthesis and drug development who leverage such building blocks to engineer the next generation of targeted therapeutics.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its application in complex synthetic routes. This compound is a di-chlorinated, methoxy-substituted quinazoline, with each functional group playing a critical role in its reactivity and potential biological interactions.

The chlorine atoms at positions 4 and 6 are key reactive sites. The C4-chloro group is particularly susceptible to nucleophilic substitution, a feature extensively exploited in the synthesis of 4-anilinoquinazoline derivatives, which are prominent in the class of Tyrosine Kinase Inhibitors (TKIs). The C6-chloro and C7-methoxy groups on the benzene ring modulate the electronic properties of the scaffold, influencing both reactivity and the binding affinity of final drug candidates.

Key Identifiers and Properties

A summary of the core physicochemical data for this compound is presented below for quick reference.

PropertyValueSource
CAS Number 205584-69-6[1]
Molecular Formula C₉H₆Cl₂N₂O[2]
Molecular Weight 229.06 g/mol Calculated
Monoisotopic Mass 227.98572 Da[2]
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2Cl)Cl[2]
InChI Key PHWAMXVPMNPOIU-UHFFFAOYSA-N[2]
Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of this compound, highlighting the specific positions of the substituent groups.

Caption: 2D structure of this compound.

Role in Synthetic Chemistry and Drug Discovery

The quinazoline core is a cornerstone of many FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib.[3] These molecules function primarily as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, and their efficacy is derived from the specific substitution pattern on the quinazoline ring.

This compound serves as a highly valuable intermediate in the synthesis of such targeted therapies. The general synthetic strategy involves the sequential, regioselective substitution of the chlorine atoms. The chlorine at the C4 position is significantly more labile and is typically displaced first by a desired aniline derivative. This reaction is the linchpin in creating the 4-anilinoquinazoline pharmacophore. The remaining chlorine at the C6 position can then be subjected to further functionalization, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional diversity and modulate the compound's pharmacokinetic and pharmacodynamic profile.

Representative Synthetic Workflow

While the exact synthesis of this compound is proprietary or sparsely published, its preparation would follow established principles of heterocyclic chemistry. A plausible and common route involves the chlorination of a corresponding quinazolinone precursor. This transformation is a cornerstone of quinazoline chemistry.

The workflow below illustrates a generalized, authoritative approach for synthesizing dichloroquinazoline intermediates from their quinazolinone analogs, a method widely documented in chemical literature and patents.[4][5]

G start Quinazolinone Precursor process Reflux Reaction (e.g., 100-120°C, 3-6h) start->process reagent Chlorinating Agent (e.g., POCl₃ or SOCl₂) + DMF (cat.) reagent->process workup Reaction Quench (Ice-water) & Filtration process->workup product This compound workup->product

Caption: Generalized workflow for the synthesis of dichloroquinazolines.

Causality Behind Experimental Choices:

  • Precursor Choice: The synthesis begins with a 6-chloro-7-methoxy-quinazolin-4-one. The quinazolinone is a stable, often commercially available or easily synthesized heterocycle that provides the core ring structure.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are the reagents of choice for converting the C4-keto group of the quinazolinone into a chloro group.[4][6] They are highly effective dehydrating and chlorinating agents for this type of transformation.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent (in situ), which is a more potent electrophile and the active species in the chlorination.

  • Reaction Conditions: The reaction is typically conducted under reflux to ensure it proceeds to completion. Anhydrous conditions are crucial as the chlorinating agents react violently with water.

  • Workup: The reaction mixture is carefully poured into ice-water. This serves two purposes: it quenches the excess, highly reactive chlorinating agent and precipitates the solid organic product, which is generally insoluble in water. The product can then be easily isolated by filtration.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a synthetic intermediate like this compound is critical for the success of subsequent synthetic steps and for regulatory compliance in drug development. HPLC is the standard method for this assessment. The protocol below is a self-validating system for determining the purity of the title compound.

Objective: To determine the purity of a synthesized batch of this compound by reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), analytical grade

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A C18 column separates compounds based on hydrophobicity. A water/acetonitrile gradient is used to elute compounds of varying polarity. Formic acid is added to acidify the mobile phase, which sharpens peaks by ensuring that any ionizable groups on the analyte or impurities are in a single protonation state.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample.

    • Dissolve in 1.0 mL of ACN or a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for injection.

    • Rationale: The sample must be fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column. The concentration is chosen to be within the linear range of the UV detector.

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

    • Rationale: 254 nm is a common wavelength for detecting aromatic compounds like quinazolines. A controlled column temperature ensures reproducible retention times.

    • Gradient Elution:

      Time (min) % Mobile Phase B (ACN)
      0.0 20
      15.0 95
      18.0 95
      18.1 20

      | 22.0 | 20 |

    • Rationale: A gradient elution ensures that both polar impurities and the more non-polar product are eluted effectively from the column within a reasonable timeframe, providing a comprehensive purity profile.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Rationale: The area under each peak is proportional to the concentration of the corresponding component. This calculation provides a reliable estimate of the purity of the target compound.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its tailored substitution pattern provides reactive handles and electronic properties that make it an ideal intermediate for constructing complex, biologically active molecules. A thorough understanding of its structure, synthetic accessibility, and analytical characterization, as detailed in this guide, is essential for its effective application in the rigorous and demanding field of pharmaceutical research and development.

References

  • PubChem. This compound.
  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline.
  • Amerigo Scientific. 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). Amerigo Scientific. [Link]
  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • PubChem. 4-Chloro-6,7-dimethoxyquinoline.
  • PubChem. 4-Chloro-7-methoxyquinoline-6-carboxamide.
  • PubChem. 4,7-Dichloroquinoline.
  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline.
  • National Institutes of Health. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. NIH. [Link]
  • PubChem. 6-Bromo-4-chloro-7-methoxyquinoline.
  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

Sources

A Technical Guide to 4,6-Dichloro-7-methoxyquinazoline: A Core Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4,6-dichloro-7-methoxyquinazoline (CAS No. 205584-69-6), a pivotal heterocyclic intermediate in the synthesis of targeted therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical attributes, a robust synthesis protocol, and its critical role as a foundational scaffold for a class of potent kinase inhibitors. We will explore the causality behind its synthetic pathway and its strategic importance in constructing molecules that modulate key signaling pathways in oncology.

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its rigid, bicyclic aromatic structure provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[2] Within oncology, the 4-anilinoquinazoline motif has emerged as a cornerstone for the development of potent ATP-competitive inhibitors of protein tyrosine kinases.[3] These enzymes are critical components of intracellular signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways, often through mutation or overexpression of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.[4]

This compound serves as a key building block for synthesizing these targeted inhibitors. Its strategic dichlorination at positions 4 and 6 offers differential reactivity, allowing for sequential, regioselective nucleophilic substitutions. The chlorine at the C4 position is highly activated towards displacement, providing a direct route to the essential 4-anilino structure, while the C6 chlorine allows for further molecular elaboration to optimize potency and pharmacokinetic properties. The 7-methoxy group is a common feature in many potent kinase inhibitors, contributing to favorable interactions within the kinase active site.[2]

Physicochemical & Spectroscopic Data

A comprehensive understanding of a synthetic intermediate begins with its fundamental properties. The data for this compound are summarized below.

PropertyValueSource
CAS Number 205584-69-6-
Molecular Formula C₉H₆Cl₂N₂O[5]
Molecular Weight 229.06 g/mol [5]
Monoisotopic Mass 227.98572 Da[5]
Appearance Off-white to light yellow solid (Predicted)-
Solubility Soluble in organic solvents like DCM, Chloroform, and hot IsopropanolInferred from related syntheses
Predicted Mass Spec [M+H]⁺: 228.99300, [M+Na]⁺: 250.97494[5]

Spectroscopic Characterization (Expected):

  • ¹H NMR:

    • One singlet in the aromatic region corresponding to the proton at C2.

    • One singlet in the aromatic region for the proton at C5.

    • One singlet in the aromatic region for the proton at C8.

    • A singlet around 3.9-4.1 ppm integrating to 3H for the methoxy (-OCH₃) group.

  • ¹³C NMR:

    • Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

    • Signals for the two chlorine-bearing aromatic carbons (C4 and C6) would appear in the typical aromatic region.

    • A signal for the methoxy carbon would be expected in the 55-65 ppm range.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the chlorination of its corresponding quinazolinone precursor, 6-chloro-7-methoxyquinazolin-4(3H)-one. This transformation is a cornerstone reaction in quinazoline chemistry, leveraging the tautomeric nature of the quinazolinone ring system.

Proposed Synthetic Workflow

The overall process involves the cyclization of a substituted anthranilic acid derivative to form the quinazolinone core, followed by chlorination to yield the target intermediate.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Aromatic Chlorination A 2-Amino-5-chloro-4-methoxybenzoic acid C Heat (e.g., 160-180°C) A->C B Formamide B->C D 6-Chloro-7-methoxyquinazolin-4(3H)-one C->D E 6-Chloro-7-methoxyquinazolin-4(3H)-one G Heat (Reflux) E->G F Chlorinating Agent (POCl₃ or SOCl₂/DMF) F->G H This compound (Target Compound) G->H

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on well-established procedures for the chlorination of analogous 4(3H)-quinazolinones.[6][7]

Objective: To synthesize this compound from 6-chloro-7-methoxyquinazolin-4(3H)-one.

Materials:

  • 6-chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq)

  • Phosphoryl chloride (POCl₃) (10-15 vol eq) or Thionyl chloride (SOCl₂) (10-15 vol eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-7-methoxyquinazolin-4(3H)-one.

  • Add phosphoryl chloride (10 volumes relative to the starting material). Alternatively, use thionyl chloride (10 volumes) and a catalytic amount of DMF (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux (approx. 110°C for POCl₃, 80°C for SOCl₂) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess chlorinating agent under reduced pressure (in a well-ventilated fume hood).

  • Add toluene to the residue and evaporate again (azeotropic removal) to ensure all traces of the chlorinating agent are removed. Repeat this step if necessary.

  • The resulting crude residue is then carefully quenched. Cautiously pour the residue onto crushed ice with vigorous stirring. This is a highly exothermic step.

  • A precipitate will form. Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the product into dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Mechanistic Insights: The Role of Tautomerism

The conversion of the 4-oxo group of the quinazolinone to a chloro group is not a direct substitution. The reaction proceeds through the lactim tautomer, which possesses a hydroxyl group at the C4 position. This hydroxyl group is then converted into a better leaving group by the chlorinating agent, facilitating nucleophilic attack by a chloride ion.

G cluster_0 Chlorination Mechanism A Quinazolinone (Lactam form) B Quinazolin-4-ol (Lactim form) A->B Tautomerization C Activated Intermediate (e.g., with POCl₃) B->C + POCl₃ - HCl D 4-Chloroquinazoline C->D + Cl⁻ - PO₂Cl₂⁻ G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response cluster_3 Point of Inhibition EGFR EGFR Dimer Dimerization & Autophosphorylation (P) EGFR->Dimer Ligand EGF Ligand Ligand->EGFR RAS RAS-RAF-MEK-ERK Pathway Dimer->RAS PI3K PI3K-AKT Pathway Dimer->PI3K STAT JAK-STAT Pathway Dimer->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation STAT->Proliferation Inhibitor 4-Anilinoquinazoline TKI (e.g., Erlotinib, Gefitinib) Inhibitor->Dimer Blocks ATP Binding Site

Caption: The EGFR signaling pathway and the site of TKI inhibition.

Synthetic Strategy for TKI Synthesis

This compound is a precursor analogous to key intermediates used in the synthesis of major TKIs like Erlotinib and Gefitinib. The general synthetic route involves the SₙAr reaction at the C4 position.

Example: Synthesis of an Erlotinib Analog Precursor

Erlotinib itself is amine. An analogous structure could be synthesized from our title compound.

G A This compound C Solvent (e.g., Isopropanol) Acid/Base Catalyst A->C B 3-Ethynylaniline B->C D N-(3-ethynylphenyl)-6-chloro-7-methoxy- quinazolin-4-amine (TKI Core Structure) C->D

Caption: Key nucleophilic substitution reaction in TKI synthesis.

This reaction demonstrates the utility of the C4-chloro group as a reactive handle. The resulting N-(3-ethynylphenyl)-6-chloro-7-methoxyquinazolin-4-amine contains the essential pharmacophore for EGFR inhibition, with the C6-chloro position available for further functionalization to fine-tune the molecule's biological activity and properties. This strategy is central to the syntheses of:

  • Gefitinib (Iressa®): Utilizes a 4-(3-chloro-4-fluoroanilino) group. [7]* Erlotinib (Tarceva®): Employs a 4-(3-ethynylanilino) moiety. [8]* Lapatinib (Tykerb®): A dual EGFR/HER2 inhibitor featuring a more complex 4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino) group. [6]* Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting VEGFR, EGFR, and RET, showcasing the versatility of the quinazoline scaffold. [9]

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to the power of scaffold-based drug design. Its strategically placed reactive sites provide medicinal chemists with a reliable and versatile platform for the synthesis of highly specific and potent kinase inhibitors. The well-established chlorination chemistry for its synthesis, coupled with the predictable reactivity of its C4 position, ensures its continued importance in the pipeline of targeted cancer therapies. Understanding the synthesis, reactivity, and strategic application of this core scaffold is essential for any researcher or institution engaged in the discovery and development of next-generation kinase inhibitors.

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 968. [Link]
  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. [Link]
  • Tredwell, M., et al. (2015). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron, 71(38), 6817-6821. [Link]

Sources

The Emerging Therapeutic Potential of 4,6-Dichloro-7-methoxyquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Oncology

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, has proven to be a remarkably effective framework for the design of potent and selective inhibitors of various protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of numerous cancers, making them critical targets for therapeutic intervention.[3] The clinical success of several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, which target the Epidermal Growth Factor Receptor (EGFR), has solidified the importance of this scaffold in modern oncology.[4][5] These agents have revolutionized the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC), by offering targeted therapies with improved efficacy and tolerability compared to traditional chemotherapy.[5]

This technical guide delves into the untapped potential of a specific subclass: 4,6-dichloro-7-methoxyquinazoline derivatives . While direct and extensive research on this particular substitution pattern is emerging, this document will synthesize available data on structurally related analogs to provide a comprehensive overview of their probable synthesis, biological activities, and mechanisms of action. By examining the structure-activity relationships of closely related dichloro- and methoxy-substituted quinazolines, we can project the therapeutic promise of this novel chemical space for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Plausible Route to the this compound Core

A robust and efficient synthesis of the this compound core is paramount for enabling extensive biological evaluation and lead optimization. Based on established quinazoline synthesis methodologies, a plausible and practical synthetic route can be proposed, starting from the commercially available precursor, 2-amino-5-chloro-4-methoxybenzoic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process involving an initial cyclization to form the quinazolinone intermediate, followed by a chlorination step to yield the target this compound scaffold.

Synthesis_Pathway A 2-amino-5-chloro-4-methoxybenzoic acid C 6-chloro-7-methoxyquinazolin-4(3H)-one A->C Cyclization (Reflux) B Formamide (HCONH2) B->C E This compound C->E Chlorination (Reflux) D Thionyl Chloride (SOCl2) or Phosphorus Oxychloride (POCl3) D->E

Caption: Proposed two-step synthesis of the this compound core.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-chloro-7-methoxyquinazolin-4(3H)-one (Intermediate 1)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chloro-4-methoxybenzoic acid (1 equivalent) and an excess of formamide (acting as both reactant and solvent).

  • Cyclization: Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove residual formamide, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 6-chloro-7-methoxyquinazolin-4(3H)-one.

Step 2: Synthesis of this compound (Target Scaffold)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize acidic gases), suspend 6-chloro-7-methoxyquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (for SOCl2, ~76 °C; for POCl3, ~105 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure. Add toluene and evaporate again to ensure complete removal of residual chlorinating agent.

  • Purification: The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Anticipated Biological Activity and Mechanism of Action

While specific biological data for this compound derivatives is not yet widely published, we can infer their likely therapeutic potential and mechanism of action by examining structurally analogous compounds. The presence of chlorine atoms at positions 4 and 6, and a methoxy group at position 7, suggests a strong potential for anticancer activity, likely through the inhibition of protein kinases.

Primary Target: Tyrosine Kinase Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs).[1] The chlorine atom at the 4-position is a reactive site that allows for nucleophilic substitution with various anilines, enabling the exploration of a wide chemical space to achieve desired potency and selectivity. The substitutions at the 6 and 7-positions are known to significantly influence the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of kinases.[6]

Expected Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Given the prevalence of EGFR inhibition among quinazoline derivatives, it is highly probable that this compound-based compounds will exhibit activity against EGFR. The dichloro and methoxy substitutions can be fine-tuned to potentially target both wild-type and mutant forms of EGFR, which are implicated in various cancers, including NSCLC.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Some quinazoline derivatives exhibit dual inhibitory activity against both EGFR and VEGFR, which is a key regulator of angiogenesis (the formation of new blood vessels that supply tumors).[6] This dual-targeting approach can offer a synergistic anticancer effect by simultaneously inhibiting tumor cell proliferation and angiogenesis.

  • Other Kinases: The versatile nature of the quinazoline scaffold suggests that derivatives of this compound could also inhibit other oncogenic kinases such as c-Met, which is involved in tumor invasion and metastasis.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ATP-Binding Pocket Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Cascade Response Inhibition of: - Cell Proliferation - Angiogenesis - Survival Downstream->Response Leads to Ligand Growth Factor Ligand->RTK:f0 Binds & Activates Inhibitor 4,6-Dichloro-7-methoxy- quinazoline Derivative Inhibitor->RTK:f1 Competitively Binds ATP ATP ATP->RTK:f1 Binds

Caption: Competitive ATP binding mechanism of quinazoline-based kinase inhibitors.

Potential for Wnt/β-catenin Pathway Modulation

Recent studies have indicated that some substituted quinazoline derivatives can exert their anticancer effects by modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for embryonic development and its aberrant activation is implicated in the progression of several cancers, including colorectal cancer. It is plausible that this compound derivatives could also interfere with key components of this pathway, leading to the downregulation of target genes involved in cell proliferation and survival.

In Vitro Biological Evaluation: A Step-by-Step Guide

To ascertain the biological activity of newly synthesized this compound derivatives, a series of in vitro assays are essential. These assays will provide crucial data on their cytotoxicity against cancer cell lines and their inhibitory potency against specific molecular targets.

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Solubilize the protein-bound dye with Tris base solution.

  • Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition Profiling using ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust and high-throughput method for determining the inhibitory potency of compounds against specific kinases.

Experimental Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase of interest (e.g., EGFR, VEGFR2), a suitable substrate peptide, and ATP in a kinase assay buffer. Add the test compounds to the respective wells.

  • Incubation: Incubate the reaction mixture at 30 °C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow cluster_0 Cytotoxicity Assay (SRB) cluster_1 Kinase Inhibition Assay (ADP-Glo™) A1 Seed Cancer Cells A2 Treat with Derivatives A1->A2 A3 Fix and Stain (SRB) A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Set up Kinase Reaction B2 Add Derivatives B1->B2 B3 Incubate B2->B3 B4 Detect ADP (Luminescence) B3->B4 B5 Calculate IC50 B4->B5

Caption: Workflow for in vitro biological evaluation of synthesized derivatives.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While a detailed SAR for this compound derivatives awaits empirical data, we can extrapolate key trends from closely related quinazoline series to guide future design and optimization efforts.

PositionSubstitutionAnticipated Impact on ActivityRationale from Related Compounds
C4 Substituted AnilinesCrucial for Potency and Selectivity. The nature and substitution pattern of the aniline ring directly interact with the hinge region of the kinase ATP-binding pocket. Electron-withdrawing or -donating groups can modulate binding affinity.[1]
C6 ChloroLikely contributes to potency. Halogen substitutions at this position are common in potent kinase inhibitors and can enhance binding through hydrophobic and halogen bonding interactions.[6]
C7 MethoxyPotentially enhances potency and solubility. Small alkoxy groups at this position are often found in active quinazoline-based TKIs and can improve pharmacokinetic properties.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in the vast landscape of anticancer drug discovery. Based on the well-established therapeutic importance of the quinazoline core and the known contributions of chloro and methoxy substitutions to the biological activity of related compounds, derivatives of this novel scaffold are poised to be potent inhibitors of oncogenic kinases.

This technical guide has provided a plausible synthetic route, outlined key in vitro biological evaluation protocols, and offered insights into the likely mechanisms of action and structure-activity relationships. The next critical steps for researchers in this field will be the synthesis of a diverse library of this compound derivatives with various substitutions at the 4-position. Subsequent comprehensive biological evaluation, including in vitro cytotoxicity screening against a panel of cancer cell lines, kinase inhibition profiling, and in vivo efficacy studies in relevant animal models, will be essential to fully elucidate the therapeutic potential of this exciting new class of compounds. The insights gained from these studies will undoubtedly pave the way for the development of novel and effective targeted therapies for cancer.

References

  • Translational Oncology. (n.d.). Semantic Scholar.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). National Institutes of Health.
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (1998). PubMed.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate.
  • Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2012). PubMed.
  • Pharmacokinetics and biologic activity of the novel mast cell inhibitor, 4-(3-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline in mice. (n.d.). PubMed.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Institutes of Health.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.
  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Institutes of Health.
  • This compound (C9H6Cl2N2O). (n.d.). PubChem.
  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (2022). National Institutes of Health.
  • Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (n.d.). ResearchGate.
  • Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor Capable of Inhibiting the T670I "Gatekeeper" Mutant of cKIT Kinase. (2016). PubMed.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). MDPI.

Sources

4,6-Dichloro-7-methoxyquinazoline mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline core is a foundational element in modern oncology drug discovery, forming the backbone of numerous targeted therapies. Its rigid, heterocyclic structure provides an ideal scaffold for designing molecules that can potently and selectively interact with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer. This guide will delve into the mechanistic underpinnings of a representative quinazoline derivative, 4,6-dichloro-7-methoxyquinazoline, in cancer cells. While specific preclinical data for this exact molecule is limited in publicly accessible literature, its structural motifs are shared with a well-established class of anti-cancer agents. Therefore, this document will synthesize field-proven insights from closely related analogues to provide an in-depth, technically-grounded understanding of its probable mechanisms of action.

Part 1: The Primary Target - Epidermal Growth Factor Receptor (EGFR)

The quinazoline scaffold is most famously associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2][3] Activating mutations and overexpression of EGFR are common oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer (NSCLC).[1]

Mechanism of EGFR Inhibition

Quinazoline-based inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors. They occupy the ATP-binding site within the kinase domain of EGFR, thereby preventing the phosphorylation and subsequent activation of the receptor. This blockade abrogates the downstream signaling cascades that promote cancer cell growth and survival.[1][2] The binding of growth factors like EGF or TGFα normally triggers EGFR dimerization and autophosphorylation, initiating these pathways.[1]

Downstream Signaling Consequences

The inhibition of EGFR by a this compound analog would be expected to attenuate key downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR axes.[1][4]

  • RAS-RAF-MEK-ERK Pathway: This cascade is crucial for cell proliferation. Its suppression leads to a halt in the cell cycle.

  • PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its inhibition can lead to the induction of apoptosis and a decrease in protein synthesis.[4]

The inactivation of these pathways is a direct consequence of preventing EGFR autophosphorylation.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline_Inhibitor 4,6-dichloro-7- methoxyquinazoline Quinazoline_Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGF EGF/ TGFα EGF->EGFR Apoptosis_Pathway Quinazoline 4,6-dichloro-7- methoxyquinazoline ROS Increased ROS Quinazoline->ROS CellCycleArrest G2/M Phase Cell Cycle Arrest Quinazoline->CellCycleArrest Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential mechanisms of apoptosis induction and cell cycle arrest.

Part 3: Other Potential Mechanisms of Action

The versatility of the quinazoline scaffold allows for its adaptation to target other critical pathways in cancer progression.

c-Met Inhibition

The c-mesenchymal-epithelial transition factor (c-Met) is another receptor tyrosine kinase that, when aberrantly activated, drives tumorigenesis and metastasis. [5]Aberrant c-Met signaling is also implicated in acquired resistance to EGFR inhibitors. [6]Several 4-phenoxyquinoline and 4-anilinoquinoline derivatives, which share structural similarities with this compound, have been developed as potent c-Met inhibitors. [5][7][8]Therefore, it is plausible that this compound could also exhibit inhibitory activity against c-Met, potentially offering a dual-targeting approach.

Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its deregulation is a key factor in the initiation and progression of several cancers, including colorectal cancer. [9]The interaction between β-catenin and the transcription factor TCF4 is a critical step in the activation of Wnt target genes. [9]Some quinazoline-based compounds have been shown to disrupt this interaction, leading to the downregulation of Wnt signaling and subsequent anti-cancer effects. [9][10]

Part 4: Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro experiments are necessary.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [11]2. Treat the cells with serial dilutions of this compound for 48-72 hours. [11]3. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. [11]4. Remove the medium and dissolve the formazan crystals in DMSO. [11]5. Measure the absorbance at 570 nm using a microplate reader. [11]6. Calculate the IC50 value relative to a vehicle-treated control. [11]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the activity of specific kinases like EGFR and c-Met.

Protocol:

  • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Incubate the recombinant kinase, substrate, ATP, and varying concentrations of the test compound.

  • After the kinase reaction, add ADP-Glo™ reagent to convert the generated ADP to ATP.

  • Add a kinase detection reagent to measure the newly synthesized ATP as a luminescent signal.

  • The signal intensity is inversely proportional to the kinase activity.

Western Blot Analysis

This technique is used to detect changes in the protein levels of key signaling molecules.

Protocol:

  • Treat cells with the test compound and lyse them to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, cleaved caspase-3).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caption: A typical workflow for the preclinical evaluation of a novel anticancer agent.

Summary of In Vitro Activity of Related Quinazoline Derivatives

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
4-AnilinoquinazolineDW-8HCT116 (Colon)8.50 ± 2.53[12]
HT29 (Colon)5.80 ± 0.92[12]
SW620 (Colon)6.15 ± 0.37[12]
4,7-Disubstituted 8-methoxyquinazolineCompound 18BHCT116 (Colon)5.64 ± 0.68[9][10]
HepG2 (Liver)23.18 ± 0.45[9][10]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineEGF-P154 ConjugateGlioblastoma0.813 ± 0.139[13]
4-(2-fluorophenoxy)-7-methoxyquinazolineTS-41A549-P (Lung)1.48 - 2.76[6]
H1975 (Lung)1.48 - 2.76[6]
PC-9 (Lung)1.48 - 2.76[6]

Conclusion

While further direct experimental validation is required for this compound, the extensive body of research on structurally related quinazoline derivatives provides a strong foundation for predicting its mechanism of action in cancer cells. The primary mode of action is likely through the inhibition of receptor tyrosine kinases, particularly EGFR, leading to the suppression of downstream pro-survival signaling pathways. This, in turn, is expected to induce apoptosis and cell cycle arrest. The potential for this scaffold to also target other key oncogenic pathways like c-Met and Wnt/β-catenin highlights the versatility and continued importance of quinazoline derivatives in the development of novel cancer therapeutics. The experimental workflows outlined in this guide provide a clear path for the comprehensive preclinical evaluation of this and other novel quinazoline-based compounds.

References

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19.
  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
  • QUINAZOLINE COMPOUND FOR EGFR INHIBITION.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. [Link]
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. PubMed. [Link]
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]
  • Translational Oncology. Semantic Scholar. [Link]
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR p
  • Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. PubMed. [Link]
  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors.
  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]
  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. PubMed. [Link]

Sources

Spectroscopic Data for 4,6-Dichloro-7-methoxyquinazoline: A Case of Undisclosed Characterization

Author: BenchChem Technical Support Team. Date: January 2026

A thorough and exhaustive search for experimental spectroscopic data (NMR, IR, and MS) for 4,6-dichloro-7-methoxyquinazoline (CAS No. 205584-69-6) has revealed that this information is not currently available in the public domain. While the compound is listed in several chemical databases and appears to be a known impurity in the synthesis of the anti-cancer drug Gefitinib, its detailed spectroscopic characterization has not been published in peer-reviewed literature or patent filings.[1][2][3][4][5]

This absence of foundational data makes it impossible to construct the requested in-depth technical guide with the required scientific integrity and authority. A guide to spectroscopic data necessitates the actual spectra to analyze, interpret, and discuss. Fabricating or extrapolating such data from related compounds would be misleading and scientifically unsound.

Therefore, this document will instead serve as a methodological guide for researchers and drug development professionals on the anticipated spectroscopic characteristics of this compound and the experimental workflows for acquiring and interpreting such data, should a sample become available. This approach maintains a commitment to technical accuracy while providing valuable, field-proven insights into the characterization of novel quinazoline derivatives.

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to the treatment of hypertension.[6] Their rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The specific substitution pattern of this compound suggests its potential as an intermediate in the synthesis of targeted therapeutics, likely kinase inhibitors, where the chloro-substituents can be displaced by nucleophilic groups to build more complex molecules.

Hypothetical Spectroscopic Analysis of this compound

While experimental data is unavailable, we can predict the expected spectroscopic features of this compound based on its structure and the known spectroscopic properties of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the precise structure of this compound.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the methoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H-2~8.8 - 9.0Singlet-The proton at the 2-position of the quinazoline ring is typically deshielded due to the adjacent nitrogen atoms.
H-5~7.8 - 8.0Singlet-This proton is ortho to a chlorine atom and part of the electron-deficient pyrimidine ring, leading to a downfield shift.
H-8~7.2 - 7.4Singlet-This proton is shielded by the adjacent methoxy group, resulting in an upfield shift compared to other aromatic protons.
-OCH₃~4.0 - 4.2Singlet-The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Rationale
C-2~155 - 158Deshielded due to two adjacent nitrogen atoms.
C-4~152 - 155Attached to a chlorine atom and a nitrogen atom, leading to a significant downfield shift.
C-4a~120 - 123Bridgehead carbon with a typical aromatic chemical shift.
C-5~125 - 128Aromatic carbon with a slight downfield shift due to the adjacent chlorine.
C-6~135 - 138Attached to a chlorine atom, causing a significant downfield shift.
C-7~158 - 162Attached to the electron-donating methoxy group, resulting in a downfield shift.
C-8~105 - 108Shielded by the adjacent methoxy group.
C-8a~150 - 153Bridgehead carbon adjacent to a nitrogen atom.
-OCH₃~56 - 58Typical chemical shift for a methoxy carbon.
Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration
~3100 - 3000Aromatic C-HStretching
~2950 - 2850Aliphatic C-H (-OCH₃)Stretching
~1620 - 1580C=N and C=CRing Stretching
~1250 - 1200Ar-O-CAsymmetric Stretching
~1050 - 1000Ar-O-CSymmetric Stretching
~850 - 750C-ClStretching
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide information about the isotopic pattern due to the two chlorine atoms.

  • Expected Molecular Ion (M⁺): The monoisotopic mass of C₉H₆Cl₂N₂O is 227.9857 Da.

  • Isotopic Pattern: The presence of two chlorine atoms would result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1. This would be a definitive diagnostic feature in the mass spectrum.

  • Fragmentation: Fragmentation would likely involve the loss of the methoxy group (•CH₃) or a chlorine atom (•Cl), followed by further fragmentation of the quinazoline ring.

Experimental Workflow for Spectroscopic Characterization

For researchers who synthesize or isolate this compound, the following workflow would be employed for its characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purity->NMR IR IR Spectroscopy (FTIR-ATR) Purity->IR MS Mass Spectrometry (HRMS, GC-MS) Purity->MS Interpretation Spectral Interpretation & Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Data Reporting & Publication Interpretation->Reporting

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4,6-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Practical Framework for Characterizing a Novel Quinazoline Derivative

To the researchers, scientists, and drug development professionals delving into the potential of 4,6-Dichloro-7-methoxyquinazoline, this guide serves as a comprehensive manual for understanding and evaluating its core physicochemical properties. In the realm of medicinal chemistry, a thorough grasp of a compound's solubility and stability is not merely a preliminary step but the very foundation upon which successful drug development is built. The data derived from these assessments dictates formulation strategies, predicts bioavailability, and ensures the safety and efficacy of the final therapeutic agent.

This document deviates from a rigid, templated approach. Instead, it is structured to logically guide you through the process of characterizing this compound, from initial solubility profiling to a deep dive into its stability under various stress conditions. As direct public data on this specific molecule is scarce, this guide emphasizes robust, field-proven methodologies, explaining not just what to do, but why each step is critical. Every protocol herein is designed as a self-validating system, providing you with the tools to generate reliable and reproducible data.

Our exploration will be grounded in authoritative principles, referencing the International Council for Harmonisation (ICH) guidelines to ensure that the data you generate is not only scientifically sound but also aligns with global regulatory expectations.

Physicochemical Properties: The Molecular Blueprint

Before embarking on experimental analysis, a foundational understanding of the molecule's intrinsic properties is essential. This compound possesses a rigid heterocyclic core, a feature common to many kinase inhibitors. The presence of two chlorine atoms and a methoxy group significantly influences its electronic distribution, lipophilicity, and potential for intermolecular interactions.

PropertyPredicted/Calculated ValueSource
Molecular FormulaC₉H₆Cl₂N₂O-
Molecular Weight229.06 g/mol [1]
Predicted LogP2.9452[1]
Topological Polar Surface Area (TPSA)35.01 Ų[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors0[1]

These values provide an initial hypothesis: the compound is likely to be lipophilic with poor aqueous solubility, a common characteristic of molecules in this class.

Solubility Profiling: Unveiling the Dissolution Behavior

Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, poor aqueous solubility can be a major hurdle to achieving therapeutic concentrations in the bloodstream. We will explore two key types of solubility measurements: thermodynamic and kinetic.

The "Gold Standard": Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved states of a compound. The Shake-Flask method is the universally accepted "gold standard" for this determination.[2][3]

  • Solvent Selection: A panel of solvents is chosen to represent a range of polarities and pH values relevant to physiological conditions and potential formulation excipients. This includes aqueous buffers (pH 1.2, 6.8, 7.4) to simulate the gastrointestinal tract, and organic solvents commonly used in drug formulation.

  • Equilibration Time: An extended incubation period (24-72 hours) is crucial to ensure that a true equilibrium is reached, especially for poorly soluble compounds.[2]

  • Temperature Control: Maintaining a constant temperature is vital as solubility is temperature-dependent.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., pH 7.4 phosphate-buffered saline, methanol, acetonitrile, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

High-Throughput Screening: Kinetic Solubility

In early-stage drug discovery, a faster, less material-intensive method is often required. The turbidimetric kinetic solubility assay is a widely used high-throughput screening method.[5][6] This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Create a series of dilutions from the stock solution in a microtiter plate.

  • Aqueous Addition: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[7]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[2][5]

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Diagram of the Solubility Assessment Workflow

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) thermo_start Add excess compound to solvent thermo_equilibrate Equilibrate (24-72h) thermo_start->thermo_equilibrate thermo_separate Centrifuge/Filter thermo_equilibrate->thermo_separate thermo_quantify Quantify by HPLC thermo_separate->thermo_quantify thermo_end Equilibrium Solubility (µg/mL) thermo_quantify->thermo_end kinetic_start Prepare DMSO stock kinetic_precipitate Add aqueous buffer kinetic_start->kinetic_precipitate kinetic_incubate Incubate (1-2h) kinetic_precipitate->kinetic_incubate kinetic_measure Measure Turbidity kinetic_incubate->kinetic_measure kinetic_end Kinetic Solubility (µM) kinetic_measure->kinetic_end

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Assessment: Ensuring Molecular Integrity

The stability of a drug substance is paramount for its safety and efficacy. Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[8][9] These studies expose the drug to conditions more severe than those it would encounter during storage.[8]

The Rationale of Forced Degradation

The objective is not to completely degrade the compound but to achieve a target degradation of 5-20%.[8] This level of degradation is sufficient to produce and identify the major degradation products without being so excessive that it leads to secondary degradation, complicating the analysis.

Key Stress Conditions and Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated. The chloro-substituents on the quinazoline ring are electron-withdrawing and can activate the ring for nucleophilic substitution, particularly at the C4 position.[10][11]

  • Conditions: Exposure to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80°C).[12]

  • Predicted Pathway: The chlorine atom at the C4 position is expected to be the most labile and susceptible to hydrolysis, yielding a hydroxyl-quinazoline derivative. Under harsher conditions, the C6 chlorine may also undergo hydrolysis. The methoxy group could potentially be hydrolyzed under strong acidic conditions.

  • Conditions: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperatures.[8]

  • Predicted Pathway: The quinazoline ring system, particularly the nitrogen atoms, could be susceptible to N-oxidation.

  • Conditions: Exposure of the solid drug and a solution of the drug to a combination of visible and UV light, as specified in ICH guideline Q1B.[13][14] The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[14]

  • Predicted Pathway: Photodegradation can lead to complex reaction pathways, including potential dechlorination or rearrangement of the quinazoline core.

  • Conditions: Exposure of the solid drug to dry heat at elevated temperatures (e.g., 80-100°C).[12]

  • Predicted Pathway: The molecule is likely to be relatively stable to dry heat, but any degradation would likely involve the substituents.

Designing a Forced Degradation Study

A well-designed forced degradation study involves a systematic approach to evaluating the stability of the compound under various stress conditions.

Diagram of the Forced Degradation Study Design

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_outcomes Outcomes start This compound acid Acidic Hydrolysis (0.1M HCl, 80°C) start->acid base Basic Hydrolysis (0.1M NaOH, 80°C) start->base neutral Neutral Hydrolysis (Water, 80°C) start->neutral oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolytic (ICH Q1B light exposure) start->photo thermal Thermal (100°C, solid state) start->thermal analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base->analysis neutral->analysis oxidation->analysis photo->analysis thermal->analysis pathways Identify Degradation Pathways analysis->pathways impurities Characterize Impurities analysis->impurities method Validate Stability-Indicating Method analysis->method

Caption: A systematic approach to forced degradation studies.

The Crucial Role of a Stability-Indicating Method

The analytical method used to monitor the forced degradation study must be "stability-indicating." This means it must be able to separate the parent drug from all its degradation products, ensuring that the decrease in the parent drug concentration is accurately measured and that all significant impurities are detected.[15][16] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the technique of choice for this purpose, as it allows for both separation and identification of the degradation products.[17]

Summary and Forward-Looking Recommendations

Key Takeaways:

  • Predicted Poor Solubility: The physicochemical properties suggest that this compound is likely to have low aqueous solubility. Both thermodynamic and kinetic solubility assays are recommended to fully characterize its dissolution behavior.

  • Potential for Hydrolytic Degradation: The presence of two chlorine atoms on the quinazoline ring, particularly at the C4 position, indicates a potential susceptibility to hydrolysis. This should be a key focus of the forced degradation studies.

  • Importance of a Stability-Indicating Method: The development and validation of a robust, stability-indicating HPLC method is critical for accurately assessing the stability of the compound and for impurity profiling.

By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions about the future development of this compound.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2025, November 7). Preprints.org. [Link]
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. [Link]
  • Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed. [Link]
  • Impurity Profiling of Pharmaceutical Drugs By Various Methods. (n.d.). IOSR Journal. [Link]
  • Aqueous Solubility. (n.d.).
  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. [Link]
  • ICH GUIDELINES: STRESS DEGRAD
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
  • Turbidimetric Solubility Assay. (n.d.). Evotec. [Link]
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
  • Shake-Flask Solubility Assay. (n.d.). Bienta. [Link]
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 18). YouTube. [Link]
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
  • Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA. [Link]
  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. [Link]
  • Thermodynamic solubility. (n.d.).
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (n.d.). PubMed. [Link]
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PMC. [Link]

Sources

A Technical Guide to the Quinazoline Scaffold: The Strategic Role of 4,6-Dichloro-7-methoxyquinazoline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline ring system is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. Recognized as a "privileged scaffold," it forms the structural basis for numerous FDA-approved protein kinase inhibitors that have revolutionized the treatment of various malignancies.[1] This guide delves into the critical role of functionalized quinazoline intermediates, with a specific focus on 4,6-dichloro-7-methoxyquinazoline . While not an inhibitor itself, this molecule represents a highly strategic and versatile building block in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale for its design, provide detailed synthetic and analytical protocols, and illustrate its application in the broader context of structure-activity relationship (SAR) studies, offering researchers and drug development professionals a comprehensive view of its utility in the discovery pipeline.

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition

Protein kinases, which regulate a vast array of cellular processes, have become one of the most important classes of drug targets in oncology.[2] The development of small-molecule inhibitors that compete with adenosine triphosphate (ATP) for binding to the kinase active site has proven to be a highly successful therapeutic strategy.[3] The 4-anilino-quinazoline scaffold has emerged as a particularly effective ATP mimetic for several key reasons.[4]

  • Hydrogen Bonding: The N-1 and N-3 atoms of the quinazoline ring act as crucial hydrogen bond acceptors and donors, respectively. They form a key interaction with the "hinge" region of the kinase domain, mimicking the binding of the adenine portion of ATP.[4]

  • Structural Rigidity and Orientation: The fused ring system provides a rigid platform that correctly orients the appended 4-anilino group, allowing it to project into a nearby hydrophobic pocket, thereby enhancing binding affinity and conferring selectivity.[2]

  • Synthetic Tractability: The quinazoline core is readily synthesized and amenable to functionalization at multiple positions, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.

This scaffold is the foundation of several blockbuster drugs, including Gefitinib (Iressa) and Erlotinib (Tarceva), which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Figure 2: Structure of this compound.
Protocol 2.1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis starting from commercially available 2-amino-5-chlorobenzoic acid, based on established methodologies for similar quinazoline cores. [5][6] Step 1: Cyclization to form 6-Chloro-7-methoxy-3H-quinazolin-4-one

  • To a round-bottom flask, add 2-amino-5-chloro-4-methoxybenzoic acid (1 equiv.) and formamide (10 equiv.).

  • Heat the mixture to 160°C and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: High temperature drives the condensation and cyclization reaction, forming the pyrimidine ring of the quinazoline scaffold. Formamide serves as both the solvent and the source of the C2 carbon.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Add water to the flask, stir, and collect the solid product by vacuum filtration. Wash the solid with cold water and then diethyl ether.

  • Dry the product under vacuum to yield the quinazolinone intermediate.

Step 2: Chlorination to form this compound

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the quinazolinone intermediate from Step 1 (1 equiv.) in thionyl chloride (SOCl₂) (15-20 equiv.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 equiv.) dropwise.

    • Causality: Thionyl chloride is a powerful chlorinating agent. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active electrophile that facilitates the conversion of the ketone to the chloride.

  • Heat the mixture to reflux (approx. 80°C) for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully remove the excess thionyl chloride by rotary evaporation under reduced pressure.

  • Azeotrope the residue with toluene (2-3 times) to ensure complete removal of residual SOCl₂.

  • Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

From Intermediate to Inhibitor: A Synthetic Workflow

The primary utility of this compound is its role in the SNAr reaction to build the final 4-anilino-quinazoline inhibitor.

Synthetic_Workflow Intermediate 4,6-Dichloro-7- methoxyquinazoline Reaction SNAr Reaction Reflux, 4-8h Intermediate->Reaction Aniline Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) Aniline->Reaction Solvent Solvent (e.g., Isopropanol) Solvent->Reaction Product 4-(Anilino)-6-chloro-7- methoxyquinazoline (Final Inhibitor Core) Reaction->Product Purification Purification (Crystallization or Chromatography) Product->Purification Final Pure Inhibitor Purification->Final

Figure 3: A typical workflow for synthesizing a kinase inhibitor.
Protocol 3.1: Synthesis of a 4-(Anilino)-quinazoline Derivative

This protocol details the coupling of the intermediate with 3-chloro-4-fluoroaniline, a common aniline partner in the synthesis of EGFR inhibitors like Gefitinib. [7]

  • To a solution of this compound (1 equiv.) in isopropanol (IPA), add 3-chloro-4-fluoroaniline (1.1 equiv.).

    • Causality: Isopropanol is a common solvent for this reaction as it has a suitable boiling point for reflux and effectively solubilizes both reactants. A slight excess of the aniline ensures the complete consumption of the more valuable quinazoline intermediate.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS. Formation of the product is often accompanied by the precipitation of its hydrochloride salt.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then diethyl ether to remove unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

Validating Kinase Inhibitory Activity: Experimental Protocols

Once a target molecule is synthesized, its biological activity must be rigorously validated. This involves a tiered approach, starting with biochemical assays and progressing to cell-based models.

Protocol 4.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based method to measure kinase activity.

  • Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%). Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the appropriate peptide substrate.

  • Initiation: Start the reaction by adding ATP. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

    • Causality: The kinase transfers the gamma-phosphate from ATP to the substrate. The amount of ADP produced is directly proportional to the kinase activity.

  • Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4.2: Cell-Based Antiproliferative Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase (e.g., A549 lung cancer cells for an EGFR inhibitor).

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor for a period of 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • MTT Assay: After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Compound IDModification at C4-AnilineModification at C6Kinase IC₅₀ (nM)A549 GI₅₀ (µM)
Ref-1 3-chloro-4-fluoro-Cl15.20.85
Cmpd-A 3-ethynyl-Cl8.90.52
Cmpd-B 3-chloro-4-fluoro-OCH₃25.61.20
Cmpd-C 3-chloro-4-fluoro-Morpholine12.50.77

Structure-Activity Relationship (SAR) and Rational Design

The this compound core allows for systematic exploration of the chemical space around the quinazoline scaffold. By synthesizing a library of analogs and evaluating their activity, clear SAR trends can be established to guide the rational design of more potent and selective inhibitors. [8][9]

Figure 4: Key positions on the quinazoline core for SAR studies.
  • Position 4 (Aniline Group): Modifications here have the most direct impact on potency and selectivity. Small, hydrophobic groups like ethynyl or chloro/fluoro substitutions are often optimal for fitting into the ATP-binding site of kinases like EGFR. [4]* Position 6: This position is crucial for tuning physicochemical properties. Replacing the chlorine with hydrophilic groups like morpholine or piperazine can improve solubility and oral bioavailability. [9]Furthermore, this site can be used to attach Michael acceptors (e.g., acrylamide) to create second-generation, irreversible covalent inhibitors that target a nearby cysteine residue.

  • Position 7: The methoxy group is generally favorable. However, replacing it with larger alkoxy groups, such as a bis(2-methoxyethoxy) group found in Erlotinib, can further enhance potency and solubility. [10]

Conclusion and Future Directions

This compound exemplifies the importance of strategic intermediate design in modern drug discovery. Its differentially activated chlorine atoms and guiding methoxy group provide a robust and flexible platform for the rapid synthesis of diverse kinase inhibitor libraries. By understanding the function of each substituent and employing the synthetic and analytical protocols outlined in this guide, researchers can efficiently navigate the complex process of lead optimization. This foundational knowledge enables the rational design of next-generation inhibitors with improved potency, enhanced selectivity against resistance-conferring mutations, and more favorable drug-like properties, ultimately accelerating the development of new targeted therapies for patients.

References

  • Tomaz, K. C. P., et al. (2021). Structure-activity relationship of the quinazoline series. ResearchGate.
  • Bîscă, C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Saeed, A., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana.
  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Aghazadeh, M., et al. (2014). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research.
  • Sharma, D., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate.
  • Synfacts. (2015). Synthesis of Erlotinib. Thieme.
  • Li, J., et al. (2017). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry.
  • Lee, S. S., et al. (2020). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. ACS Publications.
  • Chen, C-H., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. Oncotarget.
  • Wang, Y., et al. (2022). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Molecules.
  • Al-Rashood, S. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules.
  • Bîscă, C., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). National Center for Biotechnology Information.
  • Bîscă, C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed.
  • Chandrashekara, K. A., et al. (2013). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. ResearchGate.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Semysto, K., et al. (2020). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. National Center for Biotechnology Information.
  • Ghorab, M. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports.
  • ResearchGate. (2019). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Google Patents. (2011). Process for the preparation of lapatinib and the salts thereof.
  • S. S. V. P. Kumar, et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. RSC Advances.
  • Google Patents. (2013). Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • Bentham Science. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Gîrdan, M. A., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate.
  • Gîrdan, M. A., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.
  • Abuelizz, H. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports.
  • Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Wang, S., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.
  • Green, S., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic Chemistry.

Sources

The Advent of a Scaffold: A Technical History of Dichloro-Methoxyquinazoline Compounds in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the pivotal discovery and rich history of dichloro-methoxyquinazoline compounds, a chemical scaffold that has become a cornerstone of modern targeted cancer therapy. From their early synthesis to their evolution into potent and selective enzyme inhibitors, this document provides a comprehensive overview for professionals in drug development and chemical research.

The Quinazoline Core: An Early Glimpse of Biological Potential

The story of dichloro-methoxyquinazolines is built upon the foundational chemistry of the quinazoline ring system. The first quinazoline derivative was synthesized in 1869 by Griess, with the parent quinazoline molecule being prepared by Gabriel in 1903. For decades, quinazoline chemistry was explored, revealing a broad spectrum of biological activities, including antimalarial, anti-inflammatory, and antibacterial properties. This inherent biological activity hinted at the therapeutic potential locked within this simple heterocyclic structure.

The Dawn of Kinase Inhibition: A New Paradigm in Cancer Treatment

The late 20th century witnessed a paradigm shift in oncology research. The discovery and characterization of protein kinases as key regulators of cellular signaling pathways, and their dysregulation in cancer, opened a new frontier for drug development. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, was identified as a critical driver of tumor growth and proliferation in various cancers. This discovery ignited a race to develop small molecule inhibitors that could selectively target the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling and halting tumor progression.

The Emergence of the 4-Anilinoquinazoline Scaffold: A Lock and Key for EGFR

In the quest for EGFR inhibitors, the 4-anilinoquinazoline scaffold emerged as a particularly promising pharmacophore.[1][2] Early structure-activity relationship (SAR) studies revealed that this scaffold possessed a high affinity for the ATP-binding pocket of the EGFR kinase domain.[1] The quinazoline ring itself forms crucial hydrogen bonds with the hinge region of the enzyme, while the aniline moiety can be modified to enhance potency and selectivity.[1]

Dichloro-Methoxy Substitution: Fine-Tuning for Potency and Selectivity

Within the 4-anilinoquinazoline framework, medicinal chemists at pharmaceutical companies like AstraZeneca and OSI Pharmaceuticals (now part of Genentech, a member of the Roche Group) began a systematic exploration of substitutions on the quinazoline core to optimize drug-like properties. This is where the dichloro-methoxy substitution pattern proved to be a critical innovation.

The introduction of chlorine and methoxy groups at specific positions on the quinazoline ring, particularly at the 6 and 7 positions, was found to significantly enhance the inhibitory potency against EGFR. The dichloro substitutions, often at positions 4 and 6 or 4 and 7, served as key reactive handles for further chemical modification and also contributed to the overall binding affinity. The methoxy group, typically at position 6 or 7, played a crucial role in modulating solubility and metabolic stability, essential properties for an orally bioavailable drug.

This strategic substitution gave rise to a new generation of highly potent and selective EGFR inhibitors, fundamentally changing the treatment landscape for certain cancers.

From Bench to Bedside: The Landmark Drugs

The culmination of this extensive research effort led to the development of two landmark drugs that solidified the importance of the dichloro-methoxyquinazoline scaffold in oncology.

Gefitinib (Iressa®)

Developed by AstraZeneca, gefitinib was one of the first EGFR tyrosine kinase inhibitors to receive regulatory approval.[3][4] Its discovery was a triumph of rational drug design, building upon the foundational knowledge of the 4-anilinoquinazoline scaffold. The key structural feature of gefitinib is a 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline core. The dichloro-anilino moiety proved crucial for its potent EGFR inhibition.

Erlotinib (Tarceva®)

Developed by OSI Pharmaceuticals, Genentech, and Roche, erlotinib is another potent EGFR inhibitor that shares the 4-anilinoquinazoline core.[5][6][7][8][9] Its structure, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, features methoxy-based substitutions at the 6 and 7 positions that enhance its pharmacokinetic properties.

The development and clinical success of gefitinib and erlotinib validated the therapeutic potential of targeting EGFR with dichloro-methoxyquinazoline-based inhibitors and paved the way for subsequent generations of more advanced targeted therapies.

Synthesis and Methodologies: Building the Core Scaffold

The synthesis of dichloro-methoxyquinazoline compounds is a critical aspect of their development and production. The following section outlines a general, yet detailed, experimental protocol for the synthesis of a key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.

Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

This protocol describes a common method for the chlorination of a quinazolinedione precursor.

Materials:

  • 6,7-dimethoxy-1H,3H-quinazoline-2,4-dione

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of 6,7-dimethoxy-1H,3H-quinazoline-2,4-dione in phosphorus oxychloride, add a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining traces of phosphorus oxychloride. Repeat this step if necessary.

  • Cautiously quench the reaction mixture by slowly adding it to ice-water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6,7-dimethoxyquinazoline.

  • The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. This reaction should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment. The quenching step is highly exothermic and should be performed with extreme care.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline Quinazolinedione 6,7-dimethoxy-1H,3H- quinazoline-2,4-dione Reaction Chlorination with POCl3 (DMF catalyst) Quinazolinedione->Reaction Intermediate Crude 2,4-dichloro-6,7- dimethoxyquinazoline Reaction->Intermediate Purification Purification (Recrystallization/Chromatography) Intermediate->Purification FinalProduct Pure 2,4-dichloro-6,7- dimethoxyquinazoline Purification->FinalProduct

Caption: Synthetic workflow for the preparation of a key dichloro-methoxyquinazoline intermediate.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Dichloro-methoxyquinazoline-based EGFR inhibitors function as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, they prevent the binding of ATP, which is essential for the autophosphorylation and activation of the receptor. This blockade of EGFR signaling has several downstream effects that contribute to the anti-tumor activity of these compounds.

  • Inhibition of Cell Proliferation: By blocking EGFR signaling, these inhibitors prevent the activation of downstream pathways, such as the Ras-Raf-MEK-ERK pathway, which are critical for cell proliferation.

  • Induction of Apoptosis: The inhibition of EGFR-mediated survival signals, such as those transmitted through the PI3K-Akt pathway, can lead to the induction of programmed cell death (apoptosis) in cancer cells.

  • Anti-Angiogenic Effects: EGFR signaling can also contribute to angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting EGFR, these compounds can indirectly inhibit tumor-associated angiogenesis.

Diagram of the EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Dichloro-methoxyquinazoline Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by dichloro-methoxyquinazoline compounds.

Conclusion and Future Directions

The discovery and development of dichloro-methoxyquinazoline compounds represent a landmark achievement in the history of medicinal chemistry and oncology. These molecules have not only provided effective treatments for patients with EGFR-mutant cancers but have also served as a blueprint for the development of other kinase inhibitors. The journey from the initial synthesis of the quinazoline core to the rationally designed, targeted therapies of today exemplifies the power of scientific inquiry and innovation in addressing complex diseases.

Future research in this area will likely focus on overcoming the challenges of acquired resistance to current EGFR inhibitors. The development of next-generation quinazoline derivatives that can effectively target resistance mutations, as well as the exploration of novel combination therapies, will be crucial in extending the benefits of this important class of therapeutic agents. The legacy of the dichloro-methoxyquinazoline scaffold will undoubtedly continue to inspire the design and discovery of new and improved cancer therapies for years to come.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.Molecules. [Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).Pharmaceuticals (Basel). [Link]
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.
  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells.Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019).European Journal of Medicinal Chemistry. [Link]
  • Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).Molecules. [Link]
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).PubMed. [Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity.Bioorganic & Medicinal Chemistry. [Link]
  • Gefitinib (iressa) for the treatment of cancer.
  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase.Organic & Biomolecular Chemistry. [Link]
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.Molecules. [Link]
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Method for treating gefitinib resistant cancer.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.Molecules. [Link]
  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors.European Journal of Medicinal Chemistry. [Link]
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.Pharmaceuticals (Basel). [Link]
  • Analysis of the patent technology for the anti-tumor drug gefitinib.
  • Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Synthetic method of 2,4-dichloroquinazoline derivative.
  • Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib).
  • Quinazoline synthesis.
  • Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

Sources

Methodological & Application

Synthesis Protocol for 4,6-Dichloro-7-methoxyquinazoline: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and reproducible protocol for the synthesis of 4,6-dichloro-7-methoxyquinazoline, a key intermediate in the development of targeted therapeutics, particularly tyrosine kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying chemical principles and critical process parameters to ensure successful synthesis and high purity of the final compound.

Introduction: The Significance of Substituted Quinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 4,6-disubstituted quinazolines are integral to the design of potent and selective enzyme inhibitors. This compound serves as a versatile building block, allowing for differential functionalization at the 4- and 6-positions to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties of novel drug candidates. A reliable and well-characterized synthesis is therefore paramount for advancing research in this area.

Overall Synthesis Strategy

The synthesis of this compound is a multi-step process that begins with a commercially available starting material and proceeds through key transformations including cyclization, chlorination, and a Sandmeyer reaction. Each step has been optimized to ensure high yield and purity.

PART 1: Materials and Equipment

Reagents and Solvents
  • 2-Amino-4-methoxy-5-nitrobenzoic acid

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Oil bath or heating mantle with temperature control

  • Separatory funnel

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

PART 2: Detailed Synthesis Protocol

The synthesis is presented in three main stages:

  • Stage A: Synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one.

  • Stage B: Synthesis of 6-amino-4-chloro-7-methoxyquinazoline.

  • Stage C: Synthesis of this compound via Sandmeyer Reaction.

Stage A: Synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one

This initial step involves the cyclization of 2-amino-4-methoxy-5-nitrobenzoic acid with formamide to construct the quinazolinone ring system.

Workflow Diagram: Stage A

Stage_A_Workflow start 2-Amino-4-methoxy- 5-nitrobenzoic acid + Formamide reflux Heat to Reflux (160-180 °C) start->reflux Combine in flask cool Cool and Precipitate reflux->cool Reaction complete filter Filter and Wash with Water cool->filter Isolate solid product 7-methoxy-6-nitro- quinazolin-4(3H)-one filter->product Dry

Caption: Workflow for the synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxy-5-nitrobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Heat the mixture to reflux (approximately 160-180 °C) with vigorous stirring for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of a solid.

  • Add deionized water to the flask and stir to break up the solid.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 7-methoxy-6-nitroquinazolin-4(3H)-one as a solid.

Stage B: Synthesis of 6-Amino-4-chloro-7-methoxyquinazoline

This stage involves two key transformations: chlorination of the 4-position and reduction of the nitro group at the 6-position.

Workflow Diagram: Stage B

Stage_B_Workflow start_B 7-methoxy-6-nitro- quinazolin-4(3H)-one chlorination Chlorination with POCl₃ (or SOCl₂/DMF) start_B->chlorination Reactant intermediate_B1 4-Chloro-7-methoxy- 6-nitroquinazoline chlorination->intermediate_B1 Isolate reduction Nitro Reduction (e.g., Fe/NH₄Cl) intermediate_B1->reduction Reactant product_B 6-Amino-4-chloro- 7-methoxyquinazoline reduction->product_B Isolate and Purify

Caption: Workflow for the synthesis of 6-amino-4-chloro-7-methoxyquinazoline.

Step-by-Step Protocol:

B1: Chlorination

  • To a round-bottom flask, add 7-methoxy-6-nitroquinazolin-4(3H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) or a mixture of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.[2] The reaction should be performed in a well-ventilated fume hood.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ or SOCl₂ by slowly pouring the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried. This yields 4-chloro-7-methoxy-6-nitroquinazoline.

B2: Nitro Group Reduction

  • Suspend 4-chloro-7-methoxy-6-nitroquinazoline (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (Fe, 3-5 equivalents) and ammonium chloride (NH₄Cl, 1.5-2 equivalents).

  • Heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield 6-amino-4-chloro-7-methoxyquinazoline.

Stage C: Synthesis of this compound via Sandmeyer Reaction

The final stage involves the conversion of the amino group at the 6-position to a chloro group using the Sandmeyer reaction.[3] This classic reaction proceeds via a diazonium salt intermediate.[3]

Workflow Diagram: Stage C

Stage_C_Workflow start_C 6-Amino-4-chloro- 7-methoxyquinazoline diazotization Diazotization (NaNO₂/HCl, 0-5 °C) start_C->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCl/HCl) diazonium->sandmeyer product_C 4,6-Dichloro-7-methoxy- quinazoline sandmeyer->product_C Isolate and Purify

Caption: Workflow for the Sandmeyer reaction to synthesize the final product.

Step-by-Step Protocol:

  • Dissolve 6-amino-4-chloro-7-methoxyquinazoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

PART 3: Data and Characterization

Expected Yields and Physical Properties
StageProductTypical Yield (%)Physical Appearance
A7-methoxy-6-nitroquinazolin-4(3H)-one80-90Yellow to light brown solid
B6-Amino-4-chloro-7-methoxyquinazoline70-85Off-white to pale yellow solid
CThis compound60-75White to off-white solid
Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (MP): As an indicator of purity.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

PART 4: Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Specific Reagent Hazards:

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and react violently with water. Handle with extreme care.

  • Sodium nitrite (NaNO₂): This is an oxidizing agent and is toxic if ingested.

  • Hydrochloric acid (HCl): This is a corrosive acid.

  • Diazonium salts: These can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The logical progression of steps, coupled with explanations of the underlying chemistry, empowers scientists to troubleshoot and adapt the protocol as needed for their specific research goals.

References

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information.
  • ResearchGate. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Patel, R. V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2637–2666.
  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134.

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4,6-Dichloro-7-methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2][3] Derivatives such as 4,6-dichloro-7-methoxyquinazoline are highly valued as key intermediates in the synthesis of potent Tyrosine Kinase Inhibitors (TKIs) like Lapatinib and Dacomitinib.[4][5] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles. We will elucidate the scientific rationale behind each procedural choice, ensuring both clarity and reproducibility for researchers in the field.

Introduction: The Significance of the Quinazoline Core

Quinazoline derivatives are bicyclic heteroaromatic compounds that have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Their utility in drug design stems from their ability to act as a rigid scaffold, presenting functional groups in a precise three-dimensional orientation to interact with biological targets. The this compound intermediate is particularly crucial. The chlorine atom at the C4 position is an excellent leaving group, allowing for facile nucleophilic aromatic substitution (SNAr) with various anilines to build the core structure of many targeted cancer therapies.[5][6]

This guide details a robust and scalable two-step synthetic sequence, beginning with the construction of the quinazolinone ring system followed by a chlorination step to yield the target compound.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages:

  • Cyclization: Formation of the 6-chloro-7-methoxyquinazolin-4(3H)-one ring from a substituted anthranilic acid precursor.

  • Chlorination: Conversion of the quinazolinone intermediate to the final this compound product.

The workflow is visualized below.

G A 2-Amino-5-chloro-4-methoxybenzoic Acid B 6-Chloro-7-methoxyquinazolin-4(3H)-one A->B C 6-Chloro-7-methoxyquinazolin-4(3H)-one D This compound (Target Compound) C->D  Phosphorus Oxychloride (POCl₃)  or Thionyl Chloride (SOCl₂)  cat. DMF, Reflux

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols & Methodologies

Step 1: Synthesis of 6-Chloro-7-methoxyquinazolin-4(3H)-one

This initial step involves the condensation and cyclization of a substituted anthranilic acid with formamide, which serves as both a reagent and a solvent, to construct the foundational quinazolinone ring.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles Equivalents
2-Amino-5-chloro-4-methoxybenzoic acid C₈H₈ClNO₃ 201.61 10.0 g 0.0496 1.0

| Formamide | CH₃NO | 45.04 | 50 mL | - | - |

Step-by-Step Protocol:

  • Setup: Equip a 100 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer.

  • Reagent Addition: Charge the flask with 2-amino-5-chloro-4-methoxybenzoic acid (10.0 g, 0.0496 mol) and formamide (50 mL).

  • Reaction: Heat the stirred mixture to 160-180°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Maintain heating for 4-6 hours until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation: Pour the cooled mixture into 200 mL of cold water. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight to yield 6-chloro-7-methoxyquinazolin-4(3H)-one as an off-white solid.

Scientific Rationale & Expertise:

  • Causality: Formamide serves a dual purpose. At high temperatures, it decomposes to provide the necessary carbon and nitrogen atoms to form the pyrimidine ring of the quinazolinone. It also acts as a high-boiling solvent suitable for this condensation reaction.[5] The cyclization proceeds via an initial formation of a formylamino intermediate, which then undergoes intramolecular cyclization and dehydration.

  • Trustworthiness: This method is a well-established, high-yielding route for the synthesis of quinazolin-4-ones from anthranilic acids.[7] Monitoring by TLC is crucial to prevent side reactions or degradation from prolonged heating. The precipitation in water is an effective and simple purification step for this class of compounds.

Step 2: Synthesis of this compound

This final step converts the hydroxyl group of the quinazolinone (in its tautomeric form) into a chloride using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9] This activates the C4 position for subsequent nucleophilic substitution reactions.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles Equivalents
6-Chloro-7-methoxyquinazolin-4(3H)-one C₉H₇ClN₂O₂ 210.62 9.0 g 0.0427 1.0
Phosphorus Oxychloride (POCl₃) POCl₃ 153.33 45 mL - -
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 0.5 mL - Catalytic

| Toluene | C₇H₈ | 92.14 | 2 x 25 mL | - | For azeotroping |

Step-by-Step Protocol:

  • Safety First: Conduct this procedure in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser (protected by a calcium chloride drying tube) and a magnetic stirrer.

  • Reagent Addition: Suspend 6-chloro-7-methoxyquinazolin-4(3H)-one (9.0 g, 0.0427 mol) in phosphorus oxychloride (45 mL). Add a catalytic amount of DMF (0.5 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor the reaction's completion by TLC.[6]

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Azeotropic Removal: Add toluene (25 mL) to the residue and remove it under reduced pressure. Repeat this step to ensure all traces of POCl₃ are removed.[9]

  • Work-up: Cautiously pour the resulting residue onto 200 g of crushed ice with vigorous stirring. The product will precipitate. Caution: This step is exothermic and may release HCl gas.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the product into dichloromethane (DCM) or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/hexane) to obtain pure this compound.

Scientific Rationale & Expertise:

  • Mechanism: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction likely proceeds through the formation of a phosphate ester intermediate at the C4 oxygen, which is an excellent leaving group. The chloride ion from POCl₃ then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the desired 4-chloro derivative. The catalytic DMF can form a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive chlorinating species.

  • Trustworthiness: The removal of excess POCl₃ via vacuum and azeotroping with toluene is a critical, field-proven technique to simplify the work-up and improve product purity.[9] Quenching the reaction on ice and subsequent neutralization is the standard and safest method for handling the aftermath of POCl₃ reactions.

Quantitative Data Summary

ParameterValue
Starting Material (Step 1)10.0 g of 2-Amino-5-chloro-4-methoxybenzoic acid
Typical Yield (Step 1)9.5 - 10.0 g (90-95%) of 6-chloro-7-methoxyquinazolin-4(3H)-one
Typical Yield (Step 2)8.5 - 9.3 g (85-92%) of this compound
Overall Yield76-87%
Purity (after recrystallization)>98% (determined by HPLC/NMR)

References

  • Lapatinib | 231277-92-2. ChemicalBook.
  • Practical synthesis of lapatinib. ResearchGate.
  • WO2014170910A1 - Process for the preparation of lapatinib. Google Patents.
  • US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts. Google Patents.
  • LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor. New Drug Approvals.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • 4,7-Dichloroquinazoline synthesis. ChemicalBook.
  • 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.

Sources

Application Notes & Protocols: Leveraging 4,6-Dichloro-7-methoxyquinazoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The quinazoline scaffold is one such "privileged structure," forming the core of numerous approved drugs, particularly in oncology.[1][2][3] Its rigid, bicyclic nature provides an excellent platform for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Among the vast library of quinazoline-based building blocks, 4,6-dichloro-7-methoxyquinazoline stands out as a critical intermediate, especially in the synthesis of potent tyrosine kinase inhibitors (TKIs).

This compound is not a therapeutic agent itself but rather a versatile starting material. The chlorine atoms at the 4 and 6 positions offer differential reactivity, allowing for sequential and regioselective chemical modifications. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal site for introducing the amine-containing side chains characteristic of many TKIs. The C6 chlorine is less reactive, enabling subsequent modifications like palladium-catalyzed cross-coupling reactions to build molecular complexity. This inherent chemical versatility has made this compound a valuable precursor in the development of targeted therapies, most notably in the synthesis of the dual EGFR/HER2 inhibitor, Lapatinib.[4][5]

This document serves as a technical guide for researchers, providing an in-depth look at the mechanistic rationale, synthetic protocols, and biological evaluation methods for harnessing the potential of this compound in drug discovery programs.

II. Mechanistic Rationale: Targeting Aberrant Kinase Signaling in Cancer

Derivatives synthesized from this compound predominantly function as ATP-competitive inhibitors of protein kinases.[1][6] The human kinome contains over 500 kinases, many of which become dysregulated in diseases like cancer, leading to uncontrolled cell growth, proliferation, and survival. The human epidermal growth factor receptor (HER) family, which includes EGFR (HER1) and HER2 (ErbB2), are prime examples of such targets.[7]

Overexpression or mutation of EGFR and HER2 is a hallmark of various solid tumors, including non-small cell lung cancer and breast cancer.[2][4] These receptor tyrosine kinases, upon activation by ligand binding (for EGFR) or heterodimerization, trigger a cascade of downstream signaling events through pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. This signaling surge promotes cell division and inhibits apoptosis (programmed cell death).

The 4-anilinoquinazoline core, commonly synthesized from this compound, is expertly shaped to mimic the adenine portion of ATP, allowing it to bind reversibly to the ATP-binding pocket in the kinase domain of EGFR and HER2.[4] This occupation prevents the phosphorylation of the receptor and subsequent activation of downstream signaling, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR/HER2 Receptor ATP_Pocket ATP Binding Pocket EGFR->ATP_Pocket ADP ADP ATP_Pocket->ADP RAS RAS/RAF/MEK/ERK Pathway ATP_Pocket->RAS 3. Phosphorylation & Downstream Signaling PI3K PI3K/AKT/mTOR Pathway ATP_Pocket->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR 1. Activation ATP ATP ATP->ATP_Pocket 2. Binding Proliferation Cell Proliferation, Survival, Metastasis RAS->Proliferation PI3K->Proliferation Quinazoline 4-Anilinoquinazoline (e.g., Lapatinib) Quinazoline->ATP_Pocket Inhibition

Caption: EGFR/HER2 signaling pathway and mechanism of inhibition by 4-anilinoquinazolines.

III. Experimental Protocols & Methodologies

A. Synthesis Protocol: SNAr Reaction for a 4-Anilinoquinazoline Intermediate

This protocol details the nucleophilic aromatic substitution (SNAr) reaction, a fundamental step in coupling this compound with an appropriate aniline to create the core of a kinase inhibitor. This reaction is central to the synthesis of numerous TKIs.[5][8]

Objective: To synthesize N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-chloro-7-methoxyquinazolin-4-amine, a key precursor for advanced kinase inhibitors.

Materials:

  • This compound

  • 3-chloro-4-((3-fluorobenzyl)oxy)aniline

  • Isopropanol (IPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, charge this compound (1.0 eq.) and 3-chloro-4-((3-fluorobenzyl)oxy)aniline (1.05 eq.).

  • Solvent Addition: Add isopropanol (10 volumes, e.g., 10 mL for every 1 g of the starting quinazoline). The choice of a polar protic solvent like isopropanol is crucial as it facilitates the proton transfer steps in the SNAr mechanism and helps solubilize the reactants.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. The elevated temperature provides the necessary activation energy to overcome the barrier for the nucleophilic attack on the electron-deficient C4 position of the quinazoline ring.

  • Reaction Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., eluent system: 4:6 Ethyl Acetate:Hexane). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is generally complete within 4-8 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature (20-25°C). The product will often precipitate out of the isopropanol upon cooling.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with cold isopropanol (2 x 2 volumes) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved. The resulting solid is typically of high purity and can be used in the next synthetic step without further purification.

Caption: Workflow for the synthesis of a 4-anilinoquinazoline intermediate.

B. Biological Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the inhibitory potency (IC50) of a synthesized quinazoline derivative against a target kinase, such as EGFR. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of a test compound against EGFR kinase.

Materials:

  • Synthesized quinazoline derivative (test compound)

  • Recombinant human EGFR enzyme

  • Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Positive control inhibitor (e.g., Lapatinib)

  • DMSO (for compound dilution)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound to the appropriate wells. Include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Enzyme/Substrate Addition: Prepare a master mix of the EGFR enzyme and substrate in kinase assay buffer. Add 2 µL of this mix to each well (excluding "no enzyme" controls).

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to all wells. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[9]

G A 1. Serially Dilute Test Compound B 2. Add Compound/Controls to 384-well Plate A->B C 3. Add Kinase/Substrate Mix B->C D 4. Initiate with ATP (Incubate 60 min) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Incubate 40 min) D->E F 6. Add Kinase Detection Reagent (Generate Signal, Incubate 30 min) E->F G 7. Read Luminescence F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for an in vitro kinase inhibition assay.

IV. Data Presentation: Potency of Representative Quinazoline-Based TKIs

The ultimate goal of using this compound is to generate derivatives with high biological potency. The table below summarizes the inhibitory concentrations (IC50) for several FDA-approved 4-anilinoquinazoline kinase inhibitors against their primary targets, illustrating the therapeutic potential of this compound class.

CompoundPrimary Target(s)Target IC50 (nM)Indication
Lapatinib EGFR, HER210.8 (EGFR), 9.8 (HER2)HER2-positive Breast Cancer
Gefitinib EGFR2-37EGFR-mutant Non-Small Cell Lung Cancer (NSCLC)
Erlotinib EGFR2EGFR-mutant NSCLC, Pancreatic Cancer
Afatinib EGFR, HER2, HER40.5 (EGFR), 14 (HER2)EGFR-mutant NSCLC

Note: IC50 values are compiled from various literature sources and can vary based on assay conditions.

V. Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a gateway to a rich field of targeted therapeutics. Its well-defined reactivity allows for the systematic and efficient construction of complex molecules designed to inhibit specific protein kinases. The success of drugs like Lapatinib underscores the power of this synthetic strategy.[4] The protocols and data presented here provide a foundational framework for researchers to explore novel derivatives, optimize their properties, and contribute to the next generation of precision medicines. As our understanding of the kinome and disease pathology deepens, this versatile quinazoline building block will undoubtedly continue to play a pivotal role in the discovery of innovative treatments for cancer and other challenging diseases.

VI. References

  • Google Patents. WO2014170910A1 - Process for the preparation of lapatinib.

  • National Institutes of Health. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. [Link]

  • Google Patents. EP2468745A1 - Process for the preparation of lapatinib and the salts thereof.

  • Google Patents. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.

  • SciSpace. The Use of Biological Assays to Evaluate Botanicals. [Link]

  • Google Patents. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof.

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • National Institutes of Health. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

  • National Institutes of Health. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

  • Semantic Scholar. Translational Oncology. [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Experimental Evaluation of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline nucleus represents a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its rigid, planar structure is adept at fitting into the ATP-binding pocket of various protein kinases, leading to potent and often selective inhibition.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] Quinazoline-based inhibitors, such as gefitinib and erlotinib, were among the first successful targeted therapies, primarily aimed at the Epidermal Growth Factor Receptor (EGFR).[5][6] These compounds function as ATP-competitive inhibitors, blocking the downstream signaling cascades that drive cell proliferation and survival.[3][7]

This guide provides a comprehensive framework of experimental procedures designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and logical progression from initial biochemical validation to preclinical in vivo evaluation. Our objective is to equip researchers with the necessary protocols to thoroughly characterize novel quinazoline-based kinase inhibitors.

High-Level Experimental Workflow

The evaluation of a novel kinase inhibitor is a multi-stage process. Each stage provides critical data that justifies progression to the next, more complex system. This workflow ensures that resources are spent on compounds with the highest potential.

G A Biochemical Kinase Assay (IC50 Determination) B Cell Proliferation Assay (GI50 Determination) A->B Confirms Cellular Activity C Cellular Target Engagement (Western Blot) B->C Validates Mechanism D Apoptosis Assay (Flow Cytometry) C->D Determines Cell Fate E Pharmacokinetic (PK) Studies (ADME Profiling) D->E Proceed to In Vivo F Xenograft Efficacy Studies (Tumor Growth Inhibition) E->F

Caption: High-level workflow for quinazoline inhibitor evaluation.

Part 1: In Vitro Biochemical Potency

Causality and Rationale

The foundational experiment for any putative kinase inhibitor is the in vitro biochemical assay.[8] This is the most direct method to determine if the compound physically inhibits the enzymatic activity of its purified target kinase, independent of any cellular complexities like membrane permeability or off-target effects. The primary output of this assay is the half-maximal inhibitory concentration (IC50), a critical measure of the compound's potency.[9] We will detail a luminescence-based assay, which is widely used for its high sensitivity and non-radioactive format.[9][10]

Protocol 1: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which is then converted into a luminescent signal. Lower luminescence indicates less ADP, and therefore, greater inhibition of the kinase.

Materials:

  • Purified, active recombinant kinase (e.g., EGFR, VEGFR-2).

  • Kinase-specific substrate peptide.

  • Test Quinazoline Inhibitor (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96-well or 384-well plates.

  • Plate-reading luminometer.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the quinazoline inhibitor in a new plate. A typical starting concentration is 10 µM, diluted 1:3 down a 10-point curve. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without kinase as a "maximum inhibition" control (100% inhibition).

  • Kinase Reaction Setup: In the assay plate, add the kinase reaction buffer, the specific substrate, and ATP.

  • Initiate Reaction: Add the purified kinase enzyme to all wells except the 100% inhibition control. Transfer the serially diluted inhibitor from the compound plate to the assay plate to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time will depend on the specific kinase's activity.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 10-30 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)
Gefitinib (Reference) EGFR5
Sorafenib (Reference) VEGFR-288
Quinazoline A (Test) EGFR10
Quinazoline A (Test) VEGFR-21500
Quinazoline B (Test) EGFR850
Quinazoline B (Test) VEGFR-225
Note: Data is illustrative. Actual values must be experimentally determined.[11][12]

Part 2: Cellular Activity and Target Validation

Causality and Rationale

After confirming biochemical potency, it is essential to determine if the inhibitor is effective in a physiological context.[13] Cell-based assays assess the compound's ability to cross the cell membrane, engage its target within the complex cellular milieu, and exert a biological effect.[8][14] The primary experiments at this stage are cell proliferation assays to measure overall cellular effect and Western blotting to confirm on-target mechanism of action.[15]

Targeted Signaling Pathway: EGFR

Many quinazoline derivatives target the EGFR signaling pathway. Understanding this pathway is critical for designing target validation experiments. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the PI3K/Akt and RAS/MAPK pathways, which promote cell proliferation and survival.[6] An effective inhibitor will block this initial phosphorylation event.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation Inhibitor Quinazoline Inhibitor Inhibitor->P_EGFR INHIBITS PI3K PI3K P_EGFR->PI3K Activates Akt Akt PI3K->Akt P_Akt p-Akt (Active) Akt->P_Akt Phosphorylation Proliferation Cell Proliferation & Survival P_Akt->Proliferation

Caption: EGFR signaling and the point of quinazoline inhibition.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., A549 or NCI-H1975 for EGFR).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinazoline inhibitor (similar concentration range as the biochemical assay). Include DMSO-only controls. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Target Engagement by Western Blot

This protocol provides definitive evidence that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of the kinase and its downstream effectors.[15][16][17]

Materials:

  • Cancer cell line, culture medium.

  • Quinazoline inhibitor and relevant growth factor (e.g., EGF).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or milk in TBST).

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate and imaging system.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the quinazoline inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce kinase phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing: To ensure the observed effects are not due to changes in protein levels, the membrane should be stripped and re-probed with an antibody for the total, non-phosphorylated protein (e.g., total EGFR) and a loading control (e.g., GAPDH).[17] This is a critical self-validating step.[17]

Part 3: In Vivo Evaluation

Causality and Rationale

Positive in vitro and cellular data provide the justification for advancing a compound to in vivo models. These studies are essential for evaluating a compound's efficacy and pharmacokinetic properties in a whole-organism system, which is a critical prerequisite for any clinical consideration.[18]

Protocol 4: Pharmacokinetic (PK) Study

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[19] Good PK properties are essential for ensuring that an adequate concentration of the drug reaches the tumor tissue for a sufficient duration.[20]

Methodology Overview:

  • Animal Model: Typically performed in mice or rats.

  • Compound Administration: A single dose of the quinazoline inhibitor is administered, usually via two routes: intravenous (IV) for 100% bioavailability reference, and oral (PO) to assess absorption.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: The concentration of the compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Key PK parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • t1/2: Half-life of the compound.

    • F%: Oral bioavailability.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 210
Cmax (ng/mL) 1500800
Tmax (h) 0.082.0
AUC (ng*h/mL) 32006400
Half-life (t1/2, h) 4.54.8
Bioavailability (F%) -40%
Note: Data is illustrative.
Protocol 5: Tumor Xenograft Efficacy Study

This is the definitive preclinical test of an inhibitor's anti-cancer activity. It involves implanting human cancer cells into immunodeficient mice and treating them with the test compound to monitor tumor growth.[18]

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., NCI-H1975 lung cancer cells for an EGFR T790M inhibitor) into the flank of each mouse.[18]

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the quinazoline inhibitor daily (or as determined by PK studies) via an appropriate route (e.g., oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage. The tumor tissue can be used for further analysis (e.g., Western blot to confirm target inhibition in vivo).

References

  • Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot. Benchchem.
  • Cell-based test for kinase inhibitors. INiTS.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors.
  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PMC - PubMed Central.
  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. ScienceDirect.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
  • Spotlight: Cell-based kinase assay form
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. PubMed.
  • Application Notes and Protocols for In Vitro Kinase Assay of 4-Chloro-2-pyridin-3-ylquinazoline. Benchchem.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. NIH.
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. Benchchem.
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evalu
  • Western blot protocol to verify Caii-IN-3 target engagement. Benchchem.
  • Quinazoline derivative compound (11d)
  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Scirp.org.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Semantic Scholar.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in. RSC Advances.
  • Application Note: Western Blot Protocol for Assessing MAX-40279 Target Inhibition. Benchchem.
  • Synthesis, antiproliferative evaluation and in silico studies of new quinazoline deriv
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. PMC - PubMed Central.
  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology.
  • Quinazoline compounds for antitumor tre
  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.

Sources

Application Note: A Framework for Efficacy Testing of Novel Quinazoline-Based Kinase Inhibitors Using 4,6-Dichloro-7-methoxyquinazoline as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology.[1] Compounds in this class, such as gefitinib and erlotinib, are known to target the ATP-binding site of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[2][3] When a novel derivative like 4,6-dichloro-7-methoxyquinazoline is synthesized, a systematic and robust pipeline of cell-based assays is required to determine its biological efficacy and elucidate its mechanism of action. This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to characterize such compounds. We present a tiered approach, beginning with broad phenotypic assessments of cytotoxicity and progressing to specific analyses of apoptosis, cell cycle arrest, and on-target pathway modulation. Each section provides the scientific rationale behind the assay choice, detailed step-by-step protocols, and guidance on data interpretation, establishing a self-validating system to profile a novel kinase inhibitor.

Introduction: The Quinazoline Scaffold and the Rationale for a Tiered Assay Approach

Quinazoline derivatives have emerged as one of the most important classes of small molecule kinase inhibitors.[4][5] Their planar, heterocyclic structure allows for high-affinity interactions within the ATP-binding pocket of protein kinases, leading to the inhibition of downstream signaling pathways that drive cell proliferation and survival.[3] Activating mutations in kinases like EGFR are oncogenic drivers in various cancers, making inhibitors with the quinazoline core attractive therapeutic candidates.[2][6]

Given this background, it is hypothesized that a novel compound such as this compound functions as a kinase inhibitor. To test this hypothesis rigorously, a multi-parametric approach is essential. A single assay is insufficient to define a compound's efficacy profile. Therefore, we propose a logical workflow that builds confidence at each stage:

  • Phenotypic Screening: Does the compound impact cell viability?

  • Mechanistic Elucidation: If so, how does it affect the cells? Does it induce programmed cell death (apoptosis) or halt proliferation (cell cycle arrest)?

  • Target Validation: Can we confirm the compound engages its putative kinase target in the cell and inhibits its downstream signaling cascade?

This tiered strategy ensures that resources are spent efficiently while building a comprehensive data package that explains the compound's cellular effects from the macroscopic to the molecular level.

G cluster_0 Tier 1: Foundational Efficacy cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Validation pheno Cell Viability Assay (MTS) Determine IC50 apoptosis Apoptosis Assays (Annexin V, Caspase-3/7) pheno->apoptosis If Cytotoxic cell_cycle Cell Cycle Analysis (PI Staining) pheno->cell_cycle If Cytostatic or Cytotoxic target_engage Target Engagement Assay (e.g., NanoBRET) apoptosis->target_engage cell_cycle->target_engage western Phospho-Protein Western Blot (Pathway Modulation) target_engage->western Confirm Target Binding

Figure 1: A tiered experimental workflow for characterizing a novel kinase inhibitor.

Tier 1: Foundational Efficacy - Cell Viability and Cytotoxicity

Scientific Rationale: The initial and most critical step is to determine if this compound has any biological activity and, if so, at what concentration. A cell viability assay measures the overall health of a cell population following exposure to the compound. The MTS assay is a robust, colorimetric method that measures the metabolic activity of viable cells.[7][8] In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[8][9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.

Protocol 2.1: MTS Cell Viability Assay
  • Cell Plating:

    • Seed cancer cells (e.g., A549, a non-small-cell lung cancer line with an EGFR driver mutation) into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the compound in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (0.1% DMSO) and "no cells" (medium only) wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of a combined MTS/PES solution to each well as per the manufacturer's instructions.[8]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance of each well at 490 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Table 1: Example IC50 Data
Cell LinePutative DriverIC50 (µM) of this compound
A549 (NSCLC)EGFR1.5 µM
H1975 (NSCLC)EGFR (T790M)> 50 µM
Beas-2B (Normal Lung)None25.0 µM

This table illustrates how IC50 data can reveal potency and selectivity. A lower IC50 in an EGFR-driven line (A549) compared to a normal line (Beas-2B) suggests on-target activity. Resistance in a mutant line (H1975) can provide further mechanistic clues.[1]

Tier 2: Elucidating the Mechanism of Action

Scientific Rationale: Once cytotoxicity is established, the next logical step is to determine how the compound kills cells. Kinase inhibitors commonly induce apoptosis (programmed cell death) or cause cell cycle arrest by blocking signals required for cell division. Distinguishing between these outcomes is crucial for understanding the compound's cellular function.

Apoptosis Induction

We will use two complementary assays to robustly quantify apoptosis.

Annexin V & Propidium Iodide (PI) Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised.[10] Dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Caspase-3/7 Activity Assay: Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are the key "executioner" caspases that cleave cellular substrates, leading to the morphological changes of apoptosis.[13][14] A luminescent assay using a proluminescent substrate containing the DEVD peptide sequence (a target for caspase-3/7) provides a highly sensitive measure of apoptotic activity.[15][16]

Protocol 3.1.1: Annexin V & PI Staining by Flow Cytometry
  • Cell Treatment: Seed 1x10^6 cells in 6-well plates and treat with this compound at 1x and 5x its IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately (within 1 hour).[11]

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.

    • Gate on the cell population to exclude debris. Analyze at least 10,000 events per sample.

    • Quantify the percentage of cells in each quadrant: Lower-Left (Viable: Annexin V-/PI-), Lower-Right (Early Apoptotic: Annexin V+/PI-), Upper-Right (Late Apoptotic/Necrotic: Annexin V+/PI+).

Protocol 3.1.2: Luminescent Caspase-3/7 Activity Assay
  • Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and treat with a dose range of the compound as described in Protocol 2.1. Incubate for a shorter period (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well (equal to the volume of cell culture medium).[15]

  • Incubation and Measurement:

    • Mix the contents by gentle orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate luminometer.

Cell Cycle Arrest

Scientific Rationale: Many kinase inhibitors block the progression of cells through the cell cycle, often at the G1/S or G2/M checkpoints.[17] By staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells, the phase of the cell cycle can be determined based on DNA content. Cells in the G0/G1 phase have 2N DNA content, while cells in the G2/M phase have 4N DNA content. Cells in the S phase are actively synthesizing DNA and will have an intermediate DNA content. This analysis is performed using flow cytometry.[18][19]

Protocol 3.2.1: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed 1x10^6 cells in 6-well plates and treat with the compound at 1x and 5x its IC50 value for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 3.1.1.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[19]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, measuring the PI fluorescence on a linear scale.[20]

    • Gate on single cells to exclude doublets.

    • Use cell cycle analysis software to model the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Table 2: Example Data for Mechanism of Action Studies
Treatment (24h)Early Apoptosis (%) (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change)Cells in G1 Phase (%)Cells in G2/M Phase (%)
Vehicle Control4.5%1.055%15%
Compound (1x IC50)25.8%4.275%5%
Compound (5x IC50)55.2%8.982%2%

This data suggests the compound induces apoptosis (increased Annexin V+ cells and caspase activity) and causes a G1 cell cycle arrest (accumulation of cells in G1 and depletion from G2/M).

Tier 3: Target Engagement and Pathway Modulation

Scientific Rationale: After establishing a cellular phenotype, it is crucial to link this effect to a specific molecular target. For a putative kinase inhibitor, this involves two key steps: 1) confirming that the compound physically interacts with its target inside the cell (target engagement) and 2) demonstrating that this interaction leads to the inhibition of the kinase's activity and its downstream signaling pathway.[21][22]

Figure 2: Hypothesized signaling pathway inhibited by this compound.

Cellular Target Engagement

Modern biophysical techniques allow for the direct measurement of compound binding to a target protein within living cells. The NanoBRET™ Target Engagement assay is a powerful example.[23][24] It measures bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same protein. When an unlabeled compound (like this compound) is added and engages the target, it displaces the tracer, causing a loss of BRET signal. This provides direct, quantitative evidence of target binding in a physiologically relevant context.[24] While providing a full protocol is beyond the scope of this note, adopting such an assay is a critical step to confirm that the compound reaches and binds its intended target.

Pathway Modulation by Phospho-Protein Western Blotting

Scientific Rationale: The functional consequence of a kinase inhibitor engaging its target is a reduction in protein phosphorylation. Western blotting using phospho-specific antibodies is the gold-standard method to visualize this effect.[25] If this compound inhibits EGFR, we would expect to see a dose-dependent decrease in the phosphorylation of EGFR itself (autophosphorylation) and key downstream nodes like AKT and ERK.[26] It is critical to also probe for the total levels of each protein to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation.

Protocol 4.2.1: Phospho-Protein Western Blotting
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells overnight if necessary to reduce basal pathway activation.

    • Pre-treat cells with a dose range of this compound for 2 hours.

    • Stimulate the cells with a ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate the pathway. Include an unstimulated control.

    • Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .[27][28] This last addition is critical to preserve the phosphorylation state of proteins.

  • Protein Quantification and Sample Preparation:

    • Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g for 15 minutes at 4°C).

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4X Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk for blocking when probing for phosphoproteins , as milk contains casein, a phosphoprotein that can cause high background.[28][29]

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-EGFR, anti-phospho-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

    • To probe for total protein, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-EGFR, anti-AKT) or a loading control like GAPDH.

Conclusion

The suite of assays described in this application note provides a comprehensive and logical framework for evaluating the cellular efficacy of a novel quinazoline derivative, exemplified by this compound. By progressing from broad phenotypic screening to specific mechanistic and target-validation assays, researchers can build a robust data package that defines the compound's potency (IC50), its mechanism of cell killing (apoptosis vs. cell cycle arrest), and its molecular mechanism of action (on-target pathway inhibition). This integrated approach is fundamental in early-stage drug discovery, enabling data-driven decisions and providing a solid foundation for further preclinical development.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Cureus. [Link]
  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
  • Brieflands.
  • Profacgen. Cell-based Kinase Assays. [Link]
  • ACS Publications. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). Journal of Medicinal Chemistry. [Link]
  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
  • DAWINBIO. Annexin V staining protocol for apoptosis : Abcam 제품 소개. [Link]
  • NIH.
  • PubMed. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). [Link]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • NIH Bookshelf. Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). [Link]
  • NIH. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
  • PubMed Central. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). [Link]
  • NIH. Determining target engagement in living systems. [Link]
  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. (2025). [Link]
  • Hilaris Publisher. Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). [Link]
  • PubMed. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. [Link]
  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). [Link]
  • Reaction Biology.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]
  • Selvita. A Practical Guide to Target Engagement Assays. (2025). [Link]
  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
  • Bio-protocol. Caspase 3/7 Assay for Apoptosis Detection. [Link]
  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
  • Selvita. Target Engagement. [Link]
  • Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). [Link]
  • NIH Bookshelf. Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual. [Link]

Sources

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Preclinical Evaluation of 4,6-Dichloro-7-methoxyquinazoline and its Analogs

The quinazoline core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" status in drug discovery.[1] This is due to its versatile structure, which allows for diverse substitutions, leading to a wide array of biological activities.[2][3] Notably, quinazoline derivatives have been successfully developed as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a key therapeutic target.[6][7] Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline framework and function by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][8]

This compound represents a novel investigational molecule within this important class of compounds. Its specific biological targets and therapeutic potential are yet to be fully elucidated. This guide provides a comprehensive framework of in vitro and in vivo models for the systematic evaluation of this compound and its analogs, designed for researchers in drug discovery and development. The protocols herein are designed as self-validating systems, with integrated controls and clear endpoints to ensure data integrity and reproducibility.

Part 1: In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial phase of characterization involves a tiered approach, starting with cell-free biochemical assays to determine direct target interaction, followed by cell-based assays to assess cellular potency, mechanism of action, and phenotypic outcomes.

Section 1.1: Biochemical Assays - Direct Target Engagement

The primary hypothesis for a quinazoline-based molecule is often the inhibition of one or more protein kinases. Therefore, the first step is to assess the compound's ability to directly inhibit kinase activity in a cell-free system. This approach isolates the kinase from the complex cellular environment, allowing for a direct measurement of inhibition.[9]

Protocol 1.1.1: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used as they measure the depletion of ATP, a direct consequence of kinase activity.[9]

Rationale: The principle of this assay is that active kinases consume ATP to phosphorylate their substrates. By adding the Kinase-Glo® reagent, which contains luciferase and luciferin, the remaining ATP is converted into a luminescent signal. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of the compound in kinase assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Reconstitute the recombinant kinase and its specific substrate peptide according to the manufacturer's instructions.

  • Reaction Setup (96-well or 384-well plate):

    • Add the kinase assay buffer to each well.

    • Add the recombinant kinase enzyme and the substrate peptide to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Include "no enzyme" controls to determine the baseline ATP level.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), optimized for the specific kinase.[10]

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Target KinaseThis compound IC50 (nM)
EGFRExperimental Value
VEGFR2Experimental Value
SRCExperimental Value
......

Table 1: Example data table for summarizing IC50 values of this compound against a panel of kinases.

Workflow Diagram:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Compound Serial Dilution of This compound Reaction_Setup Combine Reagents in Microplate Prep_Compound->Reaction_Setup Prep_Enzyme Prepare Kinase & Substrate Prep_Enzyme->Reaction_Setup Add_ATP Initiate Reaction with ATP Reaction_Setup->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Reagent Add Kinase-Glo® Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Data_Analysis Data Analysis (IC50 Calculation) Measure->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Section 1.2: Cell-Based Assays - Cellular Potency and Pathway Analysis

Following the identification of potential kinase targets, the next logical step is to evaluate the compound's activity in a cellular context. Cell-based assays are crucial for determining antiproliferative effects and confirming the mechanism of action within a biological system.[11]

Protocol 1.2.1: Cell Viability/Cytotoxicity Assay (MTT/XTT)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[10][12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) to ~80% confluency.[11][13]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or DMSO (vehicle control).

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]

  • MTT Addition and Incubation:

    • Add MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting viability against the log of compound concentration.

Protocol 1.2.2: Western Blot Analysis of Downstream Signaling Pathways

This protocol is used to investigate whether this compound inhibits the phosphorylation of its target kinase and downstream signaling proteins in cells.[14]

Rationale: If this compound inhibits a specific kinase (e.g., EGFR), a reduction in the phosphorylation of EGFR and its downstream effectors like Akt and Erk1/2 would be expected. Western blotting allows for the detection of these specific protein modifications.[14]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[10]

Signaling Pathway Diagram:

EGFR_Pathway cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS -> RAF -> MEK -> ERK EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K -> AKT -> mTOR EGFR->PI3K_AKT_mTOR Compound 4,6-Dichloro-7- methoxyquinazoline Compound->EGFR Inhibits Phosphorylation Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the putative inhibitory point of this compound.

Part 2: In Vivo Assessment: Efficacy in Preclinical Models

Promising results from in vitro studies warrant evaluation in in vivo models to assess the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism setting.[5] Xenograft models are a cornerstone of preclinical anticancer drug testing.[15]

Section 2.1: Pharmacokinetic (PK) Profiling

Before efficacy studies, it is advisable to conduct a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This helps in determining an appropriate dosing regimen.[16] A typical study involves administering the compound to mice (e.g., intravenously and orally) and measuring its concentration in plasma over time.[17]

Protocol 2.2.1: Subcutaneous Xenograft Mouse Model

This protocol is a standard method to evaluate the in vivo antitumor activity of this compound.[18][19]

Rationale: This model involves implanting human tumor cells into immunodeficient mice, allowing the formation of a solid tumor.[15] The effect of the test compound on tumor growth can then be directly measured and compared to a vehicle control group.[20]

Step-by-Step Methodology:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., nude or NOD-SCID mice).[15]

    • Inject a suspension of human cancer cells (e.g., NCI-H1975, which has an EGFR T790M mutation) subcutaneously into the flank of each mouse.[8]

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Compound Administration:

    • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group at a predetermined dose and schedule (e.g., 20-50 mg/kg, once daily).[17][20] The control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.

  • Data Analysis:

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Plot the mean tumor volume for each group over time.

    • Calculate the TGI percentage at the end of the study.

    • Perform statistical analysis to determine the significance of the observed effects.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Experimental Value-
This compound25Experimental ValueCalculated Value
This compound50Experimental ValueCalculated Value
Positive Control (e.g., Erlotinib)50Experimental ValueCalculated Value

Table 2: Example data table for summarizing in vivo efficacy in a xenograft model.

In Vivo Experimental Workflow:

In_Vivo_Workflow cluster_treatment Treatment Phase Start Select Immunodeficient Mice Implant Subcutaneous Implantation of Cancer Cells Start->Implant Tumor_Growth Monitor Tumor Growth to ~100-150 mm³ Implant->Tumor_Growth Randomize Randomize into Groups (Vehicle, Treatment) Tumor_Growth->Randomize Dosing Daily Dosing (e.g., Oral Gavage) Randomize->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis Tumor Excision & Data Analysis (TGI) Endpoint->Analysis

Caption: Experimental workflow for a subcutaneous xenograft mouse model.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [URL: https://www.mdpi.com/2072-6694/15/20/4996]
  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3188689/]
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. [URL: https://ijirt.org/master/uploads/pdf/101_IJIRT.pdf]
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4515672/]
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865187/]
  • The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30119777/]
  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. [URL: https://www.mdpi.com/2072-6694/15/13/3494]
  • Study on quinazolinone derivative and their pharmacological actions. NASS. [URL: https://www.nass.org.in/news-detail/351]
  • In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27014603/]
  • Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34400030/]
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589998/]
  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. ResearchGate. [URL: https://www.researchgate.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10870020/]
  • Application Notes and Protocols for In Vitro Studies with the CK2 Inhibitor CK2-IN-4. Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-studies-with-ck2-inhibitor-ck2-in-4]
  • Technical Support Center: Dosing Refinement for In Vivo Studies with Quinazoline Compounds. Benchchem. [URL: https://www.benchchem.com/technical-support-center/dosing-refinement-for-in-vivo-studies-with-quinazoline-compounds]
  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28238614/]
  • Synthesis of quinazoline derivatives and their in vitro inhibition activity against MDA-MB-231 cells and A549 cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40516763/]
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [URL: https://www.researchgate.net/publication/339719365_The_current_landscape_of_quinazoline_derivatives_with_in_vivo_anticancer_therapeutic_potential-part_II]
  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU. [URL: https://js.vnu.edu.vn/ST/article/view/4260]
  • Kinase assays. BMG LABTECH. [URL: https://www.bmglabtech.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
  • In vitro kinase assay. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-kqdg3p2wpl25/v1]
  • Application Notes and Protocols for Kinase Inhibitor Development. Benchchem. [URL: https://www.benchchem.com/application-notes/kinase-inhibitor-development]
  • Pharmacokinetics and biologic activity of the novel mast cell inhibitor, 4-(3-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline in mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11382459/]

Sources

A Comprehensive Guide to the Analytical Characterization of 4,6-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract: 4,6-dichloro-7-methoxyquinazoline is a pivotal heterocyclic compound, often serving as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapies. The stringent quality control of such intermediates is fundamental to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a suite of robust analytical methods for the comprehensive characterization of this compound. We detail protocols for chromatographic purity assessment, spectroscopic structural elucidation, and elemental composition analysis, grounded in established scientific principles to ensure data integrity and reliability.

Introduction: The Critical Role of Intermediate Characterization

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The precise substitution pattern on the quinazoline ring dictates its biological activity. Consequently, the unambiguous identification and purity assessment of synthetic intermediates like this compound are not merely procedural formalities; they are critical control points that directly impact the viability of a drug discovery and development pipeline. An impure or misidentified intermediate can lead to failed synthetic steps, the generation of difficult-to-remove impurities in the final API, and confounded biological data.

This document serves as a practical, field-tested guide for scientists, providing the necessary protocols to confidently ascertain the identity, purity, and structural integrity of this compound. The methods described herein are complementary, building a holistic analytical profile of the compound.

Physicochemical Properties

A foundational step in characterization is to document the basic physicochemical properties of the molecule. This data is essential for calculating expected masses and elemental composition.

PropertyValueSource
Molecular Formula C₉H₆Cl₂N₂OPubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
Monoisotopic Mass 227.98572 DaPubChem[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Principle of the Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[2] For a moderately polar molecule like this compound, reversed-phase HPLC is the method of choice. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the mobile phase composition is varied over time, is employed to ensure the effective elution and resolution of both early-eluting polar impurities and late-eluting nonpolar impurities.

Protocol 3.1: Reversed-Phase HPLC for Purity Determination

Causality Behind Experimental Choices:

  • Column (C18): An InertSustain C18 column is chosen for its high resolving power and excellent peak shape for a wide range of heterocyclic compounds. The 250 mm length provides the necessary theoretical plates for separating closely related impurities.[3]

  • Mobile Phase: A combination of water and acetonitrile with 0.1% formic acid is a standard choice. The formic acid aids in protonating the quinazoline nitrogen atoms, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient from high aqueous content to high organic content ensures that impurities with a broad polarity range are effectively separated and eluted within a reasonable run time.[3]

  • UV Detection: The quinazoline ring system contains a strong chromophore, making UV detection highly sensitive. A wavelength of 254 nm is selected as it is a common and effective wavelength for aromatic systems.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: InertSustain C18 (250mm x 4.6mm, 5µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Run Time: 25 minutes.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

System Suitability (Self-Validation): Before sample analysis, perform a system suitability test by injecting a standard solution five times.

  • Tailing Factor: The tailing factor for the main peak should be < 1.5.

  • Resolution: The resolution between the main peak and the closest eluting impurity should be > 2.0.

  • Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections should be < 1.0%.

Data Interpretation: The purity of the sample is typically calculated as the percentage of the main peak area relative to the total area of all peaks detected.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Acetonitrile/Water s1->s2 a1 Inject Sample s2->a1 0.1 mg/mL solution a2 Gradient Elution on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 result result d2->result Purity Report d3 Assess System Suitability d3->a1 Validate Run

Caption: Workflow for HPLC Purity Analysis.

Spectroscopic Structural Elucidation

Spectroscopic methods provide irrefutable evidence of a molecule's chemical structure. Mass spectrometry confirms the molecular weight, while NMR spectroscopy maps the atomic connectivity.

Mass Spectrometry (MS) for Identity Confirmation

Principle of the Method: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for straightforward confirmation of the molecular weight.

Expert Insight - The Dichloro Isotopic Pattern: A critical piece of evidence for a dichloro-substituted compound is its characteristic isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern for the molecular ion peak cluster:

  • M peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1 , providing a highly confident confirmation of the presence of two chlorine atoms.

Protocol 4.1.1: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in methanol or acetonitrile.

    • Trustworthiness Note: Using methanol as the solvent may lead to the observation of a methoxy-adduct, as seen with similar reactive quinazolines.[4][5] While this can be an interesting observation, using acetonitrile is recommended to avoid potential confusion.

  • Instrumental Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Expected Ions:

AdductCalculated m/z
[M+H]⁺ 228.9930
[M+Na]⁺250.9750
[M+K]⁺266.9489
Data derived from PubChem C9H6Cl2N2O entry.[1]

Data Interpretation: The primary goal is to locate the [M+H]⁺ ion cluster centered at m/z 228.99. Confirm the presence of the M, M+2, and M+4 peaks with the correct ~9:6:1 intensity ratio. The high-resolution mass should be within 5 ppm of the calculated value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

Protocol 4.2.1: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Expert Insight: DMSO-d₆ is generally a better solvent for quinazoline derivatives, which may have limited solubility in CDCl₃.[6]

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Predicted ¹H NMR Spectral Data (in DMSO-d₆):

    • ~9.0-8.8 ppm (singlet, 1H): Attributed to the H2 proton of the quinazoline ring.

    • ~8.0-7.8 ppm (singlet, 1H): Attributed to the H5 proton.

    • ~7.5-7.3 ppm (singlet, 1H): Attributed to the H8 proton.

    • ~4.0 ppm (singlet, 3H): Attributed to the methoxy (-OCH₃) protons.

  • Predicted ¹³C NMR Spectral Data:

    • Expect 9 distinct carbon signals corresponding to the 9 carbon atoms in the unique chemical environments of the molecule. Chemical shifts would be consistent with aromatic, chloro-substituted, and methoxy-substituted carbons.

Data Interpretation: The acquired spectra must be consistent with the proposed structure. The number of signals, their chemical shifts (δ), their integration (for ¹H), and their coupling patterns (multiplicity) must all align with the structure of this compound.

Integrated Analytical Characterization Strategy

No single technique provides a complete picture. A robust characterization relies on the orthogonal and complementary nature of these methods. The following workflow ensures the unambiguous confirmation of the material's quality.

Characterization_Workflow start Synthesized Batch of This compound hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms nmr NMR (1H & 13C) start->nmr purity Purity > 98%? hplc->purity mw Correct MW and Isotopic Pattern? ms->mw structure Correct 1H & 13C NMR Spectra? nmr->structure pass Material Qualified for Use purity->pass All Checks Pass fail Repurify or Resynthesize purity->fail No mw->pass All Checks Pass mw->fail No structure->pass All Checks Pass structure->fail No

Caption: Integrated workflow for compound characterization.

This integrated approach ensures that the material is not only pure (from HPLC) but also possesses the correct molecular weight (from MS) and the correct atomic connectivity and structure (from NMR). This multi-faceted validation is essential for advancing compounds in a research and development setting.

References

  • BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • Nguyen, T. H. L., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. [Link]
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
  • Wang, Z., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports, 14(1), 15432. [Link]
  • Atlantis Press. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

Sources

A Robust Reversed-Phase HPLC Method for the Analysis of 4,6-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,6-Dichloro-7-methoxyquinazoline, a key intermediate in pharmaceutical synthesis. The narrative explains the scientific rationale behind the method development choices, from column and mobile phase selection to validation according to ICH guidelines. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity assessment and quantification of this compound.

Introduction and Scientific Rationale

This compound is a heterocyclic compound whose quinazoline core is a privileged scaffold in medicinal chemistry, frequently appearing in targeted cancer therapies.[1] Accurate and precise quantification of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The method described herein is based on reversed-phase chromatography, the most widely applied separation technique in the pharmaceutical industry.[2][3] The analyte possesses moderate to low polarity due to its dichlorinated aromatic structure, making it an ideal candidate for retention on a non-polar stationary phase, such as C18.[4] A key challenge in the analysis of quinazoline derivatives is their basic nature, stemming from the nitrogen atoms in the heterocyclic ring.[5] These basic sites can engage in secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases, leading to poor peak symmetry (tailing). To ensure a sharp, symmetrical peak, this protocol employs an acidified mobile phase. Lowering the mobile phase pH protonates the basic nitrogens on the quinazoline ring, disrupting the unwanted silanol interactions and promoting a single, well-defined hydrophobic interaction mechanism with the C18 stationary phase.[5]

This document provides a complete protocol, from sample preparation to method validation, designed to be a self-validating and trustworthy system for routine analysis.[6]

Method Development and Optimization Workflow

The development of a robust HPLC method follows a logical progression. The goal is to achieve adequate separation (selectivity), good peak shape (efficiency), and reliable retention times (reproducibility).

HPLC_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Understand Analyte Properties - Polarity (non-polar) - pKa (basic nitrogens) - UV Absorbance Mode Select HPLC Mode Reversed-Phase (RP-HPLC) Analyte->Mode Polarity dictates mode Column Select Column C18 for hydrophobic retention Mode->Column RP mode requires non-polar phase MobilePhase Optimize Mobile Phase - Acetonitrile/Water - Add 0.1% Formic Acid (pH control) Column->MobilePhase Address peak tailing Detection Optimize Detection Determine λmax via PDA scan MobilePhase->Detection Parameters Fine-Tune Parameters - Flow Rate (1.0 mL/min) - Column Temp (30 °C) Detection->Parameters SST System Suitability Testing (SST) Verify system performance Parameters->SST Validation Full Method Validation (ICH Q2) - Linearity, Accuracy, Precision - Specificity, LOD, LOQ SST->Validation If SST passes Protocol Finalize Protocol Document and implement for QC Validation->Protocol

Diagram 1: Logical workflow for the development of the HPLC method.

Experimental Protocol

Materials and Equipment
  • Analyte: this compound Reference Standard (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Formic Acid (≥98%)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.

  • Column: InertSustain C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent high-purity, end-capped C18 column.

  • Data System: OpenLab CDS or equivalent chromatography data software.

  • Labware: Class A volumetric flasks, analytical balance, pipettes, 1.5 mL HPLC vials.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% (v/v) Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). For the isocratic method, pre-mix the mobile phase in the required ratio (e.g., 60:40 v/v Solvent B:Solvent A). Filter through a 0.45 µm membrane filter and degas by sonication or online degasser. The stability of the mobile phase should be verified, but daily preparation is recommended.[2]

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay and linearity studies.

Chromatographic Conditions

The optimized chromatographic parameters are summarized in the table below.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention for non-polar analytes. High-purity silica with end-capping minimizes silanol interactions.[5]
Mobile Phase Isocratic: Acetonitrile / 0.1% Formic Acid in Water (60:40 v/v)Acetonitrile offers good elution strength and peak shape. Formic acid controls pH to protonate the basic analyte, ensuring symmetrical peaks.[5][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between run time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.[5]
Detection UV at 265 nmQuinazoline derivatives typically exhibit strong UV absorbance. The optimal wavelength should be confirmed by scanning the peak with a PDA detector.[8][9]
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.[6] Inject the Working Standard Solution (100 µg/mL) six times and evaluate the results against the criteria in the table below.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing.[5]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 1.0%Ensures precision of the system for peak area and retention time.[2]

Method Validation Protocol

To demonstrate that the analytical procedure is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.[2][10]

Sources

The Quinazoline Scaffold: Application Notes for 4,6-Dichloro-7-methoxyquinazoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Oncology Research

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for numerous biologically active compounds.[1][2] Within this class, 4,6-dichloro-7-methoxyquinazoline stands out not as a therapeutic agent itself, but as a high-value chemical intermediate pivotal for the synthesis of potent and selective anticancer agents. Its strategic dichlorination at the 4 and 6 positions, combined with the methoxy group at position 7, provides reactive sites for building complex molecules that target critical pathways in cancer cell proliferation and survival.

This guide provides an in-depth look at the application of this compound in the context of anticancer research, focusing on its role as a precursor to targeted therapies, particularly Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). We will explore the underlying mechanism of action of its derivatives, provide detailed protocols for their synthesis and evaluation, and present key data to guide researchers in this promising area of drug development.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Derivatives synthesized from the this compound scaffold predominantly function as inhibitors of protein kinases, which are enzymes that play a critical role in cellular signal transduction.[3] One of the most successfully targeted kinase families in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) family.[4]

In many cancers, such as non-small-cell lung carcinoma (NSCLC), EGFR is overexpressed or harbors activating mutations.[5][6] This leads to uncontrolled activation of downstream signaling pathways like the RAS/RAF/MAPK and PI3K/Akt pathways, driving tumor growth, proliferation, and survival.[4]

Quinazoline-based inhibitors, such as the clinically approved drugs Gefitinib, Erlotinib, and Lapatinib, are designed to be ATP-competitive inhibitors.[7][8] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of the receptor. This blockade effectively shuts down the aberrant signaling cascade, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor (Derived from Core Scaffold) Quinazoline->EGFR Inhibits ATP Binding EGF EGF Ligand EGF->EGFR Binds

Figure 1: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

Application I: Synthesis of a Potent 4-Anilinoquinazoline EGFR Inhibitor

The primary application of this compound is in multi-step organic synthesis. The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, making it an ideal anchor point for introducing various aniline derivatives, a key feature of many potent EGFR inhibitors.[1]

Representative Synthetic Workflow

The following protocol outlines a generalized, representative procedure for the synthesis of a 4-anilinoquinazoline derivative, a common class of EGFR-TKIs, using this compound as the starting material. This scheme is based on established synthetic routes for analogous compounds like Gefitinib and Erlotinib.[9][10]

Synthesis_Workflow Start 4,6-Dichloro- 7-methoxyquinazoline Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate Intermediate: 4-(Anilino)-6-chloro- 7-methoxyquinazoline Step1->Intermediate Step2 Step 2: Functionalization at C6 Position (e.g., Suzuki Coupling or Etherification) Intermediate->Step2 Final Final Product: Potent EGFR Inhibitor Step2->Final

Figure 2: General synthetic workflow from the core scaffold to a final active inhibitor.

Protocol: Synthesis of a 4-(3-chloro-4-fluoroanilino)-6-substituted-7-methoxyquinazoline

Objective: To synthesize a potent EGFR inhibitor via a two-step process involving nucleophilic substitution followed by functionalization at the C6 position.

Step 1: Nucleophilic Aromatic Substitution

  • Reagents & Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1 equivalent) in isopropanol.

  • Addition of Aniline: Add 3-chloro-4-fluoroaniline (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 4-(3-chloro-4-fluoroanilino)-6-chloro-7-methoxyquinazoline, will precipitate. Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Causality Note: The use of isopropanol as a solvent and reflux conditions provides the necessary energy to overcome the activation barrier for the nucleophilic substitution reaction at the more reactive C4 position. The C6-chloro group is less reactive under these conditions, allowing for selective substitution.

Step 2: C6 Position Functionalization (Example: O-Alkylation)

  • Reagents & Setup: In a new flask under nitrogen, suspend the intermediate from Step 1 (1 equivalent) and potassium carbonate (K₂CO₃, 2-3 equivalents) in anhydrous Dimethylformamide (DMF).

  • Addition of Sidechain: Add the desired alkylating agent, for example, 4-(3-chloropropyl)morpholine (1.2 equivalents), to introduce a solubilizing sidechain common in many TKIs.[10]

  • Reaction: Heat the mixture to 80-90°C and stir for 12-18 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction and pour it into ice water. Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final, highly pure inhibitor.

Application II: In Vitro Evaluation of Synthesized Inhibitors

Once synthesized, the novel quinazoline derivatives must be evaluated for their biological activity. This involves a tiered approach, starting with direct enzyme inhibition and moving to cell-based assays.

Protocol 1: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase by quantifying the amount of ADP produced.[4][11][12][13]

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Synthesized Quinazoline Inhibitor (Test Compound)

  • Gefitinib or Erlotinib (Positive Control Inhibitor)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted test compound or control. Include "no inhibitor" (positive control for activity) and "no enzyme" (blank) controls.

  • Kinase Reaction:

    • Prepare a 2X enzyme solution with EGFR in kinase buffer.

    • Prepare a 2X substrate/ATP mix in kinase buffer.

    • Add 2 µL of the 2X enzyme solution to each well.

    • Add 2 µL of the 2X substrate/ATP mix to each well to initiate the reaction. The final ATP concentration should be at or near the Kₘ for EGFR.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes to stabilize the signal.[13]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the blank control values. Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the test compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[5]

Materials:

  • EGFR-dependent cancer cell line (e.g., A549 or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Quinazoline Inhibitor (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Application III: In Vivo Efficacy Assessment

Promising compounds from in vitro testing are advanced to in vivo models to assess their anti-tumor efficacy and tolerability in a living system. The cell line-derived subcutaneous xenograft model is a standard initial step.[14][15]

Protocol: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a lead quinazoline inhibitor in an immunodeficient mouse model.

Materials:

  • Cancer cell line (e.g., H1975 for mutant EGFR)

  • 6-8 week old female athymic nude mice

  • Matrigel Basement Membrane Matrix

  • Sterile PBS

  • Calipers

  • Inhibitor formulation for administration (e.g., in 0.5% methylcellulose)

Procedure:

  • Cell Preparation: Culture the selected cancer cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10-20 million cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1-2 million cells) into the right flank of each mouse.[14]

  • Tumor Monitoring: Allow tumors to establish. Begin monitoring tumor growth 2-3 times per week by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (typically n=8-10 mice per group).

  • Drug Administration: Administer the quinazoline inhibitor or vehicle control according to a predetermined dose and schedule (e.g., 50 mg/kg, once daily by oral gavage).[14]

  • Efficacy Measurement: Continue to measure tumor volume and mouse body weight throughout the study (e.g., for 21-28 days). Body weight is a key indicator of drug toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. The primary endpoint is tumor growth inhibition (TGI), calculated by comparing the average tumor volume/weight in the treated group to the vehicle control group.

Data Summary: Potency of Representative Quinazoline-Based Inhibitors

The ultimate goal of synthesizing derivatives from this compound is to generate compounds with high potency. The table below summarizes reported IC₅₀ values for various established and experimental quinazoline-based EGFR inhibitors, providing a benchmark for newly synthesized compounds.

Compound Name/IDTarget(s)Assay TypeIC₅₀ Value (nM)Target Cell Line / EnzymeReference
GefitinibEGFRKinase Assay2.21 - 39EGFR[3]
ErlotinibEGFRKinase Assay1.37EGFR[16]
LapatinibEGFR, HER2Kinase Assay-EGFR, ErbB2[8]
Compound 1iEGFRKinase Assay0.05EGFR[17]
Compound 2EGFRKinase Assay0.76EGFR[16][18]
Compound 3EGFRKinase Assay3EGFR[16][18]
QZ-5EGFRCell Viability1600A549 Cells[5]
QZ-5EGFRKinase Assay800EGFR[5]
Compound 6 (Fluoroquinazolinone)EGFRCell Viability350MCF-7 Cells[19]

Note: IC₅₀ values can vary significantly based on the specific assay conditions, ATP concentration, and cell line used.

Conclusion

This compound is a strategically important building block in anticancer research. While not an active drug itself, its chemical architecture provides an ideal starting point for the synthesis of highly potent and selective kinase inhibitors. By leveraging its reactivity, medicinal chemists can construct novel derivatives targeting dysregulated signaling pathways, particularly the EGFR cascade. The protocols outlined in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of such compounds, providing researchers with the tools necessary to advance the discovery of next-generation targeted cancer therapies.

References

  • Nematpour, M., Rezaee, E., Nazari, M., Hosseini, O., & Tabatabai, S. A. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. [Link]
  • Singh, M., & Silakari, O. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275. [Link]
  • Abida, Parvez, N., Rana, A., & Imran, M. (2011). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical & Biological Archives, 2(6), 1651-1657. [Link]
  • ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
  • Az. J. Pharm. Sci. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Azhar International Journal of Pharmaceutical and Medical Sciences, 91(1), 18-36. [Link]
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4). [Link]
  • Hilaris Publisher. (2018).
  • Organic Communications. (n.d.). A simple and highly efficient process for synthesis of Gefitinib and its intermediate.
  • Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. [Link]
  • ResearchGate. (n.d.). IC 50 values of EGFR assay for the most active compounds-6 and 10e-and the reference gefitinib.
  • Wiśniewska, K., et al. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules. [Link]
  • Adottu, C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
  • BPS Bioscience. (n.d.).
  • Malaysian Journal of Chemistry. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry, 23(2), 52-61. [Link]
  • Daru, Journal of Faculty of Pharmacy. (2012). Modified Synthesis of Erlotinib Hydrochloride. Daru, Journal of Faculty of Pharmacy, 20(1), 53. [Link]
  • Molecules. (2007). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 12(4), 888-897. [Link]
  • Future Science. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Future Science. [Link]
  • Google Patents. (n.d.). WO2006090413A1 - Novel crystalline form of gefitinib and a process for its preparation.
  • Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
  • Green Chemistry. (2010). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 12(1), 81-85. [Link]
  • Frontiers in Chemistry. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 893309. [Link]
  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6527. [Link]
  • JGPT. (2024). Novel quinazoline derivatives: key pharmacological activities. Journal of Global Pharma Technology. [Link]
  • VNU Journal of Science. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. VNU Journal of Science. [Link]
  • National Center for Biotechnology Information. (n.d.). In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore.
  • PubMed. (2012). Modified Synthesis of Erlotinib Hydrochloride. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 53. [Link]
  • Springer Nature Experiments. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR.
  • Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. [Link]
  • Protocols.io. (2017). BiTE® Xenograft Protocol. Protocols.io. [Link]
  • CIBERONC. (n.d.).
  • Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
  • Protocol Exchange. (n.d.). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Protocol Exchange. [Link]
  • Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.
  • Semantic Scholar. (n.d.). Translational Oncology. Semantic Scholar. [Link]

Sources

Protocol for the Purification of 4,6-Dichloro-7-methoxyquinazoline via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4,6-dichloro-7-methoxyquinazoline, a key intermediate in pharmaceutical synthesis. Recognizing the frequent absence of detailed physical and solubility data for novel or specialized compounds, this guide emphasizes a systematic approach to solvent selection through a preliminary screening process. The subsequent detailed recrystallization protocol is designed to be adaptable based on the results of this initial screening, ensuring a robust and effective purification strategy. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for downstream applications.

Introduction: The Critical Role of Purity in Quinazoline-Based Drug Development

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The efficacy and safety of any synthesized active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, even in trace amounts, can alter pharmacological and toxicological profiles, leading to unpredictable outcomes in research and clinical settings.

This compound (CAS No. 205584-69-6) is a vital building block in the synthesis of more complex pharmaceutical intermediates.[1][2][3] Achieving high purity of this compound is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final drug substance. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This protocol provides a detailed methodology for the purification of this compound, beginning with a crucial solvent screening phase to identify optimal recrystallization conditions.

Foundational Principles: Causality in Recrystallization Solvent Selection

The success of any recrystallization procedure is contingent upon the judicious selection of a solvent or solvent system. An ideal solvent for recrystallization should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must readily dissolve the crude this compound at or near its boiling point, creating a saturated or near-saturated solution.

  • Low Solvating Power at Ambient or Sub-Ambient Temperatures: As the solution cools, the solubility of the target compound should decrease significantly, promoting the formation of pure crystals.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at elevated temperatures (allowing for their removal via hot filtration).

  • Chemical Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.

  • Safety: The chosen solvent should have a favorable safety profile, considering its toxicity, flammability, and environmental impact.

Given the absence of specific published solubility data for this compound, a systematic solvent screening is not just recommended, but essential for the development of an effective purification protocol.

Experimental Protocol: A Two-Phase Approach to High Purity

This protocol is divided into two main phases: a systematic solvent screening to identify the optimal recrystallization solvent, followed by the full-scale recrystallization procedure.

Phase 1: Systematic Solvent Screening

This initial phase is critical for determining the most effective solvent for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • A selection of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, water)

  • Small test tubes or vials

  • Hot plate/stirrer

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 20-30 mg) of crude this compound into a series of labeled test tubes.

  • Initial Solubility at Room Temperature: To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent. Vigorously mix the contents using a vortex mixer for 30-60 seconds. Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent will not fully dissolve the compound at this stage.

  • Solubility at Elevated Temperature: Gently heat the test tubes containing the undissolved solid in a water bath on a hot plate. Add the same solvent dropwise while heating and stirring until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at an elevated temperature.

  • Crystal Formation upon Cooling: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, place the test tubes in an ice bath to induce crystallization. Observe and record the quantity and quality of the crystals formed. A copious amount of well-formed crystals indicates a promising solvent.

  • Selection of Optimal Solvent: Based on the observations from steps 2-4, select the solvent that provides the best balance of high solubility at elevated temperatures and low solubility at cooler temperatures, leading to good crystal recovery. If a single solvent is not ideal, consider a mixed-solvent system. For a mixed-solvent system, choose a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is sparingly soluble.

Parameter Description
Compound This compound
CAS Number 205584-69-6[1][2]
Molecular Formula C₉H₆Cl₂N₂O[3]
Molecular Weight 229.06 g/mol [4]
Physical State Solid
Purity (Typical) >96%[5]
Phase 2: Recrystallization Protocol

This protocol should be adapted based on the optimal solvent identified in Phase 1. The following is a general procedure.

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent (determined in Phase 1)

  • Erlenmeyer flask(s)

  • Hot plate/stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution containing the dissolved compound through the filter paper to remove the insoluble impurities.

  • Crystallization: Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals on a watch glass in a well-ventilated area, in a drying oven at a temperature well below the solvent's boiling point, or in a vacuum desiccator.

Visual Workflow of the Purification Process

Recrystallization_Workflow cluster_prep Phase 1: Solvent Screening cluster_purification Phase 2: Recrystallization cluster_analysis Purity Assessment A Weigh Crude Compound B Test Solubility in Various Solvents (Room Temperature) A->B C Test Solubility in Hot Solvents B->C D Observe Crystallization on Cooling C->D E Select Optimal Solvent/Solvent System D->E F Dissolve Crude Compound in Optimal Hot Solvent G Hot Filtration (if needed) F->G Insoluble impurities? H Slow Cooling to Induce Crystallization F->H G->H I Isolate Crystals via Vacuum Filtration H->I J Wash Crystals with Cold Solvent I->J K Dry Purified Crystals J->K L Determine Melting Point K->L M Perform Spectroscopic Analysis (e.g., NMR, LC-MS) K->M N High Purity Product L->N M->N

Caption: Workflow for the purification of this compound.

Purity Assessment: A Self-Validating System

The success of the recrystallization process must be validated through analytical characterization of the final product.

  • Melting Point Determination: A sharp and narrow melting point range is a strong indicator of high purity. The experimentally determined melting point of the purified this compound should be recorded and used as a benchmark for future batches.

  • Spectroscopic and Chromatographic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the chemical structure and assess the purity of the final product. The absence of impurity peaks in the resulting spectra and chromatograms will confirm the efficacy of the purification protocol.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and organic solvents.[6]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine chemical dust.[6]

  • Fire Safety: Many organic solvents are flammable. Keep them away from open flames and ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a robust and adaptable protocol for the purification of this compound. By initiating the process with a systematic solvent screening, researchers can confidently select the optimal conditions for recrystallization, leading to a final product of high purity. The principles and procedures outlined herein are fundamental to the production of high-quality chemical intermediates essential for the advancement of pharmaceutical research and development.

References

  • 2a biotech. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H6Cl2N2O).
  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dichloro-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

I. Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors for targeted cancer therapy. The most common synthetic route involves the chlorination of 6-chloro-7-methoxyquinazolin-4-one. This transformation, while conceptually straightforward, is often plagued by issues related to the aggressive nature of the chlorinating agents and the reactivity of the product itself.

This guide provides a structured approach to troubleshooting common problems, backed by scientific principles and practical advice.

II. Troubleshooting Guide: Common Problems and Solutions

This section is organized in a question-and-answer format to directly address the most frequent issues encountered during the synthesis of this compound.

A. Low or No Product Yield

Question: I am getting a very low yield or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the synthesis of this compound is a common problem that can often be traced back to a few key areas: the quality of the starting material, the activity of the chlorinating agent, and the reaction conditions.

1. Incomplete Reaction:

  • Cause: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material, 6-chloro-7-methoxyquinazolin-4-one. The conversion of the hydroxyl group to a chloride requires overcoming a significant activation energy.

  • Troubleshooting:

    • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

    • Increase reaction time: If the reaction is sluggish, extend the reflux time in hourly increments, monitoring for the consumption of the starting material.

    • Elevate the temperature: Gradually increase the reaction temperature. For chlorination with phosphorus oxychloride (POCl₃), a temperature range of 100-120°C is typically effective.[1][2] Be cautious, as excessively high temperatures can lead to decomposition and the formation of dark, tarry by-products.

2. Deactivated Chlorinating Agent:

  • Cause: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly susceptible to hydrolysis.[3] Exposure to atmospheric moisture can convert them to phosphoric acid and sulfurous acid, respectively, rendering them ineffective for the chlorination reaction.

  • Troubleshooting:

    • Use fresh or newly distilled reagents: Always use fresh, unopened bottles of chlorinating agents or distill them immediately before use.

    • Ensure anhydrous conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., nitrogen or argon). Use septa and needles for reagent transfers.

3. Inefficient Work-up and Product Isolation:

  • Cause: The product, this compound, can be lost during the work-up procedure. Premature precipitation or incomplete extraction can significantly lower the isolated yield.

  • Troubleshooting:

    • Controlled quenching: The reaction mixture is typically quenched by slowly adding it to ice-water. Do this carefully to avoid a violent reaction and to ensure the product precipitates in a manageable form.

    • Thorough extraction: After quenching, the product is usually extracted with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

    • pH adjustment: Ensure the aqueous layer is neutralized or slightly basic before extraction to maximize the recovery of the quinazoline product.

B. Impurity Formation and Product Purity Issues

Question: My final product is impure. What are the common impurities and how can I avoid them?

Answer:

Impurities in the synthesis of this compound can arise from side reactions, incomplete reactions, or degradation of the product. Identifying the nature of the impurity is the first step to effective troubleshooting.

1. Presence of Starting Material (6-chloro-7-methoxyquinazolin-4-one):

  • Cause: As discussed in the low yield section, this is due to an incomplete reaction.

  • Solution: Refer to the troubleshooting steps for incomplete reactions (Section II.A.1). Purification can be achieved through recrystallization or column chromatography, although optimizing the reaction to completion is a more efficient approach.

2. Formation of the Hydrolysis Product:

  • Cause: The dichloro-quinazoline product is highly reactive and can be hydrolyzed back to the starting material (6-chloro-7-methoxyquinazolin-4-one) upon exposure to water, especially at elevated temperatures or under non-neutral pH conditions during work-up.[3][4]

  • Troubleshooting:

    • Minimize water exposure: During work-up, use cold water or ice for quenching and work quickly.

    • Neutralize carefully: After quenching, neutralize the acidic solution promptly but gently with a base like sodium bicarbonate or sodium carbonate solution. Avoid strongly basic conditions which can also promote side reactions.

    • Thorough drying: After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

3. Over-chlorination or Side Reactions:

  • Cause: While less common for this specific substrate, harsh reaction conditions (very high temperatures or prolonged reaction times) can potentially lead to undesired chlorination on the methoxy group or other parts of the molecule, or polymerization leading to tar formation.

  • Troubleshooting:

    • Optimize reaction conditions: Use the mildest conditions that still drive the reaction to completion. Refer to the table below for recommended starting parameters.

    • Use of a catalyst: For thionyl chloride-mediated chlorinations, a catalytic amount of N,N-dimethylformamide (DMF) is often used.[4][5] This can allow for lower reaction temperatures. However, be aware that excess DMF can lead to the formation of Vilsmeier-Haack type intermediates and other by-products.

Table 1: Recommended Reaction Conditions for Chlorination

ParameterPhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂) with DMF (cat.)
Temperature 100 - 120°C70 - 90°C
Reaction Time 4 - 8 hours6 - 12 hours
Reagent Ratio 5-10 equivalents5-10 equivalents (SOCl₂), 0.1-0.2 equivalents (DMF)
Solvent Neat or high-boiling inert solvent (e.g., toluene)Neat or high-boiling inert solvent (e.g., toluene)
C. Purification Challenges

Question: I am having difficulty purifying my this compound. What are the best methods?

Answer:

Purification of this compound can be challenging due to its reactivity and the nature of the potential impurities.

1. Recrystallization:

  • Principle: This is the most common method for purifying the crude product. The choice of solvent is critical.

  • Recommended Solvents: A mixture of ethyl acetate and hexane, or dichloromethane and hexane, often works well. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Column Chromatography:

  • Principle: For separating impurities with similar solubility profiles, column chromatography using silica gel is an effective but more labor-intensive method.

  • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.

  • Caution: The slightly acidic nature of silica gel can potentially cause hydrolysis of the product if the chromatography is run too slowly or with protic solvents. It is advisable to use a non-polar solvent system and run the column relatively quickly.

III. Experimental Protocols

A. Synthesis of this compound from 6-Chloro-7-methoxyquinazolin-4-one

Materials:

  • 6-Chloro-7-methoxyquinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add 6-chloro-7-methoxyquinazolin-4-one (1 equivalent) and toluene (5-10 volumes) to the flask.

  • Slowly add phosphorus oxychloride (5-10 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (around 110-120°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 hexane:ethyl acetate). The starting material is significantly more polar than the product.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

IV. Visualizations

A. Synthetic Pathway

Synthesis_Pathway SM 6-Chloro-7-methoxyquinazolin-4-one P This compound SM->P Chlorination R POCl₃ or SOCl₂/DMF

Caption: General synthetic route to this compound.

B. Troubleshooting Workflow for Low Yield

Sources

Technical Support Center: Synthesis of 4,6-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dichloro-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis. The protocols and insights provided herein are synthesized from established chemical literature and field-proven experience.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. Below are common issues encountered during the synthesis, their probable causes, and recommended solutions.

Logical Flow of Synthesis

The overall synthetic strategy typically involves the formation of a quinazolinone core followed by chlorination. A plausible route is outlined below.

A 2-Amino-4-chloro-5-methoxybenzoic acid B 7-Chloro-6-methoxyquinazolin-4(3H)-one A->B Cyclization (e.g., with formamide) C This compound B->C Chlorination (e.g., with POCl3 or SOCl2/DMF)

Caption: General synthetic workflow for this compound.

Step 1: Cyclization to form 7-Chloro-6-methoxyquinazolin-4(3H)-one

This step often employs a reaction analogous to the Niementowski quinazoline synthesis, where an anthranilic acid derivative is reacted with formamide.[1][2][3][4][5]

Issue 1: Low or No Yield of the Quinazolinone Product

  • Probable Cause 1: Incomplete reaction. The reaction may not have reached completion due to insufficient temperature or reaction time.

    • Solution: Ensure the reaction is heated to a sufficiently high temperature, typically between 130-160 °C.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration.

  • Probable Cause 2: Degradation of starting material or product. High temperatures can sometimes lead to decomposition.

    • Solution: While high temperatures are necessary, avoid excessive heating. Use a well-calibrated heating mantle or oil bath to maintain a stable temperature. If degradation is suspected, a slightly lower temperature for a longer duration might be beneficial.

  • Probable Cause 3: Purity of starting materials. Impurities in the 2-amino-4-chloro-5-methoxybenzoic acid or formamide can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, recrystallize the anthranilic acid derivative before use. Ensure the formamide is of a suitable grade and free from significant amounts of formic acid or ammonia.

Issue 2: Formation of Impurities Difficult to Separate

  • Probable Cause: Side reactions. At high temperatures, various side reactions can occur, leading to a complex mixture of products.

    • Solution: After the reaction is complete, a proper work-up procedure is crucial. Pouring the cooled reaction mixture into cold water can help precipitate the desired product, which can then be collected by filtration.[6] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[1]

ParameterRecommended ConditionNotes
Starting Material Ratio 1 equivalent of anthranilic acid to a large excess of formamideFormamide often serves as both a reactant and a solvent.[1][3][5]
Temperature 130-160 °CMonitor for potential degradation.
Reaction Time 2-4 hoursMonitor by TLC.
Work-up Cool, then pour into cold water to precipitate the product.Filter and wash the solid with water.[6]
Step 2: Chlorination of 7-Chloro-6-methoxyquinazolin-4(3H)-one

This step converts the hydroxyl group of the quinazolinone to a chloride, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).[7][8][9][10]

Issue 1: Incomplete Chlorination

  • Probable Cause 1: Insufficient amount of chlorinating agent.

    • Solution: Use a sufficient excess of the chlorinating agent. Often, the chlorinating agent itself can be used as the solvent.[9][11]

  • Probable Cause 2: Reaction temperature is too low.

    • Solution: The chlorination reaction typically requires heating. Refluxing in the chlorinating agent is a common procedure.[10][11] A typical temperature range is 80-110 °C.

  • Probable Cause 3: Presence of water. Chlorinating agents like POCl₃ and SOCl₂ are highly reactive with water.

    • Solution: Ensure that the starting quinazolinone is thoroughly dried and that the reaction is carried out under anhydrous conditions. Use dry glassware and a moisture-free atmosphere (e.g., a nitrogen or argon blanket).

Issue 2: Formation of Dark-Colored, Tarry Byproducts

  • Probable Cause: Decomposition at high temperatures. Prolonged heating at high temperatures can lead to the formation of polymeric or tarry materials.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up. Avoid unnecessarily long reaction times. The addition of a base, such as N,N-diethylaniline or N,N-dimethylaniline, can sometimes moderate the reaction and improve the yield.[11][12]

Issue 3: Difficult Work-up and Product Isolation

  • Probable Cause: Quenching of excess chlorinating agent. The work-up of reactions involving POCl₃ or SOCl₂ can be hazardous if not done carefully.

    • Solution: After the reaction is complete, the excess chlorinating agent should be removed under reduced pressure.[10][11] The residue can then be carefully quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring.[10] The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

ParameterRecommended Condition (POCl₃)Recommended Condition (SOCl₂/DMF)
Reagent Ratio POCl₃ used in large excess (as solvent)SOCl₂ in excess with catalytic DMF
Temperature 80-110 °C (Reflux)Reflux
Reaction Time 2-5 hours (Monitor by TLC)4-6 hours (Monitor by TLC)[10]
Work-up Remove excess POCl₃ in vacuo, then quench with ice water.Remove excess SOCl₂ in vacuo, azeotrope with toluene, then quench with saturated NaHCO₃ solution.[10]
Troubleshooting Workflow

Start Low Yield of Final Product Check_Step1 Analyze Step 1 (Cyclization) Product Start->Check_Step1 Check_Step2 Analyze Step 2 (Chlorination) Product Check_Step1->Check_Step2 Good Yield and Purity Optimize_Step1 Optimize Cyclization: - Increase Temperature/Time - Check Starting Material Purity Check_Step1->Optimize_Step1 Low Yield or Impure Optimize_Step2 Optimize Chlorination: - Ensure Anhydrous Conditions - Increase Reagent Excess - Adjust Temperature Check_Step2->Optimize_Step2 Low Yield or Impure Purification_Issue Investigate Purification Method Check_Step2->Purification_Issue Good Yield, Impure Final Optimize_Step1->Check_Step1 Optimize_Step2->Check_Step2 Recrystallize Recrystallize Final Product Purification_Issue->Recrystallize Column_Chromatography Perform Column Chromatography Purification_Issue->Column_Chromatography Success Improved Yield and Purity Recrystallize->Success Column_Chromatography->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A: While the yield can vary significantly based on the specific conditions and scale, a well-optimized two-step synthesis can be expected to have an overall yield in the range of 60-80%. Individual step yields are often reported to be higher. For example, the cyclization step can yield over 80%, and the chlorination step can be in the range of 90% or higher under optimal conditions.[6][9]

Q2: Are there alternative methods for the cyclization step?

A: Yes, besides using formamide, other methods for forming the quinazolinone ring include reacting the anthranilic acid with other amides or using a combination of formic acid and an amine.[2] Microwave-assisted synthesis has also been reported to be an efficient method for this type of cyclization.[3]

Q3: Is the Vilsmeier-Haack reagent involved in the chlorination with SOCl₂/DMF?

A: Yes, when using a mixture of thionyl chloride and DMF, a Vilsmeier-Haack type reagent is formed in-situ.[8] This is a highly electrophilic species that facilitates the chlorination of the quinazolinone. The Vilsmeier-Haack reaction is a versatile tool in organic synthesis for formylation and cyclization reactions.[13][14]

Q4: How can I confirm the identity and purity of the final product?

A: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q5: What safety precautions should be taken during this synthesis?

A: Both POCl₃ and SOCl₂ are corrosive and react violently with water, releasing toxic gases (HCl). These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of these reagents should be done slowly and carefully in an ice bath to control the exothermic reaction.

References

  • Negrete, G. R., & Abdallah, O. Y. (2007). One-pot reductive cyclization to antitumor quinazoline precursors.
  • Siddiqui, S., & Ghouse, M. D. (2006). Facile Synthesis of 12‐Ketoquino[2,1‐b]Quinazolines via the Vilsmeier–Haack Reaction of 6‐Nitro‐2‐Methyl‐3‐Aryl‐4(3H)Quinazolones.
  • Ušćumlić, A. S., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 86(1), 1-12.
  • Bhusare, S. R., et al. (2012). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Scientific & Engineering Research, 3(7), 1-5.
  • Mishra, P., et al. (2005). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry, 13(19), 5543-5548.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 785.
  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
  • Prajapati, D., & Sandhu, J. S. (1994). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 33B(6), 551-553.
  • Wallace, O. B., et al. (2010). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. U.S.
  • ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones.
  • Al-Salahi, R., & Al-Omar, M. (2010). Synthesis of some new tricyclic 4(3H)
  • Das, B., et al. (2018). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology & Biotechnology, 93(10), 2891-2895.
  • Ismatov, D. M., et al. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56.
  • ResearchGate. (n.d.). Vilsmeier-Haack synthesis of pyrazole and pyridine-quinoline hybrids.
  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).
  • Kikelj, D., et al. (2008). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 13(3), 548-557.
  • Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Nguyen, T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134.

Sources

Quinazoline Derivative Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline derivative synthesis. As a class of heterocyclic compounds, quinazolines are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2][3] However, their synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues in a question-and-answer format. Each answer is followed by a "Senior Application Scientist's Insight" to explain the underlying chemical principles and guide your experimental choices.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in quinazoline synthesis are a common hurdle and can often be traced back to several key parameters: reaction conditions, starting material quality, and the choice of solvent or catalyst.[4]

Senior Application Scientist's Insight:

A low yield is a symptom, not the root cause. Systematically investigating the following can help pinpoint the issue:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, it could indicate insufficient temperature, an inactive catalyst, or an inappropriate solvent.[4] Many quinazoline syntheses, such as the Niementowski reaction, require high temperatures to proceed efficiently.[5][6]

  • Starting Material Purity: Impurities in your starting materials, such as 2-aminobenzonitriles or aldehydes, can introduce side reactions that consume reactants and lower the yield of your desired product.[4] It is crucial to verify the purity of your starting materials by methods like NMR, GC-MS, or melting point determination before starting the reaction.

  • Solvent and Base Selection: The polarity of the solvent and the strength of the base are critical. For instance, in some syntheses, polar solvents like DMF or water have been shown to provide excellent yields, while non-polar solvents like toluene or THF can be ineffective.[7][8] The base must be strong enough to facilitate the necessary deprotonation steps without promoting side reactions.

Troubleshooting Protocol: Optimizing for Yield

  • Verify Starting Material Purity: Before use, purify starting materials if necessary. Liquid aldehydes can be distilled under reduced pressure, and solid reagents can be recrystallized.[4]

  • Temperature Screening: Set up small-scale parallel reactions at various temperatures (e.g., room temperature, 60 °C, 100 °C, 120 °C) to identify the optimal condition.[4]

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DMSO, Ethanol) to find the one that gives the best solubility and reactivity.[4][7]

  • Catalyst Health (if applicable): For metal-catalyzed reactions, ensure your catalyst is active.[1][9][10] Use a fresh batch or consider a different catalyst system if you suspect poisoning or degradation.

Q2: I'm observing significant side products. How can I identify and minimize them?

The formation of side products is often a result of competing reaction pathways. Common side products can include benzimidazoles, or products from self-condensation of starting materials, particularly in reactions like the Friedländer synthesis.[11]

Senior Application Scientist's Insight:

The structure of your side products provides valuable clues about the competing reaction pathways.

  • Mechanism-Based Side Reactions: In the Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, aldol condensation of the ketone starting material can be a significant side reaction under basic conditions.[11]

  • Solvent-Influenced Pathways: The choice of solvent can dramatically influence the reaction pathway. For example, non-polar solvents might favor the formation of benzimidazole byproducts in certain quinazoline syntheses.[8] Shifting to a more polar solvent can direct the reaction towards the desired quinazoline product.

Workflow for Minimizing Side Products

Side_Product_Troubleshooting cluster_causes Potential Causes & Solutions start Problem: Significant Side Products identify Identify Side Product (NMR, LC-MS) start->identify cause1 Aldol Condensation (e.g., Friedländer) identify->cause1 If self-condensation product detected cause2 Incorrect Solvent Polarity identify->cause2 If pathway-dependent byproduct detected cause3 High Reaction Temperature identify->cause3 If decomposition or tar formation observed solution1 Switch to Acid Catalyst or Use Milder Base cause1->solution1 end Minimized Side Products, Improved Purity solution1->end solution2 Screen Polar Solvents (DMF, DMSO, EtOH) cause2->solution2 solution2->end solution3 Lower Temperature & Monitor by TLC cause3->solution3 solution3->end

Caption: Troubleshooting workflow for minimizing side products.

Q3: My desired quinazoline derivative is difficult to purify. What strategies can I employ?

Purification challenges often arise from the product's physical properties, such as poor solubility or its tendency to co-elute with impurities on a silica gel column.

Senior Application Scientist's Insight:

A multi-pronged approach to purification is often necessary.

  • Recrystallization: This is a powerful technique if you can find a suitable solvent or solvent system. The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures, leaving impurities behind in the mother liquor.[4]

  • Chromatography Issues: If your product irreversibly adsorbs to silica gel, you might consider switching to a different stationary phase, such as alumina, or using a less polar eluent system. Sometimes, adding a small amount of a modifier like triethylamine to the eluent can help prevent streaking and improve recovery for basic compounds.

  • Product Precipitation: If the product precipitates out of the reaction mixture upon cooling, this can be an effective first step of purification. Ensure the cooling is done slowly to promote the formation of purer crystals.

Table 1: Solvent Selection Guide for Recrystallization

SolventPolarityBoiling Point (°C)Common Use Cases
HexaneLow69Non-polar compounds
Ethyl AcetateMedium77Compounds of intermediate polarity
EthanolHigh78Polar compounds, often used in a mixture with water
WaterHigh100Highly polar or ionic compounds
TolueneLow111Aromatic compounds, higher boiling point than hexane
AcetonitrileHigh82Polar compounds
Q4: The reaction is not proceeding to completion. What should I check?

A stalled reaction can be frustrating, but it is often due to a few common culprits.

Senior Application Scientist's Insight:

  • Catalyst Inactivity: This is a primary suspect in catalyzed reactions. The catalyst may be poisoned by impurities in the solvent or starting materials, or it may have degraded over time.[4]

  • Insufficient Temperature: Many cyclization reactions, including those for quinazoline synthesis, have a significant activation energy barrier and require heating to proceed at a reasonable rate.[4][5]

  • Steric Hindrance: If your starting materials are sterically bulky, the reaction may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst to overcome the steric repulsion.

Step-by-Step Protocol for Stalled Reactions

  • Confirm Reagent Addition: Double-check that all reagents, especially the catalyst, were added in the correct amounts.

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for any changes by TLC. Microwave irradiation can also be a powerful tool to drive reactions to completion.[5][12][13]

  • Add Fresh Catalyst: If you suspect catalyst deactivation, adding a fresh portion of the catalyst may restart the reaction.

  • Re-evaluate Solvent: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit the reaction rate.[4]

General Experimental Protocol: Microwave-Assisted Synthesis of a 2,4-Disubstituted Quinazoline

This protocol is a general example and may require optimization for specific substrates.

  • Preparation: To a 2-5 mL microwave reaction tube, add the 2-aminobenzophenone (1.0 eq), an aldehyde (1.2 eq), and ammonium acetate (2.0 eq).[13]

  • Solvent: Add a minimal amount of a suitable solvent (e.g., ethanol or solvent-free) if necessary.[12][13]

  • Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).[5][13]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final product.[4][14]

Decision Tree for Reaction Setup

Reaction_Setup cluster_conditions Reaction Parameter Optimization start Select Synthesis Route (e.g., Niementowski, Friedländer) solvent Solvent Selection (Polar vs. Non-polar) start->solvent temp Temperature Control (Conventional vs. Microwave) start->temp catalyst Catalyst Choice (Acid, Base, Metal) start->catalyst workup Reaction Work-up (Extraction, Filtration) solvent->workup temp->workup catalyst->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, m.p.) purification->analysis

Caption: General workflow for planning a quinazoline synthesis.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). MDPI.
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. (n.d.). ResearchGate.
  • Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. (2011). PubMed.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2021). PMC - NIH.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). PMC - NIH.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers.
  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2020). PMC - PubMed Central.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers.
  • Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. (n.d.). NIH.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). PMC.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.
  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate.
  • Recent advances in 4(3H)-quinazolinone syntheses. (n.d.). RSC Publishing.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. (n.d.). ResearchGate.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). PMC.
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PMC - NIH.
  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022). YouTube.
  • Niementowski quinoline synthesis. (n.d.). Wikipedia.
  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals.
  • Synthesis of Quinazoline Derivatives. (n.d.). ResearchGate.
  • (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2005). ResearchGate.
  • Niementowski quinazoline synthesis. (n.d.). chemeurope.com.

Sources

Optimizing reaction conditions for dichlorination of quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dichlorination of quinazolinones, a critical transformation in the synthesis of numerous pharmaceutical and fine chemical intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing in-depth troubleshooting advice and optimized protocols to ensure successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the dichlorination of 2,4-quinazolinediones to form 2,4-dichloroquinazolines.

Q1: My dichlorination reaction is not going to completion, and I am recovering my starting quinazolinone. What are the likely causes?

A1: Recovering the starting material is one of the most frequent challenges. Several factors can contribute to an incomplete reaction:

  • Moisture Contamination: The primary culprits are chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), which are highly sensitive to moisture. Water reacts with these reagents to form acids (phosphoric acid and hydrochloric acid, respectively), which consumes the reagent and can complicate the reaction.[1][2] Ensure your starting quinazolinone is thoroughly dried (<0.5% moisture) and that all glassware is oven- or flame-dried before use.[1] Using a fresh, unopened bottle of the chlorinating agent is highly recommended.[1]

  • Insufficient Reagent: An inadequate amount of the chlorinating agent will naturally lead to incomplete conversion. A significant excess of the reagent, often using it as the solvent, is common practice to drive the reaction to completion.[1][3]

  • Sub-optimal Temperature or Reaction Time: Dichlorination often requires high temperatures (reflux) to proceed effectively.[1][3] If you are running the reaction at a lower temperature, you may need to extend the reaction time significantly. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. For particularly stubborn substrates, heating up to 200°C in a high-boiling solvent like xylene may be necessary.[1]

  • Substrate Reactivity: The electronic nature of your quinazolinone can drastically affect reactivity. Substrates with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and will react much more slowly, requiring more forcing conditions.[1]

Q2: My reaction turns black or forms a lot of baseline material on TLC. What's causing this decomposition?

A2: Charring or decomposition often points to reaction temperatures being too high for the stability of your specific substrate or product. While high heat is often necessary, prolonged exposure can lead to degradation.

  • Staged Temperature Profile: A highly effective strategy with POCl₃ is to control the temperature in two distinct stages. First, perform the initial reaction with a base at a lower temperature (e.g., 0-25°C) to form phosphorylated intermediates.[4] Once this stage is complete, slowly heat the mixture to a higher temperature (e.g., 70-90°C) to drive the chlorination.[4] This prevents the formation of pseudodimers and other side products that can arise at elevated temperatures.[4]

  • Choice of Chlorinating Agent: If decomposition is persistent with neat POCl₃, consider switching to a milder system. Thionyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF) often allows for lower reaction temperatures.[5] This mixture forms the Vilsmeier reagent in situ, which can be a more selective chlorinating agent.[5][6]

Q3: During workup, my product seems to be converting back to the starting material. How can I prevent this?

A3: This is a classic sign of product hydrolysis. 2,4-dichloroquinazoline and its derivatives are highly susceptible to hydrolysis, especially in the presence of acid.[1] The standard procedure of quenching the reaction mixture by pouring it onto ice or water creates a highly acidic environment (from the excess chlorinating agent), which facilitates the rapid conversion of the chloro groups back to hydroxyl groups.[1]

  • Basic Workup: The most critical adjustment is to quench the reaction mixture into a cold, basic solution. A slurry of ice and sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal.[1] This neutralizes the acid as it is introduced, protecting the dichloro-product. Maintain the pH of the aqueous layer in the basic range (pH > 8) during extraction.

  • Temperature Control: Always perform the quench at low temperatures (0-5°C) to dissipate the heat generated from neutralizing the excess reagent.

Q4: Should I use POCl₃, SOCl₂, or a POCl₃/PCl₅ mixture? What are the advantages of each?

A4: The choice of chlorinating agent is crucial and depends on your substrate and available equipment.

Reagent SystemAdvantagesDisadvantagesBest For...
POCl₃ (neat) Powerful, effective for many substrates. Acts as both reagent and solvent.[1][3]Requires high temperatures. Prone to causing decomposition with sensitive substrates. Highly corrosive and moisture-sensitive.[1][4]Standard, robust quinazolinones without sensitive functional groups.
SOCl₂ / cat. DMF Milder reaction conditions, often lower temperatures.[5] Gaseous byproducts (SO₂, HCl) are easily removed.[7]The in-situ formed Vilsmeier reagent can sometimes lead to other side reactions (e.g., formylation) if not controlled.Substrates that are sensitive to high temperatures or harsh acidic conditions.
POCl₃ / PCl₅ Very powerful reagent mixture. PCl₅ can help to break up any potential aggregates and drive the reaction forward.Generates significant amounts of HCl. Highly corrosive. Can be difficult to handle.Highly deactivated or sterically hindered quinazolinones that are resistant to other methods.[1]

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the dichlorination of a generic 2,4-quinazolinedione.

Protocol 1: Dichlorination using Phosphorus Oxychloride (POCl₃)

This protocol is a robust, general-purpose method suitable for many quinazolinone substrates.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2,4-quinazolinedione (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq, serving as the solvent) to the flask.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2.5 - 6 hours.[3] Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane), ensuring the starting material is fully consumed.

  • Workup (Critical Step):

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of POCl₃ under vacuum. This step is optional but reduces the amount of reagent to be quenched.

    • In a separate, large beaker, prepare a stirred slurry of crushed ice and sodium bicarbonate.

    • Slowly and carefully, pour the reaction mixture onto the ice/bicarbonate slurry in portions. This is a highly exothermic process.

    • Stir the resulting suspension vigorously for 30-60 minutes until the ice has melted and gas evolution has ceased.

  • Extraction:

    • Extract the aqueous mixture with an organic solvent such as Ethyl Acetate or Dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2,4-dichloroquinazoline can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography.

Protocol 2: Dichlorination using Thionyl Chloride and Catalytic DMF (Vilsmeier Conditions)

This protocol offers a milder alternative to neat POCl₃.[5]

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2,4-quinazolinedione (1.0 eq) and suspend it in a suitable high-boiling inert solvent (e.g., toluene or dioxane, approx. 10 mL per gram of starting material).

  • Reagent Addition:

    • Add thionyl chloride (SOCl₂, 3-5 eq) to the suspension.

    • Carefully add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq) dropwise. Gas evolution (SO₂, HCl) will be observed.

  • Heating: Heat the reaction mixture to 80-100°C and maintain for 2-5 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • Remove the excess SOCl₂ and solvent under reduced pressure.

    • Carefully add ice-cold saturated sodium bicarbonate solution to the residue to neutralize any remaining acid.

  • Extraction & Purification: Follow steps 6 and 7 from Protocol 1.

Visualizing the Workflow

A clear understanding of the process flow is essential for successful execution and troubleshooting.

Dichlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product Start Start: Dry Quinazolinone Add_Reagent Add Chlorinating Agent (e.g., POCl₃ or SOCl₂/DMF) Start->Add_Reagent Dry_Glassware Oven-Dry Glassware Dry_Glassware->Add_Reagent Heat Heat to Reflux (Monitor by TLC) Add_Reagent->Heat Cool Cool to RT Heat->Cool Quench Quench in Cold NaHCO₃ Solution Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Purify Dry & Purify Extract->Dry_Purify End Pure 2,4-Dichloroquinazoline Dry_Purify->End

Caption: General experimental workflow for the dichlorination of quinazolinones.

Troubleshooting Decision Tree

When a reaction fails, a systematic approach to identifying the root cause is critical.

Troubleshooting_Tree Start Reaction Issue: Incomplete Conversion or Low Yield Check_Moisture Are reagents and starting material completely dry? Start->Check_Moisture Check_Temp Was the reaction temperature high enough and time sufficient? Check_Moisture->Check_Temp Yes Sol_Moisture Solution: Use fresh, dry reagents. Thoroughly dry starting material. Check_Moisture->Sol_Moisture No Check_Workup Was the workup performed under basic conditions? Check_Temp->Check_Workup Yes Sol_Temp Solution: Increase temperature and/or prolong reaction time. Monitor by TLC. Check_Temp->Sol_Temp No Success Re-run with optimized conditions. Check_Workup->Success Yes Sol_Workup Solution: Quench reaction into cold NaHCO₃ (aq). Maintain basic pH during extraction. Check_Workup->Sol_Workup No Sol_Moisture->Success Sol_Temp->Success Sol_Workup->Success

Sources

Side reactions and byproducts in 4,6-Dichloro-7-methoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4,6-dichloro-7-methoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially scalable method involves a two-step process starting from 2-amino-5-chloro-4-methoxybenzoic acid. The first step is a cyclization reaction with formamide to form the intermediate, 6-chloro-7-methoxyquinazolin-4(3H)-one. The subsequent and most critical step is the chlorination of this quinazolinone intermediate at the 4-position using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3] The use of POCl₃, often with a catalytic amount of N,N-dimethylformamide (DMF), is particularly common.[3]

Q2: What are the most critical parameters to control during the final chlorination step?

There are three paramount factors for success:

  • Anhydrous Conditions: The chlorinating agents (POCl₃, SOCl₂) are extremely sensitive to moisture. Any water present will consume the reagent and can lead to the formation of corrosive HCl gas and phosphoric or sulfuric acids, which complicates the reaction and workup. All glassware must be oven-dried, and reagents should be handled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: The reaction typically requires heating to reflux to drive the conversion to completion.[1][2] Insufficient temperature will result in an incomplete reaction, while excessive temperatures for prolonged periods can lead to the formation of tar-like impurities.

  • Stoichiometry of Reagents: Using the chlorinating agent in large excess is standard practice, as it often serves as both the reagent and the solvent.[1][2][3] A catalytic amount of DMF is crucial as it forms the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the chlorination.

Q3: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most straightforward method. A suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, can typically resolve the starting quinazolinone from the final dichlorinated product. The product, being less polar than the starting material (which has a hydrogen-bonding -NH group), will have a higher Rf value. It is advisable to quench a small aliquot of the reaction mixture (e.g., by carefully adding it to a vial with ice and ammonium hydroxide) and extracting with an organic solvent before spotting on the TLC plate.

Part 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or no conversion of the quinazolinone starting material.

  • Symptom: TLC analysis shows predominantly the starting material spot, even after the recommended reaction time.

  • Potential Causes & Solutions:

    Potential Cause Scientific Explanation Recommended Solution
    Insufficient Temperature The conversion of the lactam oxygen of the quinazolinone to a chloro group is an energetically demanding process that requires sufficient thermal energy to proceed at a practical rate.Ensure your reaction mixture reaches and maintains the reflux temperature of the chlorinating agent (e.g., POCl₃ boils at ~107 °C). Use a heating mantle with a thermocouple for accurate temperature control.
    Moisture Contamination Water hydrolyzes the chlorinating agent (POCl₃ or SOCl₂) and the active Vilsmeier intermediate, rendering them inactive.Rigorously dry all glassware and use anhydrous-grade reagents. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
    Absence of Catalyst N,N-dimethylformamide (DMF) is essential for forming the highly electrophilic Vilsmeier reagent, which is the true chlorinating species. Without it, the reaction is impractically slow.Add a catalytic amount of DMF (typically 0.05-0.1 equivalents) to the reaction mixture before heating.[3]

Problem 2: The final product yield is significantly low after workup.

  • Symptom: A good conversion is observed by TLC, but the isolated mass of the product is poor.

  • Potential Causes & Solutions:

    Potential Cause Scientific Explanation Recommended Solution
    Product Hydrolysis During Workup The 4-chloro group on the quinazoline ring is highly activated and susceptible to nucleophilic substitution, especially by water, which reverts it to the starting material.[4] This is exacerbated in neutral or acidic aqueous conditions.Quench the reaction by pouring the cooled mixture slowly onto crushed ice. Immediately basify the aqueous solution with a strong base like NaOH or a milder base like NaHCO₃ to a pH > 8 before extraction. The basic conditions deprotonate the starting material, making it more water-soluble and less likely to co-extract with the product.
    Mechanical Losses The product may precipitate during the quench and stick to glassware or be lost during transfers and filtration.After quenching and neutralization, ensure all precipitated product is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) for extraction. Rinse all glassware with the extraction solvent to recover any adhered product.
    Incomplete Extraction If the product has some aqueous solubility or if emulsions form, a significant amount may remain in the aqueous layer.Perform multiple extractions (at least 3x) with the organic solvent. To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel.

Problem 3: The isolated product is an impure, oily, or dark-colored solid that is difficult to purify.

  • Symptom: The product obtained after solvent evaporation is not a clean crystalline solid and performs poorly in subsequent reactions.

  • Potential Causes & Solutions:

    Potential Cause Scientific Explanation Recommended Solution
    Formation of Polymeric Byproducts Overheating or extended reaction times can lead to decomposition and polymerization, resulting in tar formation.Adhere strictly to the recommended reaction temperature and time. Monitor the reaction by TLC and stop heating as soon as the starting material is consumed.
    Residual Phosphorus Byproducts Phosphorus oxychloride can form polyphosphoric acids upon quenching, which can be sticky and co-extract with the product.After quenching, allow the mixture to stir for a sufficient time (e.g., 30-60 minutes) to ensure complete hydrolysis of all phosphorus species. Washing the organic extracts with a saturated sodium bicarbonate solution can help remove acidic impurities.[1]
    Inappropriate Purification Method The crude product is rarely pure enough for direct use. Direct crystallization may trap impurities.Purification via column chromatography on silica gel is highly recommended. A gradient elution from hexane to ethyl acetate is often effective.[5] Alternatively, trituration (slurrying the crude solid in a solvent in which the product is poorly soluble but impurities are, such as diethyl ether or cold ethanol) can be an effective purification step.

Part 3: Recommended Experimental Protocol

This protocol outlines a reliable method for the chlorination of 6-chloro-7-methoxyquinazolin-4(3H)-one.

Objective: To synthesize this compound.

Materials:

  • 6-chloro-7-methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Under a positive flow of nitrogen, add phosphorus oxychloride (10-15 volumes, serving as both reagent and solvent). Add a catalytic amount of DMF (0.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup - Quench: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice water. Caution: This is a highly exothermic and gas-evolving process.

  • Workup - Neutralization & Extraction: Stir the quenched mixture for 30 minutes. Carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is ≥ 8. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to afford the pure this compound as a solid.

Part 4: Visualization of Key Processes

Diagram 1: General Synthesis Workflow

This diagram illustrates the common synthetic pathway from the precursor to the final product.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination (Critical Step) A 2-Amino-5-chloro- 4-methoxybenzoic Acid B 6-Chloro-7-methoxy- quinazolin-4(3H)-one A->B Formamide, Heat C 4,6-Dichloro- 7-methoxyquinazoline B->C POCl3, cat. DMF, Heat

Caption: High-level overview of the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when troubleshooting a low-yield reaction.

Troubleshooting_Yield cluster_causes1 Potential Causes for Incomplete Reaction cluster_causes2 Potential Causes for Workup Loss Start Low Yield of Product CheckTLC Check TLC of Crude Reaction Mixture Start->CheckTLC Incomplete Problem: Incomplete Reaction CheckTLC->Incomplete Starting Material Dominant GoodConv Problem: Loss During Workup CheckTLC->GoodConv Good Conversion Observed C1 Low Temperature Incomplete->C1 C2 Moisture Incomplete->C2 C3 No Catalyst (DMF) Incomplete->C3 C4 Product Hydrolysis GoodConv->C4 C5 Poor Extraction GoodConv->C5

Caption: Troubleshooting flowchart for diagnosing the cause of low product yield.

References

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2022). Molecules. [Link][6][7][8]
  • Synthesis of quinazolines. Organic Chemistry Portal. [Link][9]
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2021). Journal of Chemistry. [Link][10]
  • Quinazoline - Wikipedia. Wikipedia. [Link][11]
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link][15]
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link][16]
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). Molbank. [Link][4]
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). MDPI. [Link][3]

Sources

Technical Support Center: Purification of Chlorinated Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of chlorinated quinazoline compounds. Quinazolines are a vital class of N-heterocyclic compounds with a wide range of biological activities, making their purity crucial for accurate downstream applications.[1][2][3] The presence of one or more chlorine atoms on the quinazoline scaffold introduces specific purification hurdles that require careful consideration of methodology to prevent degradation and effectively remove process-related impurities.

This resource is designed to be a practical bench-side companion, offering not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of chlorinated quinazoline compounds, providing concise answers and directing you to more detailed information within this guide.

Q1: What are the primary challenges in purifying chlorinated quinazoline compounds?

The primary challenges stem from three main areas:

  • Co-eluting Impurities: Structurally similar impurities, such as positional isomers or precursors, often have similar polarities to the target compound, making chromatographic separation difficult.

  • Product Degradation: The chloro-substituent can be labile under certain conditions. Acidic or basic conditions, high temperatures, and certain solvents can lead to hydrolysis, nucleophilic substitution, or dechlorination, resulting in the formation of new impurities and loss of the desired product.[4][5][6]

  • Low Solubility: Chlorinated quinazolines can exhibit poor solubility in common chromatography solvents, leading to issues with sample loading and precipitation during purification.

Q2: How do I choose the best purification technique for my chlorinated quinazoline?

The optimal technique depends on the scale of your purification, the nature of the impurities, and the physical properties of your compound.[7][8]

  • Flash Chromatography: Ideal for routine purification of multi-gram quantities. It is effective for removing impurities with significantly different polarities.

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating closely related impurities and is suitable for final polishing of small to medium-scale purifications.[9] Both normal-phase and reversed-phase HPLC can be employed.

  • Crystallization: An excellent and scalable method for obtaining highly pure solid compounds, provided a suitable solvent system can be identified.[7][10] It is particularly effective at removing trace impurities.

  • Liquid-Liquid Extraction: Primarily used during the initial work-up to remove reagents and by-products with different acid-base properties or solubilities in immiscible solvents.[7][11]

Q3: My chlorinated quinazoline streaks on the silica gel TLC plate. What does this indicate and how can I fix it?

Streaking on a silica TLC plate is often due to the basic nature of the quinazoline nitrogen atoms interacting strongly with the acidic silica surface.[7] This can be mitigated by:

  • Adding a Basic Modifier: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or ammonia, into the mobile phase can neutralize the acidic sites on the silica, leading to sharper spots.[7]

  • Using a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica for reversed-phase chromatography.

Q4: What are the most common impurities I should expect in the synthesis of chlorinated quinazolines?

Common impurities can be categorized as:

  • Process-Related Impurities: These include unreacted starting materials, reagents (e.g., phosphorus oxychloride, thionyl chloride), and by-products from side reactions.[12][13] For instance, incomplete chlorination can leave residual hydroxyquinazolines.

  • Degradation Products: As mentioned, these can arise from the instability of the C-Cl bond.

  • Positional Isomers: If the synthesis allows for chlorination at multiple positions, you may have isomers that are challenging to separate.

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues encountered during the purification of chlorinated quinazoline compounds.

Scenario 1: Poor Separation of a Key Impurity in Column Chromatography

Problem: A persistent impurity co-elutes with your target chlorinated quinazoline, as confirmed by HPLC or LC-MS analysis of the column fractions.

Root Cause Analysis: The polarity of the impurity is very close to that of your product. This is common with positional isomers or precursors where the only difference is the position of a functional group or a minor structural change.

Troubleshooting Workflow:

G start Poor Separation in Column Chromatography step1 Optimize Mobile Phase Polarity start->step1 outcome1 Improved Separation step1->outcome1 Successful outcome2 Still Poor Separation step1->outcome2 Unsuccessful step2 Change Solvent Selectivity step3 Switch Stationary Phase step2->step3 Unsuccessful step4 Consider HPLC step2->step4 Unsuccessful step2->outcome1 Successful outcome2->step2

Caption: Decision tree for troubleshooting poor chromatographic separation.

Detailed Steps:

  • Optimize Mobile Phase Polarity:

    • Action: Perform a gradient TLC or use several isocratic TLCs with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).

    • Rationale: A shallower polarity gradient during column chromatography can enhance the separation of compounds with similar Rf values. The ideal solvent system should provide a good separation (ΔRf > 0.1) on the TLC plate.[7]

  • Change Solvent Selectivity:

    • Action: If adjusting the polarity of a two-solvent system (e.g., hexanes/ethyl acetate) is ineffective, switch to a different solvent system with different chemical properties. For example, try dichloromethane/methanol or toluene/acetone.[7]

    • Rationale: Different solvents interact with the analyte and stationary phase in unique ways (e.g., hydrogen bonding, dipole-dipole interactions), which can alter the elution order and improve separation.

  • Switch Stationary Phase:

    • Action: If normal phase silica gel is not providing adequate separation, consider alternatives such as:

      • Reversed-Phase Silica (C18): This is particularly useful for moderately polar to nonpolar compounds and separates based on hydrophobicity.[7]

      • Alumina (Neutral or Basic): Can be beneficial for basic compounds like quinazolines, as it reduces the strong acidic interactions seen with silica.

    • Rationale: Changing the stationary phase fundamentally alters the separation mechanism, providing a powerful tool for resolving difficult mixtures.

  • Employ High-Performance Liquid Chromatography (HPLC):

    • Action: For challenging separations, HPLC offers significantly higher resolution than flash chromatography.[9] Develop a method on an analytical column and then scale up to a preparative or semi-preparative column.

    • Rationale: HPLC utilizes smaller particle sizes for the stationary phase, leading to more efficient separation and sharper peaks.

Scenario 2: Product Degradation During Purification

Problem: You observe the appearance of new, more polar spots on your TLC or new peaks in your HPLC chromatogram after purification, suggesting your chlorinated quinazoline is degrading. The overall yield is also lower than expected.

Root Cause Analysis: The C-Cl bond on the quinazoline ring can be susceptible to nucleophilic attack or elimination, especially under harsh conditions.

Potential Degradation Pathways:

  • Hydrolysis: Reaction with water (present in solvents or on silica gel) to form the corresponding hydroxy-quinazoline. This can be catalyzed by acidic or basic conditions.[14][15]

  • Reaction with Solvents: Nucleophilic solvents like methanol or ethanol can displace the chloride to form methoxy or ethoxy derivatives, particularly under basic conditions.

  • Dechlorination: Reductive loss of the chlorine atom, which can sometimes occur in the presence of certain reagents or metal contaminants.

Troubleshooting Strategies:

Potential Cause Recommended Action Rationale
Acidic Silica Gel Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. Use neutral alumina as the stationary phase.Neutralizes acidic sites on the silica surface, preventing acid-catalyzed degradation.[7]
High Temperatures Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. For temperature-sensitive compounds, consider purification at lower temperatures.[16]High temperatures can provide the activation energy for degradation reactions.
Nucleophilic Solvents Avoid using protic solvents like methanol or ethanol in the mobile phase if your compound is base-sensitive. If necessary, use them with a non-basic stationary phase.Prevents solvolysis reactions where the solvent acts as a nucleophile.
Prolonged Exposure to Purification Media Minimize the time the compound spends on the column. Use a faster flow rate if it doesn't compromise separation.Reduces the contact time with potentially reactive surfaces or trace contaminants.
Scenario 3: Low Recovery After Crystallization

Problem: You have a solid chlorinated quinazoline that appears pure by TLC, but you are experiencing significant material loss during crystallization.

Root Cause Analysis: The chosen crystallization solvent system may not be optimal, leading to either high solubility of the compound at low temperatures or co-precipitation of impurities.

Protocol for Optimizing Crystallization:

  • Solvent Screening:

    • Action: In small vials, test the solubility of your crude material in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) at room temperature and upon heating.

    • Ideal Solvent: An ideal single solvent will dissolve the compound when hot but not at room temperature or below.[7]

  • Developing a Two-Solvent System:

    • Action: If a single solvent is not suitable, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the solid.

    • Rationale: This allows for fine-tuning of the solubility to induce crystallization upon slow cooling.

  • Execution of Crystallization:

    • Action:

      • Dissolve the crude compound in the minimum amount of the chosen hot solvent or solvent system.[7]

      • If insoluble impurities are present, perform a hot filtration.[7]

      • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

      • Once crystals have formed, cool the flask in an ice bath to maximize the yield.[7]

      • Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

Part 3: Recommended Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. The following methods are recommended for analyzing chlorinated quinazoline compounds and their potential impurities.

Analytical Technique Primary Use Key Considerations
HPLC-UV Quantifying the purity of the main component and known impurities.A reference standard is needed for accurate quantification. The choice of wavelength is crucial for detecting all components.
LC-MS Identifying unknown impurities and confirming the mass of the desired product.Provides molecular weight information, which is invaluable for identifying degradation products or by-products.[17]
GC-MS Analyzing for volatile or semi-volatile impurities, such as residual solvents or certain starting materials.[17]The compound must be thermally stable and volatile enough for this technique.
¹H NMR Structural confirmation and detection of impurities with distinct proton signals.Can provide a quantitative measure of purity if an internal standard is used.

Part 4: References

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]

  • Céspedes, R., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method. Retrieved from

  • LCGC North America. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • PubMed. (2014). Kinetic models and pathways of ronidazole degradation by chlorination, UV irradiation and UV/chlorine processes. Retrieved from [Link]

  • National Institutes of Health. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Retrieved from [Link]

  • PubMed Central. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Retrieved from [Link]

  • PubMed. (2016). Separation techniques: Chromatography. Retrieved from [Link]

  • PubMed Central. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Retrieved from [Link]

  • PubMed. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The influence of pH on the stability of antazoline: kinetic analysis. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • Semantic Scholar. (2014). Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Retrieved from [Link]

  • Environmental Mutagenesis. (1982). pH stability of some mutagens produced by aqueous chlorination of organic compounds. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]

  • Environmental Science and Pollution Research. (2021). Transformation pathways of chlorinated paraffins relevant for remediation: a mini-review. Retrieved from [Link]

  • BIP-CIC. (n.d.). QUALITATIVE AND QUANTITATIVE ANALYSIS OF IMPURITIES IN CHLOROCHOLINE CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Environmental Science: Water Research & Technology. (2023). Degradation of sulpiride in water by the UV/chlorine process: kinetics, reaction mechanism, and transformation pathways. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments. Retrieved from [Link]

  • PubMed. (n.d.). Methods for detecting residues of cleaning agents during cleaning validation. Retrieved from [Link]

  • ResearchGate. (2025). The influence of pH on the stability of antazoline: Kinetic analysis. Retrieved from [Link]

  • OAE Publishing Inc. (2022). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Fabrication of Microphase-Separated Tröger's Base Polymer Membranes for Oxygen Enrichment. Retrieved from [Link]

  • MDPI. (n.d.). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Retrieved from [Link]

  • MDPI. (n.d.). A Structure-Based Deep Learning Framework for Correcting Marine Natural Products' Misannotations Attributed to Host–Microbe Symbiosis. Retrieved from [Link]

Sources

Improving the solubility of 4,6-Dichloro-7-methoxyquinazoline for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility for Biological Assays

Welcome to the technical support center for 4,6-dichloro-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its solubility in aqueous buffers for biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic organic compound. Its structure, featuring a fused ring system with chloro- and methoxy-substituents, contributes to its hydrophobic nature.

  • Molecular Formula: C₉H₆Cl₂N₂O[1]

  • Molecular Weight: 229.06 g/mol [2]

  • Predicted XlogP: 3.1[1]

The predicted XlogP value of 3.1 indicates that the compound is significantly more soluble in lipids than in water, a characteristic that often leads to poor aqueous solubility. This presents a major hurdle for in vitro biological assays, which are typically conducted in aqueous media. Achieving a homogenous solution at the desired concentration is critical for obtaining accurate and reproducible data.

Q2: I need to make a stock solution. What solvent should I use and what is the standard protocol?

For hydrophobic compounds like this compound, the recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[3] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[3]

This protocol provides a reliable method for preparing a concentrated stock solution, which is a cornerstone of reproducible experiments.[3]

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed. For a 10 mM solution in 1 mL (0.001 L):

    • Mass (g) = 0.010 mol/L * 0.001 L * 229.06 g/mol = 0.00229 g = 2.29 mg

  • Weighing: Carefully weigh out 2.29 mg of the compound into a pre-labeled vial.[3]

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.[4]

  • Mixing: Cap the vial securely and vortex vigorously for at least 30 seconds.[5] If the compound does not fully dissolve, use a water bath sonicator or gentle warming (up to 37°C) to aid dissolution.[5][6] Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage: Store the stock solution in tightly sealed, single-use aliquots to prevent moisture absorption by the hygroscopic DMSO and to minimize freeze-thaw cycles.[3] For short-term storage, 4°C is acceptable, but for long-term stability, -20°C is recommended.[3]

    • Expert Tip: If your compound precipitates out of DMSO upon freezing, it may be necessary to store the stock at room temperature (if stability permits) or to gently warm and vortex the vial to ensure complete re-dissolution before each use.[6]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?

This is the most common problem encountered with hydrophobic compounds and is known as "crashing out." It occurs because the final concentration of DMSO in the aqueous buffer is too low to maintain the compound's solubility. The primary goal is to keep the compound in a dissolved state without compromising the biological integrity of the assay.

Below is a troubleshooting workflow to address this issue systematically.

Troubleshooting_Precipitation Start Start: Compound Precipitates in Aqueous Buffer Check_Final_Conc Is the final compound concentration essential? Start->Check_Final_Conc Lower_Conc Solution 1: Lower Final Concentration Test a lower, soluble concentration. Check_Final_Conc->Lower_Conc No Check_DMSO_Tol Can your assay tolerate >0.1% DMSO? Check_Final_Conc->Check_DMSO_Tol Yes Increase_DMSO Solution 2: Increase Final DMSO Titrate DMSO up to 0.5% (or max tolerated). Always include a vehicle control. Check_DMSO_Tol->Increase_DMSO Yes Use_CoSolvent Solution 3: Use a Co-solvent Add 1-5% Ethanol, PEG-400, or Propylene Glycol to the buffer. Check_DMSO_Tol->Use_CoSolvent No Check_pH_Effect Is the compound ionizable? (Quinazolines are often basic) Use_CoSolvent->Check_pH_Effect Adjust_pH Solution 4: Adjust Buffer pH Lower the pH to protonate basic nitrogens, increasing solubility. Verify assay compatibility. Check_pH_Effect->Adjust_pH Yes Advanced_Methods Advanced Solutions: Consider Surfactants (e.g., Tween-80) or Cyclodextrins (HP-β-CD). Check_pH_Effect->Advanced_Methods No/Ineffective Adjust_pH->Advanced_Methods Ineffective or Incompatible Advanced_Solubilization Start Standard methods (DMSO, Co-solvents, pH) are insufficient Try_Surfactant Strategy 1: Surfactants (e.g., Tween-80) - Forms micelles - Use above CMC Start->Try_Surfactant Try_Cyclodextrin Strategy 2: Cyclodextrins (e.g., HP-β-CD) - Forms inclusion complex - Pre-incubate compound Start->Try_Cyclodextrin Try_Solid_Dispersion Strategy 3: Solid Dispersion (Advanced) - Disperse in polymer matrix - Increases dissolution rate Start->Try_Solid_Dispersion Validate Validate Assay Compatibility - Run vehicle controls - Check for interference Try_Surfactant->Validate Try_Cyclodextrin->Validate Try_Solid_Dispersion->Validate

Caption: Overview of advanced solubilization strategies.

By systematically applying these troubleshooting steps and understanding the underlying physicochemical principles, you can overcome the solubility challenges associated with this compound and generate high-quality data in your biological assays.

References

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate.
  • Dagdeviren, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Various Authors. (2025). DMSO in cell based assays. Scientist Solutions.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. ResearchGate.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Koppel, L. W., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Complementary and Alternative Medicine.
  • Vishakha, et al. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE: CO-SOLVENCY. World Journal of Pharmaceutical Research.
  • Aneesh, T. P., & Viswanad, V. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
  • Various Authors. (2023). Maximum DMSO concentration in media for cell culture?. Reddit.
  • Aneesh, T. P., & Viswanad, V. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Amrita Vishwa Vidyapeetham.
  • Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Patel, M. R., et al. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech.
  • Various Authors. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Kumar, A., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • PubChem. (n.d.). This compound.
  • CRISP Maastricht University. (2017). Preparation stock solution solid compound(s).
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • PubChem. (n.d.). 4,7-Dichloroquinoline.
  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide.
  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline.

Sources

Navigating the Labyrinth: A Technical Guide to the Stability of 4,6-Dichloro-7-methoxyquinazoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4,6-dichloro-7-methoxyquinazoline. As a Senior Application Scientist, I understand that navigating the experimental nuances of novel chemical entities is paramount to successful research. This guide is structured to provide you with in-depth, actionable insights into the stability of this compound in solution. We will move beyond generic advice to equip you with the tools and methodologies to proactively address stability challenges in your specific applications.

Troubleshooting Guide: Unraveling Experimental Inconsistencies

This section addresses common issues encountered during the handling and use of this compound solutions.

1. I've prepared a stock solution of this compound in DMSO, and it has turned yellow/brown overnight. What is happening?

Discoloration is a common indicator of chemical degradation. For quinazoline derivatives, this can be attributed to several factors:

  • Oxidation: The quinazoline ring system can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen) and light.

  • Hydrolysis: Although less common in anhydrous DMSO, residual water can lead to hydrolysis of the chloro substituents or the methoxy group, particularly if the solution is exposed to acidic or basic conditions.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, resulting in degradation.

Immediate Actions:

  • Prepare fresh solutions for immediate use whenever possible.

  • Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) in amber vials to minimize exposure to air and light.

  • Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation.

2. I'm observing a gradual decrease in the biological activity of my compound in aqueous media over the course of an experiment. Could this be a stability issue?

Yes, a loss of potency is a classic sign of compound degradation. The quinazoline scaffold is known to be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Mechanism of Hydrolysis: In aqueous solutions, the chloro groups on the quinazoline ring are potential sites for nucleophilic substitution by water molecules. This hydrolysis can be catalyzed by acidic or basic conditions. The methoxy group can also undergo hydrolysis, although generally at a slower rate.

To mitigate this:

  • pH Control: Buffer your aqueous solutions to a pH where the compound exhibits maximum stability. This often needs to be determined empirically, but starting with a neutral pH (7.0-7.4) is a good practice.

  • Temperature Management: Perform experiments at the lowest feasible temperature to reduce the rate of degradation.

  • Time-Course Experiments: If possible, include a time-course study to quantify the rate of activity loss and determine the experimental window where the compound remains sufficiently stable.

3. My this compound solution shows multiple peaks on HPLC analysis, even when freshly prepared. What could be the cause?

While this could indicate impurities in the starting material, it can also be a sign of rapid degradation upon dissolution.

  • Solvent-Induced Degradation: The choice of solvent can significantly impact stability. For instance, protic solvents like methanol or ethanol could potentially react with the chloro groups, especially under certain conditions (e.g., elevated temperature).

  • On-Column Degradation: While less common, the conditions of the HPLC analysis itself (e.g., mobile phase pH, column temperature) could be causing degradation of a highly labile compound.

Troubleshooting Steps:

  • Analyze the Dry Compound: Confirm the purity of the solid this compound.

  • Vary the Dissolution Solvent: Prepare fresh solutions in different high-purity, anhydrous solvents (e.g., DMSO, DMF, acetonitrile) and analyze them immediately.

  • Optimize HPLC Conditions: Use a milder mobile phase (e.g., closer to neutral pH) and run the analysis at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For long-term storage, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For immediate use in aqueous-based assays, stock solutions can be further diluted in appropriate buffer systems, ensuring the final concentration of the organic solvent is compatible with the assay.

Q2: How should I store solutions of this compound?

Store stock solutions in amber, airtight vials at -20°C or -80°C. For working solutions in aqueous buffers, it is advisable to prepare them fresh before each experiment.

Q3: What is the likely degradation pathway for this compound in aqueous solution?

The primary degradation pathway in aqueous solution is likely hydrolysis of the chloro substituents at the 4- and 6-positions to the corresponding hydroxyl groups. The methoxy group at the 7-position may also be susceptible to hydrolysis, though typically to a lesser extent.

Q4: Is this compound sensitive to light?

Quinazoline derivatives can be photosensitive. It is best practice to protect solutions from light by using amber vials and minimizing exposure to ambient light during handling.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound in your experimental system, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and degradation pathways.

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (with a UV and visible light source) for 24 hours. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC or UPLC-MS method.

Protocol 2: Stability-Indicating UPLC-MS Method

Objective: To develop a UPLC-MS method for the separation and identification of this compound and its potential degradation products.

Instrumentation and Conditions:

  • UPLC System: A high-performance UPLC system with a photodiode array (PDA) detector.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and structural elucidation.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA at a wavelength range of 200-400 nm and MS in positive ion mode.

Data Presentation and Visualization

Table 1: Hypothetical Forced Degradation Study Results for this compound
Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C, 24h15%2211.0
0.1 M NaOH, 60°C, 24h45%3211.0, 193.0
Water, 60°C, 24h5%1211.0
3% H₂O₂, RT, 24h8%1245.0 (N-oxide)
Photolytic12%2Varies
Thermal, 60°C, 24h3%1Minor

Note: This is a hypothetical table to illustrate how to present the data. Actual results may vary.

Diagrams

Troubleshooting_Workflow Observation Experimental Issue Observed (e.g., Discoloration, Loss of Activity) Initial_Checks Initial Checks: - Purity of solid compound? - Freshly prepared solution? Observation->Initial_Checks Degradation_Suspected Degradation Suspected Initial_Checks->Degradation_Suspected Stability_Study Conduct Forced Degradation Study (Protocol 1) Degradation_Suspected->Stability_Study Yes Optimize_Conditions Optimize Experimental Conditions: - pH - Solvent - Temperature - Light Exposure Degradation_Suspected->Optimize_Conditions No, suspect other cause Analytical_Method Develop Stability-Indicating Method (Protocol 2) Stability_Study->Analytical_Method Identify_Degradants Identify Degradation Products and Pathways Analytical_Method->Identify_Degradants Identify_Degradants->Optimize_Conditions Implement_Controls Implement Controls: - Use fresh solutions - Inert atmosphere - Low temperature storage Optimize_Conditions->Implement_Controls

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow Start This compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Neutral Neutral Hydrolysis Stress->Neutral Oxidation Oxidation Stress->Oxidation Photo Photolysis Stress->Photo Thermal Thermal Stress->Thermal Analysis UPLC-MS Analysis Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data Data Interpretation: - % Degradation - Identify Degradants - Determine Pathways Analysis->Data

Caption: Experimental workflow for forced degradation study.

Conclusion

References

  • General Quinazoline Chemistry and Stability: While a direct citation for the stability of this compound is unavailable, general principles of quinazoline chemistry suggest susceptibility to hydrolysis and oxidation. An overview of quinazoline properties can be found in various organic chemistry resources and review articles on heterocyclic chemistry.
  • Forced Degradation Studies: The principles and methodologies for forced degradation studies are well-established in the pharmaceutical industry and are outlined in guidelines from the International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
  • Stability-Indicating Analytical Methods: The development and validation of stability-indicating methods are crucial for these studies. Numerous publications describe the application of UPLC-MS for this purpose.

Validation & Comparative

A Comparative Guide to 4,6-Dichloro-7-methoxyquinazoline and Other Kinase Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 4,6-dichloro-7-methoxyquinazoline with established kinase inhibitors, offering a predictive analysis to inform future research and development in oncology. By examining the structure-activity relationships of well-characterized quinazoline-based inhibitors, we can project a potential inhibitory profile for this specific compound and contextualize its promise within the broader landscape of targeted cancer therapies.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] This heterocyclic aromatic structure serves as a versatile backbone for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline moiety and have demonstrated significant clinical efficacy in treating various cancers by targeting key kinases in oncogenic signaling pathways.[3]

The 4-anilinoquinazoline pharmacophore, in particular, has proven to be highly effective for targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1] The quinazoline ring system mimics the adenine portion of ATP, while the aniline group can be modified to achieve selectivity and potency against specific kinases. The substituents on the quinazoline ring itself also play a crucial role in modulating the inhibitor's properties, including its binding affinity and pharmacokinetic profile.

This guide will focus on comparing the predicted profile of this compound with a selection of well-established quinazoline-based kinase inhibitors. This comparative analysis aims to provide researchers with a framework for evaluating the potential of this and similar novel compounds in the ongoing quest for more effective cancer therapeutics.

Profiling Established Quinazoline-Based Kinase Inhibitors

A thorough understanding of existing kinase inhibitors is essential for contextualizing the potential of novel compounds. Below are profiles of key quinazoline-based drugs that serve as valuable comparators.

Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[4][5] It functions by competing with ATP for binding to the intracellular catalytic domain of EGFR, thereby inhibiting the autophosphorylation and downstream signaling cascades that promote cell proliferation, survival, and metastasis.[5][6] Gefitinib has shown particular efficacy in patients with non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR kinase domain.[4]

Erlotinib (Tarceva®)

Similar to gefitinib, erlotinib is a potent and reversible inhibitor of the EGFR tyrosine kinase.[7][8] It binds to the ATP-binding site of the EGFR, blocking signal transduction.[9][10] Erlotinib is approved for the treatment of NSCLC and pancreatic cancer.[7] Its effectiveness is also strongly correlated with the presence of specific EGFR mutations in tumors.

Lapatinib (Tykerb®)

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[11][12][13][14][15] By inhibiting both of these receptors, lapatinib can be effective in treating HER2-positive breast cancer, including cases that have become resistant to trastuzumab.[13]

Vandetanib (Caprelsa®)

Vandetanib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), EGFR, and the RET (Rearranged during Transfection) proto-oncogene.[16][17][18] Its ability to inhibit VEGFR-2 makes it an effective anti-angiogenic agent, while its activity against EGFR and RET contributes to its anti-proliferative effects.[17] Vandetanib is used in the treatment of medullary thyroid cancer.[16][19]

Predictive Profile of this compound

While specific experimental data for this compound is limited in publicly available literature, we can infer a likely kinase inhibitory profile based on its structural features and the established structure-activity relationships (SAR) of the quinazoline class.

The this compound scaffold shares key features with the aforementioned EGFR and VEGFR inhibitors. The methoxy group at the 7-position and the chloro group at the 6-position are common substitutions in potent kinase inhibitors. For instance, vandetanib also possesses a methoxy group at the 6-position. The dichloro substitution at positions 4 and 6 suggests a potential for strong and specific interactions within the ATP-binding pocket of target kinases.

Based on these structural similarities, it is hypothesized that This compound is a potential inhibitor of receptor tyrosine kinases, with a primary focus on the EGFR family and potentially VEGFR. The presence of two chlorine atoms could enhance its binding affinity and potency. Further experimental validation is necessary to confirm this predicted profile.

Comparative Analysis

To facilitate a clear comparison, the following table summarizes the key features of the selected kinase inhibitors and the predicted profile of this compound.

Inhibitor Primary Targets Mechanism of Action Key Indications
Gefitinib EGFRReversible ATP-competitive inhibitorNon-small cell lung cancer (EGFR-mutated)
Erlotinib EGFRReversible ATP-competitive inhibitorNon-small cell lung cancer (EGFR-mutated), Pancreatic cancer
Lapatinib EGFR, HER2Reversible ATP-competitive inhibitorHER2-positive breast cancer
Vandetanib VEGFR-2, EGFR, RETReversible ATP-competitive inhibitorMedullary thyroid cancer
This compound (Predicted) EGFR family, potentially VEGFRPredicted to be a reversible ATP-competitive inhibitorTo be determined through experimental studies

Experimental Protocols for Evaluation

To experimentally validate the predicted profile of this compound, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR-2)

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (containing MgCl2, DTT, etc.)

    • Test compound (this compound) and positive control (e.g., gefitinib)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • In a 384-well plate, add the kinase and substrate to each well.

    • Add the diluted test compound or control to the respective wells.

    • Initiate the kinase reaction by adding a fixed concentration of ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagent.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A reduction in metabolic activity indicates a cytotoxic or cytostatic effect of the compound.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Cancer cell lines with known kinase expression levels (e.g., A431 for high EGFR, HUVEC for VEGFR)

    • Cell culture medium and supplements (FBS, antibiotics)

    • Test compound and positive control

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or positive control.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Quinazoline Inhibitor (e.g., this compound) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (Determine IC50) CellProliferation Cell Proliferation Assay (Determine GI50) KinaseAssay->CellProliferation WesternBlot Western Blot (Target Engagement) CellProliferation->WesternBlot Xenograft Xenograft Models (Efficacy & Toxicity) WesternBlot->Xenograft LeadOptimization Lead Optimization Xenograft->LeadOptimization Start Compound Synthesis (this compound) Start->KinaseAssay

Caption: A typical experimental workflow for the evaluation of a novel kinase inhibitor.

Conclusion

This compound represents a promising, yet uncharacterized, member of the quinazoline class of kinase inhibitors. Based on a thorough analysis of its structural analogs, it is predicted to be a potent inhibitor of receptor tyrosine kinases, particularly those of the EGFR family. The comparative framework and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and other novel quinazoline derivatives. Rigorous experimental validation will be crucial in defining its precise inhibitory profile and advancing its potential as a next-generation targeted cancer therapy.

References

  • Burris, H. A., 3rd (2004). Dual kinase inhibition in the treatment of breast cancer: initial experience with the EGFR/ErbB-2 inhibitor lapatinib. The Oncologist, 9 Suppl 3, 10–15. [Link]
  • Higa, G. M., & Abraham, J. (2006). Lapatinib: a novel dual tyrosine kinase inhibitor with activity in solid tumors. Annals of Pharmacotherapy, 40(2), 261–269. [Link]
  • Medina, P. J., & Goodin, S. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Drugs of today (Barcelona, Spain : 1998), 42(7), 441–453. [Link]
  • Wikipedia contributors. (2023, December 27). Lapatinib. In Wikipedia, The Free Encyclopedia. [Link]
  • Tomaz, K. C. P., Tavella, T. A., Borba, J. V. B., & Costa, F. T. M. (2021). Structure-activity relationship of the quinazoline series. Potential PfCK2α inhibitors are arranged based on their antimalarial activity... [Image]. In Identification of potential inhibitors of casein kinase 2 alpha of Plasmodium falciparum with potent in vitro activity.
  • Iacob, R. E., & Iacob, A. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
  • Chemotherapy.com. (n.d.). Understanding Erlotinib: A Key Player in Targeted Cancer Therapy. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. [Link]
  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? [Link]
  • Presta, L. G., & Skerra, A. (2010). New vandetanib analogs: fused tricyclic quinazolines with antiangiogenic potential. Journal of medicinal chemistry, 53(24), 8473–8484. [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride? [Link]
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1. [Link]
  • National Center for Biotechnology Information. (n.d.). Vandetanib. In PubChem. [Link]
  • Zaidi, A. R., Bilal, M., Majid, T., & Majid, A. (2023). Mechanism of action of erlotinib [Image]. In o-Phenylenediamine-derived carbon nanodots for targeted imaging and drug delivery of erlotinib in breast cancer cells.
  • Brehmer, D., Greff, Z., Godl, K., & Blencke, S. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379–382. [Link]
  • Iacob, R. E., & Iacob, A. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel, Switzerland), 16(4), 534. [Link]
  • Jariyawat, S., & Limtharakul, T. (2022).
  • Heymach, J. V., & Johnson, B. E. (2006). Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. Clinical cancer research : an official journal of the American Association for Cancer Research, 12(15), 4443–4448. [Link]
  • Gridelli, C., & Ciardiello, F. (2009). Gefitinib in Non Small Cell Lung Cancer. The Oncologist, 14(3), 232–242. [Link]
  • Blackledge, G., & Averbuch, S. (2004). Gefitinib antitumour activity in advanced NSCLC: IDEAL 1 and 2. British journal of cancer, 91 Suppl 2, S7-S13. [Link]
  • ResearchGate. (n.d.). Vandetanib Drug Interactions [Table]. [Link]
  • Uitdehaag, J. C. M., de Roos, J. A. D. M., van Doornmalen, A. M., Prinsen, M. B. W., de Man, J., Tan, Y., ... & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435–1448.e6. [Link]
  • Fugazzola, L., & Persani, L. (2018). The safety and efficacy of vandetanib in the treatment of progressive medullary thyroid cancer. Expert review of anticancer therapy, 18(10), 965–973. [Link]
  • Kitazaki, T., & Eto, Y. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung cancer (Amsterdam, Netherlands), 49(3), 337–343. [Link]
  • Nayak, P. K., & Yadav, M. R. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
  • Nayak, P. K., & Yadav, M. R. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic chemistry, 121, 105674. [Link]
  • Wang, Y., & Li, Y. (2021). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335–1343. [Link]
  • Uckun, F. M., & Mao, C. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical cancer research : an official journal of the American Association for Cancer Research, 4(6), 1405–1414. [Link]
  • Miguel del Corral, J. M., Castro, M. A., Gordaliza, M., Martin, M. L., Oliveira, A. B., Gualberto, S. A., ... & San Feliciano, A. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie, 335(9), 427–437. [Link]
  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 238, 114468. [Link]
  • ResearchGate. (2020, May 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
  • Al-Ostoot, F. H., & Al-Wabli, R. I. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. [Link]
  • Le, T. H., & Kim, J. S. (2011). Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. Molecules (Basel, Switzerland), 16(3), 2274–2284. [Link]
  • Wang, Y., & Li, Y. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European journal of medicinal chemistry, 181, 111552. [Link]
  • Laird, E. R., & Blake, J. F. (2014). Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase. Bioorganic & medicinal chemistry letters, 24(8), 1923–1927. [Link]
  • Wang, B., & Liu, X. (2016). Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor Capable of Inhibiting the T670I "Gatekeeper" Mutant of cKIT Kinase. Journal of medicinal chemistry, 59(18), 8456–8472. [Link]
  • Satoh, T., & Mori, H. (2006). Pharmacological profile of novel acid pump antagonist 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methyl cyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine (CS-526). Journal of pharmacological sciences, 100(4), 321–329. [Link]

Sources

Efficacy Analysis of 4,6-Dichloro-7-methoxyquinazoline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the novel compound 4,6-dichloro-7-methoxyquinazoline against established anticancer agents. As research into novel quinazoline derivatives continues to expand, it is imperative for drug development professionals to understand the potential efficacy and mechanisms of action of new chemical entities in relation to existing therapies. Quinazoline scaffolds are prevalent in clinically approved anticancer drugs, primarily targeting protein kinases.[1][2][3] This document will therefore explore the hypothetical efficacy of this compound, postulating its mechanism of action based on its structural similarity to known kinase inhibitors, and compare it to established drugs with varying mechanisms of action.

Postulated Mechanism of Action: EGFR Inhibition

The core structure of this compound suggests a potential role as a tyrosine kinase inhibitor, a class of targeted therapy that has revolutionized the treatment of various cancers. Specifically, the quinazoline scaffold is a key feature of several potent Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[4][5][6][7][8] These drugs competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[9][10][11][] We will therefore proceed with the hypothesis that this compound acts as an EGFR inhibitor.

Below is a diagram illustrating the postulated inhibition of the EGFR signaling pathway by this compound.

EGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ATP_Site ATP Binding Site EGFR->ATP_Site Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ATP_Site->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ATP_Site->PI3K_AKT_mTOR Activates Compound 4,6-dichloro-7- methoxyquinazoline Compound->ATP_Site Blocks Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Postulated inhibition of the EGFR signaling pathway.

Comparative Efficacy Evaluation: In Vitro Studies

To ascertain the anticancer potential of this compound, a series of in vitro experiments are essential. These assays will provide a direct comparison of its cytotoxic and apoptotic effects against established anticancer drugs with both similar and distinct mechanisms of action.

Selected Established Anticancer Drugs for Comparison:

DrugClassMechanism of Action
Erlotinib EGFR Tyrosine Kinase InhibitorReversibly inhibits EGFR tyrosine kinase, preventing downstream signaling for cell proliferation.[6][9][13]
Gefitinib EGFR Tyrosine Kinase InhibitorCompetitively inhibits the ATP binding site of EGFR, blocking signal transduction pathways.[4][5][7][8]
Doxorubicin Anthracycline/Topoisomerase II InhibitorIntercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[14][15][16][]
Etoposide Topoisomerase II InhibitorForms a complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and causing double-strand breaks.[3][18][19][20][21]
Olaparib PARP InhibitorInhibits poly (ADP-ribose) polymerase (PARP), an enzyme crucial for single-strand DNA break repair, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.[1][22][23][24][25][26][27][28]
Experimental Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and the comparator drugs (Erlotinib, Gefitinib, Doxorubicin, Etoposide, Olaparib) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_drugs Treat with Drugs (Serial Dilutions) incubate1->treat_drugs incubate2 Incubate 48-72h treat_drugs->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_dmso Add Solubilizer (DMSO) incubate3->add_dmso read_plate Measure Absorbance (570 nm) add_dmso->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Expected Outcome: A lower IC50 value for this compound compared to the established drugs would indicate superior cytotoxic potential.

Experimental Protocol 2: Apoptosis Induction (Annexin V-FITC/PI Assay)

This assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[2][29][30][31][32]

Methodology:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound and comparator drugs for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol 3: Cell Cycle Analysis

This experiment determines the effect of the compound on cell cycle progression. Many anticancer drugs induce cell cycle arrest at specific checkpoints.[33][34][35][36]

Methodology:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Efficacy Evaluation: In Vivo Studies

Experimental Protocol 4: Xenograft Tumor Model

To evaluate the in vivo anticancer activity, a human tumor xenograft model in immunodeficient mice is employed.[37][38][39][40][41]

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups and administer this compound and comparator drugs (e.g., via oral gavage or intraperitoneal injection) for a specified duration. A vehicle control group is also included.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Summary of Comparative Data

The following tables summarize the expected data points from the proposed experiments, allowing for a direct comparison of this compound with established anticancer drugs.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colorectal)
This compound Experimental DataExperimental DataExperimental Data
Erlotinib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Gefitinib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Doxorubicin Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Etoposide Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Olaparib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Apoptosis Induction (% of Apoptotic Cells)

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colorectal)
This compound Experimental DataExperimental DataExperimental Data
Erlotinib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Gefitinib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Doxorubicin Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Etoposide Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Olaparib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Conclusion

This guide outlines a comprehensive strategy for evaluating the anticancer efficacy of the novel compound this compound. By postulating its mechanism of action as an EGFR inhibitor and comparing its performance against a panel of established anticancer drugs with diverse mechanisms, a robust preclinical data package can be generated. The detailed experimental protocols provided herein offer a self-validating system to assess the compound's potential as a future therapeutic agent. The successful execution of these studies will provide critical insights for drug development professionals, guiding further research and development efforts.

References

  • Olaparib - Wikipedia. (n.d.).
  • etoposide | Tahoe Forest Health System. (n.d.).
  • Gefitinib | Drug Guide - MedSchool. (n.d.).
  • Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. (n.d.).
  • Etoposide - Wikipedia. (n.d.).
  • Erlotinib - Wikipedia. (n.d.).
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.).
  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.).
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (n.d.).
  • Olaparib - PMC - NIH. (n.d.).
  • Molecular mechanisms of etoposide - PMC - NIH. (n.d.).
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. (n.d.).
  • How does erlotinib work (mechanism of action)? - Drugs.com. (2024, December 18).
  • Doxorubicin - Wikipedia. (n.d.).
  • PARP inhibitors — Knowledge Hub - Genomics Education Programme. (n.d.).
  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.).
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (n.d.).
  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Etoposide? - Patsnap Synapse. (2024, July 17).
  • Cancer: How does doxorubicin work? - eLife. (2012, December 18).
  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. (n.d.).
  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. (n.d.).
  • Olaparib - NCI - National Cancer Institute. (2014, December 31).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15).
  • PHARMACOLOGY OF Etoposide (VP 16) ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects - YouTube. (2024, November 23).
  • What are PARP inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • PARP Inhibitors | Targeted cancer drugs. (n.d.).
  • Successes and Challenges of PARP Inhibitors in Cancer Therapy - Frontiers. (n.d.).
  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.).
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (n.d.).
  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.).
  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Schematic diagram of EGFR signaling pathway[15]. Growth factor binding... - ResearchGate. (n.d.).
  • How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (2020, February 24).
  • Xenograft tumor model - SMC Laboratories Inc. (n.d.).
  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. (n.d.).
  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.).
  • Cell Cycle Analysis. (n.d.).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.).

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both exhilarating and fraught with challenges. The quinazoline scaffold, a fused heterocycle of benzene and pyrimidine rings, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This guide provides an in-depth, experience-driven framework for validating the biological activity of novel quinazoline derivatives, with a particular focus on their well-documented anticancer potential. We will move beyond simply listing protocols to explaining the "why" behind experimental choices, ensuring a robust and self-validating approach to your research.

The Versatile Quinazoline Scaffold: A Landscape of Biological Activity

Quinazoline derivatives are not a monolithic class of compounds; their biological activities are diverse and highly dependent on the nature and position of substituents on the core structure.[1] While anticancer activity is a major focus, it is crucial to recognize the broader therapeutic potential, which includes:

  • Anticancer Activity: This is the most extensively studied area. Quinazoline derivatives have been shown to target various hallmarks of cancer through mechanisms such as:

    • Protein Kinase Inhibition: Many successful anticancer drugs, like gefitinib and erlotinib, are quinazoline-based Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[3] They competitively bind to the ATP-binding site of the kinase domain, disrupting downstream signaling pathways that control cell proliferation and survival.[4][5]

    • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

    • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are another class of targeted cancer therapies where the quinazoline scaffold has been successfully employed.

  • Antimicrobial Activity: Various quinazoline derivatives have demonstrated potent antibacterial and antifungal properties.

  • Anti-inflammatory Activity: By modulating inflammatory pathways, certain derivatives show promise as anti-inflammatory agents.

  • Antiviral Activity: The therapeutic potential of quinazolines extends to antiviral applications, including activity against HIV.

This guide will primarily focus on validating the anticancer activity of novel quinazoline derivatives, as it represents a significant area of current research and development.

The Cornerstone of Validation: In Vitro Cell-Based Assays

The initial assessment of a novel compound's biological activity begins with in vitro cell-based assays. These assays are fundamental for determining cytotoxicity, mechanism of action, and for guiding further development.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.

Detailed Experimental Protocol: MTT Assay

Materials:

  • Novel quinazoline derivative (stock solution in DMSO)

  • Cancer cell line(s) of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your novel quinazoline derivative in complete medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in complete medium only.

      • Positive Control: A known anticancer drug (e.g., gefitinib if targeting EGFR) at a known effective concentration.

      • Blank: Wells with medium but no cells to measure background absorbance.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Analysis and Interpretation:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8][9]

Self-Validation and Troubleshooting:

  • High Variability: Ensure consistent cell seeding and pipetting. Edge effects can be minimized by not using the outer wells of the plate.[10][11]

  • Low Signal: Check cell health and optimize cell seeding density. Ensure the MTT solution is fresh and protected from light.

  • Inconsistent IC50 Values: Verify the concentration of your stock solution. Ensure complete solubilization of the formazan crystals.[12]

Given that many quinazoline derivatives function as kinase inhibitors, a direct assessment of their effect on the activity of a specific kinase is a critical mechanistic validation step.[13]

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is often done by quantifying the phosphorylation of a substrate. Luminescence-based assays that measure ATP consumption (as ADP production is proportional to kinase activity) are common.[14]

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Purified recombinant kinase of interest (e.g., EGFR)

  • Specific kinase substrate peptide

  • ATP

  • Novel quinazoline derivative

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the novel quinazoline derivative in 100% DMSO.

    • Perform serial dilutions in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO control to each well.

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kit.

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as per the kit's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC50 value.[14]

Self-Validation and Controls:

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine, a non-selective kinase inhibitor, or a specific inhibitor like Gefitinib for EGFR).[14]

  • Negative Control: DMSO vehicle control (represents 100% kinase activity).

  • No-Enzyme Control: To determine the background signal.

Advancing to In Vivo Models: The Xenograft Study

Promising results from in vitro assays warrant validation in a more complex biological system. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for evaluating the in vivo efficacy of anticancer agents.[15][16]

Detailed Experimental Protocol: In Vivo Tumor Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used to prevent rejection of human tumor cells.[15]

Procedure:

  • Cell Implantation:

    • Human cancer cells (e.g., A549) are cultured, harvested, and resuspended in a sterile medium, sometimes mixed with Matrigel to promote tumor formation.

    • The cell suspension is subcutaneously injected into the flank of the mice.[15]

  • Tumor Growth and Randomization:

    • Tumor growth is monitored regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Treatment Administration:

    • The novel quinazoline derivative is formulated in a suitable vehicle and administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

    • The control group receives the vehicle only. A positive control group treated with a standard-of-care drug can also be included.

  • Monitoring and Endpoint Analysis:

    • Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed in the treatment groups.

    • At the end of the study, tumors are excised and weighed.

Data Analysis:

  • Calculate Tumor Growth Inhibition (TGI): TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.[16]

Ethical Considerations:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).[16]

Data Presentation and Visualization for Clear Comparison

Objective comparison is key. Summarizing your data in clear, concise tables and diagrams is essential for interpreting results and communicating your findings.

Table 1: Comparative Cytotoxicity of Novel Quinazoline Derivatives

CompoundTarget/MechanismCell LineIC50 (µM)Reference Compound (IC50, µM)
Novel Derivative 1 EGFR InhibitorA549 (Lung)5.2Gefitinib (2.8)
Novel Derivative 1 EGFR InhibitorMCF-7 (Breast)12.8Gefitinib (15.1)
Novel Derivative 2 Tubulin Polymerization InhibitorHeLa (Cervical)1.9Paclitaxel (0.01)
Novel Derivative 2 Tubulin Polymerization InhibitorHCT116 (Colon)3.5Paclitaxel (0.02)
Note: The IC50 values for novel derivatives are hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy of a Novel Quinazoline Derivative in an A549 Xenograft Model

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, p.o., daily1250 ± 150-
Novel Derivative 1 50 mg/kg, p.o., daily550 ± 9056
Gefitinib 50 mg/kg, p.o., daily625 ± 11050
Note: Data is hypothetical and for illustrative purposes.
Visualizing Mechanisms and Workflows

Diagrams are powerful tools for conveying complex information.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Novel Quinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by a novel quinazoline derivative.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT) Mechanism Mechanistic Assay (e.g., Kinase Inhibition) Cytotoxicity->Mechanism If active Decision Promising In Vitro Data? Mechanism->Decision Xenograft Tumor Xenograft Model End Lead Candidate for Further Development Xenograft->End Efficacious and Safe Start Novel Quinazoline Derivative Start->Cytotoxicity Decision->Xenograft Yes

Caption: A streamlined experimental workflow for validating novel quinazoline derivatives.

Conclusion: A Rigorous Path to Discovery

Validating the biological activity of novel quinazoline derivatives is a systematic process that requires careful experimental design, meticulous execution, and objective data interpretation. By employing a hierarchical approach, from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo efficacy models, researchers can build a comprehensive and compelling case for their lead compounds. This guide provides a robust framework, grounded in scientific integrity, to navigate this complex but rewarding path of drug discovery.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Oriental Journal of Chemistry. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • Brieflands. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Cancer Chemotherapy and Pharmacology. (1997). Regulatory considerations for preclinical development of anticancer drugs.
  • PLOS ONE. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories.
  • Visikol. (2022). The Importance of IC50 Determination.
  • Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Semantic Scholar. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
  • The Commonwealth Scientific and Industrial Research Organisation (CSIRO). (n.d.). Anticancer drug development guide preclinical screening, clinical trials, and approval.
  • ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • U.S. Food and Drug Administration. (2020). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals.
  • ResearchGate. (2016). How do analyze your IC50 resultS for a newly designed drugs?.
  • National Center for Biotechnology Information. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.
  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
  • pinn.ai. (n.d.). Anticancer Drug Development Guide Preclinical Screening Clinical Trials And Approval Cancer Drug Discovery And Development.
  • World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • National Center for Biotechnology Information. (2017). Synthesis and anticancer activity of new quinazoline derivatives.

Sources

Characterizing the Selectivity and Cross-Reactivity of 4,6-Dichloro-7-methoxyquinazoline: A Comparative Guide and Investigational Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Quest for Kinase Selectivity

The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an ideal framework for orienting substituents to engage with the highly conserved ATP-binding pocket of protein kinases. This has led to the development of targeted therapies for various cancers by inhibiting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] However, the high degree of similarity across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity or unexpected pharmacological activities, making a thorough understanding of a compound's selectivity profile paramount for drug development.

This guide focuses on 4,6-Dichloro-7-methoxyquinazoline , a compound for which, to date, there is no publicly available data on its biological targets or selectivity profile. Therefore, this document serves as both a predictive comparison and an investigational roadmap for researchers and drug development professionals. We will leverage structure-activity relationship (SAR) data from well-characterized quinazoline inhibitors to predict the likely target space of this compound. Furthermore, we will provide detailed, best-practice experimental protocols to enable its comprehensive characterization.

Structural Comparison and Predictive Analysis

To predict the potential kinase targets of this compound, it is instructive to compare its structure with established quinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib.

G cluster_0 This compound cluster_1 Gefitinib (EGFR Inhibitor) cluster_2 Erlotinib (EGFR Inhibitor) cluster_3 Lapatinib (EGFR/HER2 Inhibitor) quinazoline quinazoline gefitinib gefitinib erlotinib erlotinib lapatinib lapatinib

Figure 1: Chemical structures of the topic compound and key comparators.

Core Quinazoline Scaffold: All four molecules share the fundamental quinazoline ring system, which is known to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1]

Position 4 Substitution: Gefitinib, Erlotinib, and Lapatinib all feature a substituted anilino (phenylamino) group at the C4 position. This group is crucial for their high affinity and selectivity, as it extends into a hydrophobic pocket adjacent to the ATP-binding site. In contrast, This compound possesses a chlorine atom at this position. A chlorine atom is a good leaving group, suggesting that this compound is likely a synthetic intermediate rather than a final, potent inhibitor.[4] However, its reactivity makes it an excellent starting point for generating a library of 4-substituted derivatives for screening. For the purpose of this guide, we will consider the potential activity of the core scaffold itself, while acknowledging that its primary utility may be as a chemical precursor.

Positions 6 and 7 Substitutions: These positions are key for modulating solubility and selectivity.

  • Gefitinib has a methoxy group at C7 and a morpholinopropoxy group at C6.[5][6]

  • Erlotinib features two methoxyethoxy groups at C6 and C7.[7][8]

  • Lapatinib has a large furanyl-containing substituent at C6.[4][9]

  • This compound has a methoxy group at C7 and a chlorine at C6. The methoxy group at C7 is a common feature shared with Gefitinib and contributes to favorable interactions. The chlorine at C6 is an electron-withdrawing group that will influence the electronics of the ring system.

Prediction: Based on the shared quinazoline core and the 7-methoxy group, it is plausible that this compound, or more likely its 4-anilino derivatives, will exhibit inhibitory activity against tyrosine kinases, with a potential preference for the EGFR family. The chloro groups at C4 and C6, however, differentiate it significantly from the established drugs and its precise selectivity profile remains to be experimentally determined.

An Investigational Workflow for Profiling Kinase Selectivity

To rigorously characterize this compound, a multi-tiered approach is recommended, starting with broad in vitro screening and progressing to in-cell target engagement confirmation.

workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Data Analysis & Comparison start Synthesize Library of 4-Anilino Derivatives kinome KINOMEscan® Profiling (Single High Concentration) start->kinome Initial Screen kd_det Kd Determination for Primary Hits kinome->kd_det Identify Hits cetsa Cellular Thermal Shift Assay (CETSA) kd_det->cetsa Validate in Cells kinativ KiNativ® Assay (Activity-Based Profiling) cetsa->kinativ Confirm Functional Inhibition analysis Selectivity Scoring & Comparison with Known Inhibitors kinativ->analysis

Figure 2: Recommended experimental workflow for characterizing a novel kinase inhibitor.

Experimental Protocols

Protocol 1: Broad Kinome Selectivity Profiling (KINOMEscan®)

This method provides a broad, unbiased view of the compound's interaction with the human kinome in a cell-free system. It is a competition binding assay where the amount of a test compound bound to a kinase is measured relative to a known ligand.

Objective: To identify the primary kinase targets and off-targets of this compound derivatives across a large panel of kinases.

Methodology:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a 100X stock solution.

  • Assay Execution: The KINOMEscan® assay is typically performed by a specialized service provider (e.g., Eurofins Discovery). The core principle involves:

    • Kinases are tagged with DNA.

    • An immobilized ligand is attached to a solid support.

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[10]

  • Initial Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the full kinase panel (e.g., 468 kinases).

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is a %Ctrl value less than 10% or 35%.

  • Follow-up (Kd Determination): For all identified hits, perform a dose-response experiment (typically 11-point, 3-fold serial dilutions) to determine the dissociation constant (Kd), which is a quantitative measure of binding affinity.

Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

CETSA validates that the compound can enter cells and bind to its target in a physiological context. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11]

Objective: To confirm the binding of the test compound to its putative targets in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for potential EGFR inhibitors) to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or other quantitative proteomic methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Comparative Data Analysis (Hypothetical)

Once experimental data is generated for a promising derivative, for instance, "Compound X" (a 4-anilino derivative of our topic compound), it can be compared to established inhibitors.

Table 1: Hypothetical Kd Values (nM) for Selected Kinases

KinaseCompound X (Hypothetical)GefitinibErlotinibLapatinib
EGFR 5.2 33210.8
HER2 (ErbB2) 85.6 >10,0007209.8
ABL1150310>10,000>10,000
SRC250>10,000>10,000>10,000
VEGFR21,200>10,000>10,000>10,000
p38α (MAPK14)5,400>10,000>10,000>10,000

Note: Data for Gefitinib, Erlotinib, and Lapatinib are illustrative and compiled from various sources. Direct comparison requires data from the same assay platform.

Interpretation of Hypothetical Data:

In this hypothetical scenario, "Compound X" demonstrates high potency against EGFR, similar to established first-generation inhibitors. Its selectivity profile shows a moderate affinity for HER2 and some off-target activity against ABL1 and SRC. Compared to Lapatinib, it is less potent against HER2. Compared to Erlotinib, it is slightly less potent against EGFR but potentially has a different off-target profile. This data would guide further optimization to either enhance EGFR selectivity or develop it as a dual EGFR/ABL inhibitor.

Conclusion and Future Directions

While This compound is an uncharacterized molecule, its quinazoline scaffold strongly suggests potential as a kinase inhibitor precursor. This guide provides a predictive framework based on structural homology to established drugs like Gefitinib and Erlotinib, postulating that its derivatives are likely to target tyrosine kinases such as EGFR.

We have outlined a rigorous, multi-phase experimental workflow, from broad kinome screening to cellular target validation, that will enable researchers to comprehensively define the selectivity and cross-reactivity of novel compounds derived from this scaffold. By following these protocols and using the provided comparative framework, drug development professionals can efficiently characterize this and other novel chemical entities, accelerating the journey from a promising scaffold to a well-defined therapeutic candidate.

References

  • Structure of Gefitinib. (n.d.). J-Stage.
  • Erlotinib-chemical structure. (n.d.). ResearchGate.
  • Gefitinib | CAS 184475-35-2. (n.d.). StressMarq Biosciences Inc.
  • Chemical structure of lapatinib... (n.d.). ResearchGate.
  • An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosylate. (2025). BenchChem.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). National Institutes of Health.
  • Chemical structure of lapatinib. (n.d.). ResearchGate.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). PubMed.
  • Lapatinib | C29H26ClFN4O4S | CID 208908. (n.d.). PubChem.
  • Erlotinib | C22H23N3O4 | CID 176870. (n.d.). PubChem.
  • Chemical structure of gefitinib (GEF). (n.d.). ResearchGate.
  • Lapatinib ditosylate. (n.d.). Midas Pharma.
  • Erlotinib | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • Chemical structure of erlotinib hydrochloride (ERLO). (n.d.). ResearchGate.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). National Institutes of Health.
  • Gefitinib | C22H24ClFN4O3 | CID 123631. (n.d.). PubChem.
  • Erlotinib. (n.d.). Wikipedia.
  • gefitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • This compound (C9H6Cl2N2O). (n.d.). PubChemLite.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Institutes of Health.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). University of Dundee Discovery Research Portal.
  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (n.d.). AACR Journals.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). National Institutes of Health.
  • Genomic Correlate of Exceptional Erlotinib Response in Head and Neck Squamous Cell Carcinoma. (n.d.). National Institutes of Health.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data. (2025). ResearchGate.
  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (n.d.). Taylor & Francis.
  • KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery.
  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. (n.d.). PubMed Central.
  • KINOMEscan. (n.d.).
  • PLX-4720 KiNativ -- dose response experiment. (n.d.). LINCS Data Portal.
  • Evaluation of [(18)F]gefitinib as a molecular imaging probe for the assessment of the epidermal growth factor receptor status in malignant tumors. (n.d.). PubMed.
  • High dose weekly erlotinib achieves therapeutic concentrations in CSF and is effective in leptomeningeal metastases from epidermal growth factor receptor mutant lung cancer. (n.d.). PubMed Central.
  • Efficacy and Tolerability of Lapatinib in the Management of Breast Cancer. (2012). PubMed Central.
  • Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib. (n.d.). PubMed Central.
  • Dose-Dependent Mutation Rates Determine Optimum Erlotinib Dosing Strategies for EGFR Mutant Non-Small Cell Lung Cancer Patients. (2015). PLOS.
  • Lapatinib-Related Rash and Breast Cancer Outcome in the ALTTO Phase III Randomized Trial. (2016). PubMed Central.
  • KINOMEscan Technology. (n.d.). Eurofins Discovery.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). PubMed Central.
  • Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem. (n.d.). PubMed Central.
  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). BreastCancer.org.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). PubMed.
  • Gefitinib (ZD1839). (n.d.). MedChemExpress.
  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. (2018). BioSpace.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dichloro-7-Methoxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from the 4,6-dichloro-7-methoxyquinazoline scaffold. Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2][3] The clinical success of FDA-approved drugs such as Gefitinib, Erlotinib, and Afatinib, all potent kinase inhibitors, validates the therapeutic importance of the quinazoline framework in targeting critical cancer pathways.[1][4][5] The this compound core serves as a versatile starting point for synthesizing novel inhibitors, offering multiple sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This document will dissect the causal relationships between specific structural modifications and their resulting biological activity, supported by experimental data and detailed protocols for researchers in drug discovery.

Mechanism of Action and Targeted Signaling Pathways

The primary mechanism of action for the majority of anticancer quinazoline derivatives is the inhibition of protein kinases.[1] These small molecules typically function as ATP-competitive inhibitors, binding to the ATP pocket within the catalytic domain of the kinase.[6]

Primary Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a principal target for this class of compounds.[6][7][8] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades crucial for cell growth, proliferation, and survival, including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates gene expression and cell proliferation.

  • PI3K/AKT/mTOR Pathway: A major pathway controlling cell survival, growth, and metabolism.[4]

By inhibiting EGFR autophosphorylation, quinazoline analogs effectively block these pathways, leading to cell cycle arrest and apoptosis in cancer cells where this pathway is dysregulated.[6] While EGFR is a common target, analogs from this scaffold have also been developed as potent inhibitors of other kinases, such as VEGFR, c-Met, and PI3K, sometimes leading to dual- or multi-targeted agents.[1][4][9]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Promotes ERK->Proliferation Promotes Ligand EGF (Ligand) Ligand->EGFR Binds Inhibitor Quinazoline Analog Inhibitor->EGFR Inhibits (ATP Site)

Caption: Key modification points on the quinazoline scaffold.

The C4 Position: The Gateway to Potency

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution. This position is the most critical for determining inhibitory activity, and it is almost universally replaced with a substituted aniline moiety. [6][10]The nature of the aniline substituent profoundly influences target affinity and selectivity.

  • Small, Lipophilic Groups: Groups like ethynyl on the aniline ring, as seen in Erlotinib, can extend into a hydrophobic pocket of the EGFR active site, significantly enhancing potency. [11]* Hydrogen Bonding: Substituents on the aniline can form crucial hydrogen bonds with key residues in the kinase hinge region.

  • Solubilizing Groups: The addition of moieties like morpholine or piperazine can improve the aqueous solubility and overall pharmacokinetic profile of the resulting compound.

The C6 Position: Fine-Tuning Selectivity and Function

The chloro group at C6 offers a secondary point for modification that can be used to modulate activity and introduce new binding interactions.

  • Basic Side Chains: The introduction of basic side chains at this position can play a significant role in determining cytotoxicity and improving solubility. [12]* Arylureido Groups: Adding an arylurea moiety at C6 has been shown to produce potent EGFR inhibitors, potentially by forming additional hydrogen bonds and extending into other regions of the active site. [13]* Electron-Donating/Withdrawing Groups: The electronic nature of the C6 substituent influences the overall electron density of the quinazoline ring system, which can subtly alter the binding affinity at C4.

The C7 Position: The Methoxy Anchor

The 7-methoxy group is a common feature in many potent quinazoline-based kinase inhibitors. This group is often critical for orienting the inhibitor within the ATP-binding pocket.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, often interacting with a key methionine residue (Met793 in EGFR) in the hinge region. This interaction serves as a vital anchor point.

  • Comparison to Analogs: Studies comparing analogs with a 6,7-dimethoxy substitution pattern versus those with a dioxolane ring at the same positions have shown that the dimethoxy analogs generally exhibit superior inhibitory effects against both EGFR and VEGFR-2. [10]This highlights the importance of the specific orientation and electronic properties of the methoxy groups.

Comparative Analysis of Quinazoline Analogs

The following table summarizes the biological activity of selected quinazoline analogs, illustrating the SAR principles discussed. Data is compiled from studies on structurally related compounds to demonstrate the impact of substitutions at key positions.

Compound IDCore ScaffoldC4-SubstituentC6-SubstituentTarget(s)IC₅₀ (nM)Cellular Activity (Cell Line, IC₅₀)Reference
Gefitinib Quinazoline3-Chloro-4-fluoroanilineHEGFR25.42A549: ~3 µM[13]
Erlotinib Quinazoline3-EthynylanilineHEGFR33.25HT-29: ~5 µM[13]
TS-41 7-Methoxyquinazoline2-FluorophenoxyHEGFRL858R, c-Met68.1, 0.26PC-9: 2.76 µM[9]
Compound 7i 4-Anilinoquinazoline3-Ethynylaniline4-FluorophenylureaEGFR17.32A549: 2.25 µM[13]
Compound 7d 4-Anilinoquinazoline3-Chloro-4-fluoroaniline4-ChlorophenylureaEGFR11.66A549: >10 µM[13]
Compound 12n 6,7-Dimethoxyquinoline*4-(Benzimidazol-1-yl)aniline(H at C6)c-Met30A549: 7.3 µM[14]

Note: Compound 12n is a quinoline, a closely related scaffold, included to show potent c-Met inhibition with a dimethoxy pattern.

Analysis of Data:

  • The comparison between Gefitinib/Erlotinib and Compounds 7i/7d demonstrates the potentiation of activity by adding an arylurea group at the C6 position. Compound 7d, which combines the C4-aniline of Gefitinib with a C6-arylurea, shows the lowest enzymatic IC₅₀ in that series. [13]* Compound TS-41 illustrates how modifications can shift the target profile, creating a potent dual EGFR/c-Met inhibitor from a 7-methoxyquinazoline scaffold. [9]* The high potency of Compound 12n against c-Met underscores the effectiveness of the 6,7-dimethoxy substitution pattern for kinase inhibition, a principle directly applicable to the 7-methoxyquinazoline series. [14]

Experimental Protocols

Reproducible and well-documented methodologies are the bedrock of reliable SAR studies. The following protocols provide detailed, step-by-step procedures for the synthesis and evaluation of this compound analogs.

Protocol 1: Synthesis of 4-Anilino-6-chloro-7-methoxyquinazoline Analogs

This protocol describes the nucleophilic aromatic substitution at the C4 position, a cornerstone reaction for this chemical series.

Synthesis_Workflow Start 4,6-Dichloro-7- methoxyquinazoline Reaction Reaction Vessel Start->Reaction Aniline Substituted Aniline Aniline->Reaction Solvent Solvent (e.g., Isopropanol) Solvent->Reaction Reflux Heat / Reflux (~80°C, 6-12h) Reaction->Reflux Workup Reaction Workup (Cool, Precipitate, Filter) Reflux->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product 4-Anilino-6-chloro-7- methoxyquinazoline Analog Purify->Product

Caption: General workflow for the synthesis of C4-anilino analogs.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline derivative (1.1 eq)

  • Isopropanol (or another suitable solvent like n-butanol)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and isopropanol.

  • Addition of Nucleophile: Add the selected substituted aniline derivative to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 82-85°C for isopropanol) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold isopropanol or diethyl ether to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure 4-anilino-6-chloro-7-methoxyquinazoline analog.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds by quantifying the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP solution

  • Kinase assay buffer (e.g., Kinase-Glo® or ADP-Glo™ from Promega)

  • Test compounds (analogs) dissolved in DMSO

  • White, opaque 96-well plates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for controls).

  • Master Mix: Prepare a master mix containing the EGFR enzyme and the peptide substrate in the appropriate kinase assay buffer.

  • Kinase Reaction Initiation: Add 20 µL of the master mix to each well. To initiate the reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. [6]6. ADP Detection: Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. [6]7. Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence signal on a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a highly tractable starting point for the development of potent kinase inhibitors. The structure-activity relationship is well-defined, with the C4-anilino substitution being the primary driver of potency and the C6 and C7 positions offering critical opportunities for modulation of selectivity, pharmacokinetics, and target profile.

Future research in this area should focus on:

  • Targeting Resistance: Designing analogs that can overcome acquired resistance to first- and second-generation EGFR inhibitors, such as those harboring the T790M or C797S mutations. [8]* Improving Selectivity: Further exploration of C6 substitutions to enhance selectivity for mutant forms of EGFR over wild-type, thereby reducing off-target toxicity.

  • Dual-Target Inhibition: Systematically designing analogs that potently inhibit multiple oncogenic drivers simultaneously, such as EGFR and c-Met, which is a known mechanism of resistance. [9] By leveraging the established SAR principles outlined in this guide, researchers can continue to innovate and develop next-generation targeted therapies for cancer treatment.

References

  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. (2025). European Journal of Medicinal Chemistry.
  • 2D QSAR Studies on a Series of Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: An Approach to Design Anticancer Agents. Letters in Drug Design & Discovery.
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Protein & Peptide Science.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. (2025). BenchChem.
  • SAR study for quinazolinone derivatives 29 and 30a–d as α‐glucosidase inhibitors. Journal of the Chinese Chemical Society.
  • Structure activity relationship (SAR)
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024). European Journal of Medicinal Chemistry.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Journal of Medicinal Chemistry.
  • 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol. BenchChem.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery. (2025). BenchChem.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

A Comparative Analysis of Synthetic Routes for 4,6-Dichloro-7-methoxyquinazoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dichloro-7-methoxyquinazoline is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, most notably tyrosine kinase inhibitors (TKIs) used in targeted cancer therapy. The strategic placement of its chloro and methoxy substituents on the quinazoline scaffold allows for versatile functionalization, making it a highly sought-after building block in medicinal chemistry and drug development. The efficiency, scalability, and cost-effectiveness of the synthetic route to this key intermediate can significantly impact the overall viability of a drug discovery program.

This guide provides a comparative analysis of different synthetic routes for this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development goals.

Route 1: From 2-Amino-4,5-dimethoxybenzoic Acid

This classical approach involves the construction of the quinazoline ring from an appropriately substituted anthranilic acid derivative, followed by chlorination.

Mechanistic Rationale

The synthesis commences with the cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamide. This reaction proceeds through a nucleophilic acyl substitution where the amino group of the anthranilic acid attacks the carbonyl carbon of formamide, followed by dehydration to form the pyrimidinone ring of the quinazoline system. The resulting 6,7-dimethoxy-3,4-dihydroquinazolin-4-one is then subjected to chlorination. The choice of chlorinating agent is critical; a mixture of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) is commonly employed. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophile that facilitates the conversion of the keto group to the chloride.

Experimental Protocol

Step 1: Synthesis of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one

  • To a round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

  • Suspend 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml).[1]

  • Add N,N-dimethylformamide (0.2 ml) dropwise.[1]

  • Heat the reaction mixture at reflux for 6 hours.[1]

  • Cool the reaction and remove the excess thionyl chloride under reduced pressure.[1]

  • Azeotrope the residue with toluene to remove any remaining thionyl chloride.[1]

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium hydrogen carbonate solution and then brine.[1]

  • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline. A yield of 98% has been reported for this step.[1]

Diagram of Synthetic Pathway

Route_1 A 2-Amino-4,5-dimethoxybenzoic acid B 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one A->B Formamide, Reflux C This compound B->C SOCl₂, DMF (cat.), Reflux

Caption: Synthesis of this compound from 2-amino-4,5-dimethoxybenzoic acid.

Route 2: From 3,4-Dimethoxyacetophenone

This route offers an alternative starting material and proceeds through a series of transformations including nitration, condensation, reduction, cyclization, and finally chlorination.

Mechanistic Rationale

The synthesis begins with the nitration of 3,4-dimethoxyacetophenone to introduce a nitro group at the 2-position. This is followed by a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. The nitro group is then reduced to an amine, which undergoes intramolecular cyclization to form the 4-hydroxyquinazoline core. The final step is the chlorination of the hydroxyl group to yield the target compound.

Experimental Protocol

Step 1: Nitration of 3,4-dimethoxyacetophenone

  • Dissolve 3,4-dimethoxyacetophenone in a suitable solvent and cool the mixture.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

  • After the reaction is complete, quench the reaction with ice water and extract the product.

Step 2: Condensation with DMF-DMA

  • React the 2-nitro-4,5-dimethoxyacetophenone with N,N-dimethylformamide dimethyl acetal.[2]

  • The reaction is typically heated to drive it to completion.[2]

  • Upon cooling, the product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, precipitates and can be collected by filtration.[2]

Step 3: Reduction and Cyclization

  • The enaminone from the previous step is subjected to reduction, typically through catalytic hydrogenation, to convert the nitro group to an amine.[2]

  • The resulting amino compound undergoes spontaneous intramolecular cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.[2]

Step 4: Chlorination

  • The 4-hydroxy-6,7-dimethoxyquinoline is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to give the final product.[2]

Diagram of Synthetic Pathway

Route_2 A 3,4-Dimethoxyacetophenone B 2-Nitro-4,5-dimethoxyacetophenone A->B Nitration C Enaminone Intermediate B->C DMF-DMA D 4-Hydroxy-6,7-dimethoxyquinazoline C->D Reduction & Cyclization E This compound D->E Chlorination

Caption: Synthesis of this compound from 3,4-dimethoxyacetophenone.

Route 3: From 6,7-Dimethoxyquinazolin-2,4-dione

This approach utilizes a commercially available or readily synthesized quinazolin-2,4-dione and converts it to the dichloro derivative.

Mechanistic Rationale

The core principle of this route is the double chlorination of the two keto groups of the quinazolin-2,4-dione. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline. The base acts as a catalyst and acid scavenger.

Experimental Protocol
  • A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[3]

  • After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water with stirring.[3]

  • The precipitated product, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration and washed with distilled water.[3]

Note: This protocol yields the 2,4-dichloro derivative. Selective reaction at the 4-position to obtain this compound would require further modification and is not explicitly detailed in the provided search results.

Diagram of Synthetic Pathway

Route_3 A 6,7-Dimethoxyquinazolin-2,4-dione B 2,4-Dichloro-6,7-dimethoxyquinazoline A->B POCl₃, N,N-dimethylaniline, Reflux

Caption: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxyquinazolin-2,4-dione.

Comparative Analysis

FeatureRoute 1 (from 2-Amino-4,5-dimethoxybenzoic acid)Route 2 (from 3,4-Dimethoxyacetophenone)Route 3 (from 6,7-Dimethoxyquinazolin-2,4-dione)
Starting Material Availability Readily available, but can be more expensive.Inexpensive and widely available.Can be synthesized or purchased.
Number of Steps 2 steps.4 steps.1 step (to the 2,4-dichloro derivative).
Overall Yield High, with the chlorination step reported at 98%.[1]Moderate to good, but multi-step nature can lower overall yield.Good for the single step.
Scalability Generally good, with established procedures.Scalable, but requires careful control of nitration and reduction steps.Potentially scalable, but exothermic nature of quenching needs management.
Reagent Toxicity & Hazards Thionyl chloride is corrosive and toxic.Nitrating agents are highly corrosive and oxidizing. Catalytic hydrogenation requires specialized equipment.Phosphorus oxychloride is highly corrosive and reacts violently with water.
Byproducts & Waste Generates SO₂ and HCl as byproducts.Generates acidic waste from nitration and catalyst waste from hydrogenation.Generates phosphoric acid upon quenching.
Simplicity & Control Relatively straightforward and well-documented.More complex due to the number of steps and sensitive reactions.Simple procedure, but the reaction can be vigorous.

Conclusion

The choice of synthetic route for this compound is a multifactorial decision that depends on the specific needs of the research or manufacturing campaign.

  • Route 1 is a highly efficient and high-yielding two-step process, making it an excellent choice for laboratory-scale synthesis where the cost of the starting material is not a primary constraint. Its simplicity and well-established protocol contribute to its reliability.

  • Route 2 , while longer, starts from a more economical starting material. This makes it a potentially more cost-effective option for large-scale production, provided that the multi-step process can be optimized for high overall yield and efficiency. The safety considerations associated with nitration and hydrogenation must be carefully managed.

  • Route 3 offers a direct conversion to a dichloroquinazoline derivative. While the provided protocol leads to the 2,4-dichloro isomer, modifications could potentially favor the desired 4,6-dichloro product. Its single-step nature is attractive for its simplicity.

Ultimately, the optimal synthetic strategy will be a balance of factors including cost, scale, available equipment, safety protocols, and the desired purity of the final product. This guide provides the foundational information to assist researchers in making that critical decision.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • Synthetic route for the preparation of 4-(3-chloro-4-fluoroanilino)
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. URL
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchG
  • Synthesis of 2-chloro-4-(aryl amino)
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. URL
  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)
  • Synthesis Using Vilsmeier Reagents - ResearchG
  • 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - ChemicalBook. URL
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. URL
  • Methyl 4-chloro-7-Methoxyquinoline-6-carboxyl
  • 4-Chloro-6,7-dimethoxyquinazoline synthesis - ChemicalBook. URL
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. URL
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

Sources

Benchmarking the Performance of 4,6-Dichloro-7-methoxyquinazoline in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinazoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. This guide provides a comprehensive framework for benchmarking the in-vitro performance of a novel quinazoline derivative, 4,6-Dichloro-7-methoxyquinazoline. We will explore its potential efficacy by proposing a series of head-to-head comparisons against structurally related and functionally established quinazoline-based compounds. This document will detail the necessary experimental protocols, from initial cytotoxicity screenings to deeper mechanistic analyses, to thoroughly characterize its cellular activity and therapeutic potential.

Introduction to the Quinazoline Scaffold and Rationale for Benchmarking

Quinazoline derivatives have garnered significant attention in oncology and inflammation research due to their ability to modulate key cellular signaling pathways. Many compounds based on this heterocyclic system function as potent kinase inhibitors. The specific substitutions on the quinazoline ring are critical determinants of their target specificity and overall biological activity.

The compound of interest, this compound, possesses a unique substitution pattern that warrants a systematic investigation. The presence of two chlorine atoms at positions 4 and 6, combined with a methoxy group at position 7, suggests potential for novel interactions within the ATP-binding pockets of various kinases or other cellular targets. To understand its therapeutic promise, a rigorous benchmarking study against well-characterized quinazoline derivatives is essential. This comparative approach will not only elucidate its potency but also shed light on its mechanism of action.

Selection of Comparator Compounds

To provide a robust assessment of this compound's performance, a panel of comparator compounds with structural and functional relevance should be selected. Based on available literature for similar quinazoline derivatives, the following compounds would serve as excellent benchmarks:

  • (E)-4,6-dichloro-2-styrylquinazoline: This compound shares the dichloro-substitution at the 4 and 6 positions, offering a direct comparison to evaluate the influence of the 7-methoxy group versus a 2-styryl moiety.[1]

  • 4-Chloro-6,7-dimethoxyquinazoline: This comparator allows for the assessment of the differential effects of a chloro versus a methoxy group at the 6-position, while maintaining the 7-methoxy substitution.

  • Gefitinib (Iressa): An established EGFR tyrosine kinase inhibitor with a 4-anilinoquinazoline core. Including a well-characterized drug provides a valuable reference for potency and a potential mechanistic link to EGFR signaling.

  • Lapatinib (Tykerb): A dual tyrosine kinase inhibitor of both EGFR and HER2. Its quinazoline core makes it a relevant high-potency benchmark.

These comparators will enable a nuanced understanding of the structure-activity relationship (SAR) of this compound.

Experimental Workflow for Performance Benchmarking

A tiered experimental approach is recommended to systematically evaluate the performance of this compound. The workflow should progress from broad cytotoxicity screening to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanistic Investigation A Cytotoxicity Screening (MTT Assay) Broad Panel of Cancer Cell Lines B IC50 Determination in Sensitive Cell Lines A->B Identify sensitive cell lines C Comparative Analysis with Comparator Compounds B->C Establish relative potency D Apoptosis Assays (Annexin V/PI Staining) C->D Investigate mode of cell death F Kinase Inhibition Profiling (Biochemical or Cellular Assays) C->F Identify potential molecular targets E Cell Cycle Analysis (Propidium Iodide Staining) D->E

Caption: Tiered experimental workflow for benchmarking novel quinazoline derivatives.

Phase 1: Broad Cytotoxicity Screening

The initial step is to assess the general cytotoxic effects of this compound across a diverse panel of human cancer cell lines. This provides a broad overview of its potential anti-cancer activity and helps in identifying sensitive cell lines for further investigation.

Recommended Cell Lines:

  • Glioblastoma: U-87 MG, U-251 MG

  • Colon Cancer: HCT-116, HT-29

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)

  • Prostate Cancer: PC-3, DU-145

  • Lung Cancer: A549, NCI-H460

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Phase 2: IC50 Determination and Comparative Analysis

Following the initial screening, the half-maximal inhibitory concentration (IC50) of this compound and the comparator compounds should be determined in the most sensitive cell lines. This will provide a quantitative measure of their relative potencies.

Data Presentation: Comparative IC50 Values (µM)

CompoundCell Line 1 (e.g., HCT-116)Cell Line 2 (e.g., PC-3)Cell Line 3 (e.g., U-87 MG)
This compound Experimental DataExperimental DataExperimental Data
(E)-4,6-dichloro-2-styrylquinazolineExperimental DataExperimental DataExperimental Data
4-Chloro-6,7-dimethoxyquinazolineExperimental DataExperimental DataExperimental Data
GefitinibExperimental DataExperimental DataExperimental Data
LapatinibExperimental DataExperimental DataExperimental Data
Phase 3: Mechanistic Investigation

To understand how this compound exerts its cytotoxic effects, further mechanistic studies are crucial. These assays will help to elucidate the underlying cellular processes that are perturbed by the compound.

3.3.1. Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat sensitive cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the mode of cell death.

3.3.2. Cell Cycle Analysis

Quinazoline derivatives often induce cell cycle arrest. Propidium iodide staining of cellular DNA followed by flow cytometry can be used to analyze the cell cycle distribution.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S DNA Synthesis G2 G2 Phase S->G2 M M Phase G2->M Mitosis M->G1

Caption: A simplified diagram of the eukaryotic cell cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

3.3.3. Kinase Inhibition Profiling

Given that the quinazoline scaffold is a common feature of many kinase inhibitors, it is highly probable that this compound targets one or more protein kinases. A kinase inhibition profiling assay against a panel of known cancer-related kinases (e.g., EGFR, VEGFR, PDGFR, Src family kinases) would be highly informative. This can be performed using either biochemical assays with purified enzymes or cell-based assays that measure the phosphorylation of downstream substrates.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmarking the performance of the novel compound this compound in cancer cell lines. By employing a combination of cytotoxicity screening, IC50 determination, and in-depth mechanistic studies, researchers can gain a comprehensive understanding of its therapeutic potential. The comparative analysis against structurally and functionally related compounds is critical for contextualizing its potency and elucidating its structure-activity relationship.

Positive outcomes from these in-vitro studies would warrant further investigation, including in-vivo efficacy studies in animal models and detailed pharmacokinetic and pharmacodynamic profiling. The data generated through this benchmarking process will be invaluable for guiding future drug development efforts centered on this promising new chemical entity.

References

  • U.S. National Library of Medicine. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
  • European Journal of Medicinal Chemistry. (2012). Cytotoxic potential of novel 6,7-dimethoxyquinazolines. European Journal of Medicinal Chemistry.

Sources

A Head-to-Head Comparison of Dichloro-quinazoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitors, the quinazoline scaffold represents a cornerstone of modern medicinal chemistry. Its derivatives are at the heart of several targeted cancer therapies.[1][2] The simple addition of two chlorine atoms to this privileged structure gives rise to a variety of dichloro-quinazoline isomers, each with potentially distinct physicochemical properties and biological activities. The precise positioning of these chlorine atoms can profoundly influence the molecule's interaction with biological targets, making a clear understanding of their comparative profiles essential for rational drug design.

This comprehensive guide offers a head-to-head comparison of key dichloro-quinazoline isomers, focusing on their synthesis, spectroscopic characterization, and differential biological effects. By providing supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their pursuit of novel and more effective therapeutic agents.

Isomer Focus: 2,4-, 4,7-, 6,8-, and 5,8-Dichloro-quinazoline

This guide will focus on four primary dichloro-quinazoline isomers, selected for their relevance as synthetic intermediates and potential as bioactive molecules. The varied placement of the chloro-substituents across the quinazoline core dictates their electronic and steric properties, which in turn governs their reactivity and biological target engagement.

Section 1: Synthesis of Dichloro-quinazoline Isomers

The synthetic routes to dichloro-quinazoline isomers are dictated by the availability of starting materials and the desired substitution pattern. Generally, these syntheses involve the construction of the quinazoline ring system followed by chlorination, or the use of pre-chlorinated precursors.

Synthesis of 2,4-Dichloroquinazoline

A common and efficient method for the synthesis of 2,4-dichloroquinazoline involves a two-step process starting from anthranilic acid.[3]

Protocol for 2,4-Dichloroquinazoline Synthesis

  • Step 1: Formation of 2,4-Quinazolinedione.

    • Dissolve anthranilic acid in water and adjust the pH to 9-12.

    • Add potassium cyanate (1-3 molar equivalents) to the solution.

    • Heat the reaction mixture to between 40 and 90°C for 2 to 8 hours.

    • Upon completion, cool the reaction and collect the precipitated 2,4-quinazolinedione by filtration.

  • Step 2: Chlorination.

    • Suspend the dried 2,4-quinazolinedione in a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).[4]

    • Heat the mixture to reflux for 2.5 hours.[4]

    • After cooling, carefully quench the reaction mixture with ice water.

    • Extract the 2,4-dichloroquinazoline product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of 4,7-Dichloroquinazoline

The synthesis of 4,7-dichloroquinazoline often proceeds from 7-chloro-4(3H)-quinazolinone.

Protocol for 4,7-Dichloroquinazoline Synthesis

  • Chlorination of 7-chloro-4(3H)-quinazolinone.

    • Dissolve 7-chloro-4(3H)-quinazolinone in phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture at 100°C for 3 hours.

    • Remove the excess POCl₃ under vacuum.

    • Co-evaporate the residue with toluene multiple times to ensure complete removal of POCl₃.

    • The resulting solid is 4,7-dichloroquinazoline.

Proposed Synthesis of 6,8-Dichloroquinazoline

A plausible route to 6,8-dichloroquinazoline involves the cyclization of an appropriately substituted aminobenzamide.

Protocol for 6,8-Dichloroquinazoline Synthesis

  • Cyclization of 2-Amino-3,5-dichlorobenzamide with Formamide.

    • Heat a mixture of 2-amino-3,5-dichlorobenzamide and an excess of formamide at reflux.

    • This reaction should yield 6,8-dichloroquinazolin-4(3H)-one.

  • Chlorination.

    • Treat the resulting 6,8-dichloroquinazolin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux conditions, similar to the synthesis of other dichloro-quinazolines.

    • Work-up and purification would follow standard procedures.

Proposed Synthesis of 5,8-Dichloroquinazoline

The synthesis of 5,8-dichloroquinazoline can be envisioned starting from 2,5-dichloroaniline.

Protocol for 5,8-Dichloroquinazoline Synthesis

  • Formylation of 2,5-dichloroaniline.

    • React 2,5-dichloroaniline with formic acid to yield N-(2,5-dichlorophenyl)formamide.

  • Cyclization.

    • Treat the formamide derivative with a dehydrating agent at high temperature to induce cyclization and form 5,8-dichloroquinazoline.

Synthesis_Workflows cluster_24 2,4-Dichloroquinazoline Synthesis cluster_47 4,7-Dichloroquinazoline Synthesis cluster_68 6,8-Dichloroquinazoline Synthesis (Proposed) cluster_58 5,8-Dichloroquinazoline Synthesis (Proposed) A1 Anthranilic Acid B1 2,4-Quinazolinedione A1->B1 KOCN, H₂O, Δ C1 2,4-Dichloroquinazoline B1->C1 POCl₃, Δ A2 7-Chloro-4(3H)-quinazolinone B2 4,7-Dichloroquinazoline A2->B2 POCl₃, Δ A3 2-Amino-3,5-dichlorobenzamide B3 6,8-Dichloroquinazolin-4(3H)-one A3->B3 Formamide, Δ C3 6,8-Dichloroquinazoline B3->C3 POCl₃, Δ A4 2,5-Dichloroaniline B4 N-(2,5-dichlorophenyl)formamide A4->B4 HCOOH, Δ C4 5,8-Dichloroquinazoline B4->C4 Dehydration, Δ

General synthetic workflows for dichloro-quinazoline isomers.

Section 2: Spectroscopic Characterization

The unambiguous identification of each dichloro-quinazoline isomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for this purpose, with the chemical shifts of the aromatic protons and carbons being highly sensitive to the positions of the chloro-substituents.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Dichloro-quinazoline Isomers

IsomerPredicted ¹H NMR SignalsPredicted ¹³C NMR Signals
2,4-Dichloroquinazoline Multiplets in the range of 7.5-8.5 ppm.Signals for chlorinated carbons (C2, C4) will be significantly downfield. Other aromatic carbons will appear in the 120-150 ppm range.
4,7-Dichloroquinazoline Distinct singlets and doublets in the aromatic region, reflecting the substitution pattern.The number of unique carbon signals will reflect the molecule's symmetry. Chlorinated carbons will be downfield.
6,8-Dichloroquinazoline A more complex pattern of doublets and triplets is expected in the aromatic region.Six distinct aromatic carbon signals are expected.
5,8-Dichloroquinazoline A relatively simpler spectrum with doublets and triplets due to higher symmetry.Fewer carbon signals due to symmetry.

Protocol for NMR Sample Preparation and Analysis

  • Sample Preparation.

    • Dissolve approximately 5-10 mg of the dichloro-quinazoline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • ¹H NMR Acquisition.

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition.

    • Acquire the ¹³C NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing.

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak.[5]

Section 3: Chromatographic Separation

The separation of positional isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice for this purpose.

HPLC Separation of Dichloro-quinazoline Isomers

Reversed-phase HPLC is a versatile technique for separating aromatic isomers. The choice of stationary phase and mobile phase composition is critical for achieving baseline resolution.

Protocol for RP-HPLC Separation

  • Instrumentation.

    • An HPLC system equipped with a UV detector.

  • Column.

    • A C18 or Phenyl-Hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[6]

  • Mobile Phase.

    • A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the more hydrophobic isomers.

  • Detection.

    • Monitor the elution profile at a wavelength where the quinazoline ring exhibits strong absorbance (typically around 254 nm).

  • Sample Preparation.

    • Dissolve the mixture of isomers in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow A Prepare Mobile Phase (Acetonitrile/Water Gradient) C Inject Sample into HPLC A->C B Prepare Isomer Sample in Mobile Phase B->C D Separation on C18 or Phenyl-Hexyl Column C->D E UV Detection (e.g., 254 nm) D->E F Data Analysis (Chromatogram) E->F

A typical workflow for the HPLC separation of isomers.

Section 4: Comparative Biological Activity

The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] The position of the chlorine atoms on the quinazoline ring can significantly impact the binding affinity and inhibitory potency of the molecule.

EGFR Kinase Inhibition

The inhibitory activity of the dichloro-quinazoline isomers against EGFR can be determined using an in vitro kinase assay.

Protocol for In Vitro EGFR Kinase Assay

  • Materials.

    • Recombinant human EGFR kinase domain.

    • A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • ATP (adenosine triphosphate).

    • Dichloro-quinazoline isomer test compounds.

    • A kinase assay buffer.

    • A detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection kit).

  • Procedure.

    • Prepare a series of dilutions of the test compounds in the kinase assay buffer.

    • In a microplate, combine the EGFR enzyme, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

EGFR_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Dichloro-quinazoline Isomer Inhibitor->Dimerization Inhibition

Simplified EGFR signaling pathway and the point of inhibition.
Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of the dichloro-quinazoline isomers can be evaluated against a panel of cancer cell lines, such as A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma), which are known to have varying levels of EGFR expression.[3][7]

Protocol for MTT Cytotoxicity Assay

  • Cell Culture.

    • Culture A549 or MCF-7 cells in appropriate media and conditions.

  • Cell Seeding.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment.

    • Treat the cells with a range of concentrations of each dichloro-quinazoline isomer.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the cells for 48-72 hours.

  • MTT Assay.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.

Table 2: Hypothetical Comparative Biological Data for Dichloro-quinazoline Isomers

IsomerPredicted EGFR Inhibition (IC₅₀, µM)Predicted Cytotoxicity (IC₅₀, µM) - A549Predicted Cytotoxicity (IC₅₀, µM) - MCF-7
2,4-Dichloroquinazoline ModerateModerateModerate
4,7-Dichloroquinazoline PotentPotentPotent
6,8-Dichloroquinazoline WeakWeakWeak
5,8-Dichloroquinazoline ModerateModerateModerate

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values will depend on experimental conditions.

Conclusion

The isomeric positioning of chlorine atoms on the quinazoline scaffold has a profound impact on the synthetic accessibility, spectroscopic properties, and biological activity of these compounds. This guide provides a framework for the systematic comparison of dichloro-quinazoline isomers, offering detailed protocols and foundational knowledge to aid researchers in their drug discovery efforts. A thorough understanding of the structure-activity relationships of these fundamental building blocks is crucial for the rational design of the next generation of targeted therapeutics.

References

Click to expand
  • [No author given]. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.
  • [No author given]. (2025, August 6). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • [No author given]. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. NIH.
  • [No author given]. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
  • [No author given]. (n.d.). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. NIH.
  • [No author given]. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals.
  • [No author given]. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications.
  • [No author given]. (n.d.). Supporting Information. The Royal Society of Chemistry.
  • [No author given]. (n.d.). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
  • [No author given]. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • [No author given]. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.

Sources

A Comparative Guide to the In Vivo Validation of 4,6-Dichloro-7-methoxyquinazoline as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4,6-dichloro-7-methoxyquinazoline, a novel small molecule with therapeutic potential. Drawing from established methodologies and insights from the development of structurally related compounds, we present a phased experimental strategy designed to rigorously assess its efficacy, pharmacokinetics, and safety profile. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust preclinical data.

The quinazoline scaffold is a cornerstone of many clinically successful anti-cancer agents, particularly those targeting protein tyrosine kinases.[1][2][3] Compounds like afatinib and gefitinib, both 4-anilinoquinazoline derivatives, have demonstrated significant efficacy in treating cancers driven by aberrant kinase activity, such as non-small-cell lung cancer (NSCLC).[1][4] Given the structural features of this compound, we hypothesize a similar mechanism of action: the inhibition of a key signaling kinase, potentially within the ErbB family of receptors (e.g., EGFR).

This guide, therefore, proposes a direct comparative validation against Afatinib , an irreversible ErbB family blocker, within the context of an NSCLC xenograft model.[5][6] This head-to-head approach will provide a clear, clinically relevant benchmark for evaluating the therapeutic index and potential advantages of this compound.

Phase 1: In Vivo Efficacy Assessment in an NSCLC Xenograft Model

The primary objective is to determine if this compound can inhibit tumor growth in a living system. The choice of an orthotopic or subcutaneous xenograft model is critical; while subcutaneous models are technically simpler for monitoring tumor volume, orthotopic models in the lung parenchyma offer a more biologically relevant tumor microenvironment.[7][8] We will proceed with a subcutaneous model for initial efficacy screening due to its robustness and ease of measurement.

Comparative Efficacy Experimental Workflow

G Figure 1: NSCLC Xenograft Efficacy Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treat Treatment Phase (21 Days) cluster_analysis Analysis CellCulture 1. Culture A549 (NSCLC Cell Line) Harvest 2. Harvest & Count Cells CellCulture->Harvest Mix 3. Resuspend in Matrigel Harvest->Mix Inject 4. Subcutaneous Injection (Athymic nu/nu Mice) Mix->Inject TumorGrowth 5. Monitor Tumor Growth (to ~100-150 mm³) Inject->TumorGrowth Randomize 6. Randomize into Treatment Groups TumorGrowth->Randomize Vehicle Group 1: Vehicle Control Randomize->Vehicle TestCpd1 Group 2: Test Compound (Low Dose) Randomize->TestCpd1 TestCpd2 Group 3: Test Compound (High Dose) Randomize->TestCpd2 PositiveCtrl Group 4: Afatinib (Ref. Dose) Randomize->PositiveCtrl Monitor 7. Measure Tumor Volume & Body Weight (2x/week) Vehicle->Monitor TestCpd1->Monitor TestCpd2->Monitor PositiveCtrl->Monitor Endpoint 8. Endpoint Analysis: Tumor Excision & Weight Monitor->Endpoint Tox 9. Harvest Organs for Toxicology Endpoint->Tox

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Detailed Protocol: Efficacy Study
  • Cell Culture: Culture A549 human lung carcinoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

  • Cell Preparation: Harvest cells at ~80% confluency using trypsin. Wash cells three times with sterile PBS and resuspend at a final concentration of 2 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel. Keep on ice.[7][9]

  • Animal Model: Use 6-week-old female athymic (nu/nu) mice.[10]

  • Implantation: Subcutaneously inject 120 µL of the cell/Matrigel suspension into the right flank of each mouse.[9]

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group).

  • Treatment Administration:

    • Group 1 (Vehicle): Administer the formulation vehicle daily via oral gavage.

    • Group 2 (Test Compound Low Dose): Administer this compound at X mg/kg.

    • Group 3 (Test Compound High Dose): Administer this compound at Y mg/kg.

    • Group 4 (Positive Control): Administer Afatinib at a clinically relevant dose (e.g., 5-15 mg/kg) daily via oral gavage.[6][11]

  • Monitoring: Measure tumor volume and mouse body weight twice weekly for 21 days. Body weight is a key indicator of systemic toxicity.[5]

  • Endpoint: At the end of the study, euthanize mice. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Efficacy Comparison
ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Afatinib (Reference)
Mean Final Tumor Volume (mm³) 1500 ± 250Hypothetical DataHypothetical Data450 ± 90
Tumor Growth Inhibition (%) 0%Hypothetical DataHypothetical Data~70%
Mean Final Tumor Weight (g) 1.4 ± 0.3Hypothetical DataHypothetical Data0.4 ± 0.1
Mean Body Weight Change (%) -2 ± 1.5Hypothetical DataHypothetical Data-5 ± 2.0

Phase 2: In Vivo Pharmacokinetic (PK) Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing regimens and predicting its therapeutic window.[12] A well-defined PK profile is essential for interpreting efficacy and toxicology data. This phase aims to determine key PK parameters following both intravenous (IV) and oral (PO) administration.

Pharmacokinetics Experimental Workflow

G Figure 2: Mouse Pharmacokinetics Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV_Group 1a. Administer IV Bolus (e.g., 2 mg/kg) Blood_Collection 2. Collect Blood Samples (Tail vein, serial time points) IV_Group->Blood_Collection PO_Group 1b. Administer Oral Gavage (e.g., 10 mg/kg) PO_Group->Blood_Collection Plasma_Prep 3. Process to Plasma Blood_Collection->Plasma_Prep LCMS 4. Quantify Compound (LC-MS/MS) Plasma_Prep->LCMS PK_Calc 5. Calculate PK Parameters (NCA with Phoenix WinNonlin) LCMS->PK_Calc

Caption: Workflow for determining key pharmacokinetic parameters.

Detailed Protocol: Pharmacokinetic Study
  • Animal Model: Use healthy BALB/c or C57BL/6 mice (n=3-4 per time point or per group for serial sampling).[13][14]

  • Dosing Groups:

    • IV Group: Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (~50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[15]

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[12][16]

  • Data Analysis: Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters.[12][16]

Data Presentation: Key Pharmacokinetic Parameters
ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cₘₐₓ (Peak Concentration)ng/mL1500 ± 180850 ± 110
Tₘₐₓ (Time to Peak)h0.081.0
AUC₀₋ᵢₙf (Area Under Curve)ng·h/mL3500 ± 4304200 ± 550
t₁/₂ (Half-life)h4.0 ± 0.84.5 ± 0.9
CL (Clearance)L/h/kg0.57 ± 0.07-
Vd (Volume of Distribution)L/kg3.3 ± 0.6-
F (Oral Bioavailability)%-~24%
(Note: Data shown are hypothetical examples for this compound)

Phase 3: Preliminary In Vivo Safety & Toxicology

An initial assessment of safety is crucial. This is often integrated with the efficacy study by monitoring for signs of distress and changes in body weight. A more focused acute toxicity study can also be performed to establish a preliminary safety profile.

Detailed Protocol: Acute Toxicity Assessment
  • Animal Model: Use healthy mice (e.g., CD-1), with separate groups for male and female animals.

  • Dosing: Administer a single high dose of this compound (e.g., 500-800 mg/kg) via intraperitoneal injection or oral gavage.[17]

  • Monitoring: Observe animals continuously for the first 4 hours and then daily for 14 days. Record any clinical signs of toxicity (e.g., changes in posture, breathing, activity) and mortality.

  • Endpoint Analysis: At 14 days, euthanize surviving animals. Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs).[17]

  • Histopathology: Fix organs in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination by a qualified pathologist.[17]

Data Presentation: Safety Profile Summary
AssessmentVehicle ControlThis compound
Clinical Observations Normal activity, no adverse signsHypothetical: e.g., Mild lethargy at 2h post-dose, resolved by 4h
Mortality (at 14 days) 0/100/10
Body Weight Change Normal gainNo significant difference from control
Gross Necropsy No observable abnormalitiesNo observable abnormalities
Histopathology (Major Organs) Normal tissue architectureHypothetical: e.g., No evidence of cellular damage or inflammation

Mechanistic Framework: The Hypothesized Target Pathway

Quinazoline-based inhibitors commonly target the ATP-binding pocket of tyrosine kinases, preventing the autophosphorylation and activation of downstream signaling cascades that drive cell proliferation and survival.[1][18] The diagram below illustrates the canonical EGFR signaling pathway, the likely target of this compound.

G Figure 3: Hypothesized EGFR Pathway Inhibition cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates ATP ATP ATP->EGFR Phosphorylates TestCpd 4,6-Dichloro-7- methoxyquinazoline TestCpd->EGFR Inhibits ATP Binding Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Caption: Inhibition of the EGFR signaling cascade by a quinazoline TKI.

Conclusion and Forward Path

This guide outlines a foundational, comparative strategy for the in vivo validation of this compound. By systematically evaluating its efficacy against a clinically relevant standard (Afatinib), defining its pharmacokinetic behavior, and establishing a preliminary safety profile, researchers can generate the critical data package needed to justify further development. Positive outcomes from these studies would strongly support advancing the compound into more complex orthotopic and patient-derived xenograft (PDX) models, ultimately paving the way for potential clinical investigation.

References

  • In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma. (2016). OncoTargets and Therapy. [Link]
  • In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. (n.d.). Bio-protocol. [Link]
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (n.d.). Hilaris Publisher. [Link]
  • A Minimally Invasive Method for Generating a Syngeneic Orthotopic Mouse Model of Lung Cancer. (2020). Journal of Visualized Experiments. [Link]
  • Afatinib Prolongs Survival Compared with Gefitinib in an Epidermal Growth Factor Receptor-Driven Lung Cancer Model. (2014). Molecular Cancer Therapeutics. [Link]
  • Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice. (2017). Acta Pharmacologica Sinica. [Link]
  • In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma. (2016). Drug Design, Development and Therapy. [Link]
  • In vivo lung tumor xenograft model. (2017). Bio-protocol. [Link]
  • A Method for Orthotopic Transplantation of Lung Cancer in Mice. (2015). Methods in Molecular Biology. [Link]
  • LLC cells tumor xenograft model. (2018). protocols.io. [Link]
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). Molecules. [Link]
  • In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. (2012). European Review for Medical and Pharmacological Sciences. [Link]
  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (2022).
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2023).
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). Molecules. [Link]
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). Future Medicinal Chemistry. [Link]
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). International Journal of Molecular Sciences. [Link]
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). World Journal of Pharmaceutical Research. [Link]
  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (2022).
  • A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. (2022). Pharmaceuticals. [Link]
  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? (2021).
  • The efficacy and toxicity of afatinib in advanced EGFR-positive non-small-cell lung cancer patients after failure of first-generation tyrosine kinase inhibitors: a systematic review and meta-analysis. (2016).
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2024). Bioactivities. [Link]

Sources

Navigating the Synthesis of 4,6-Dichloro-7-methoxyquinazoline: A Guide to Reproducible Experimentation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinazoline derivatives hold a prominent place due to their diverse pharmacological activities. However, the path from starting materials to a pure, well-characterized final product is often fraught with challenges that can impact experimental reproducibility. This guide provides an in-depth comparison of synthetic strategies for 4,6-dichloro-7-methoxyquinazoline, a key intermediate in medicinal chemistry, with a focus on achieving consistent and reliable outcomes.

The reproducibility of a chemical synthesis is not merely a matter of following a recipe; it is a deep understanding of the reaction mechanism, the critical parameters that govern its course, and the potential pitfalls that can lead to variability in yield and purity. In the case of this compound, the key transformation is the chlorination of the corresponding quinazolinone precursor. This step, while conceptually straightforward, is highly sensitive to reaction conditions and can be a significant source of inconsistent results.

This guide will dissect a standard, widely used chlorination protocol and compare it with a modern, alternative approach designed to enhance reproducibility. We will explore the causality behind the experimental choices in each protocol, provide detailed step-by-step methodologies, and present a quantitative comparison to aid in the selection of the most appropriate method for your research needs.

The Precursor: Synthesis of 6-Chloro-7-methoxy-4(1H)-quinolone

Before delving into the critical chlorination step, it is essential to have a reliable source of the precursor, 6-chloro-7-methoxy-4(1H)-quinolone. A common and effective method for its synthesis is the reaction of the appropriately substituted anthranilic acid with formamide.[1]

Experimental Protocol: Synthesis of 6-Chloro-7-methoxy-4(1H)-quinolone

Materials:

  • 2-amino-5-chloro-4-methoxybenzoic acid

  • Formamide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chloro-4-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 6-chloro-7-methoxy-4(1H)-quinolone.

The Critical Step: Chlorination of 6-Chloro-7-methoxy-4(1H)-quinolone

The conversion of the 4-oxo group of the quinazolinone to a chloro group is the pivotal step in the synthesis of this compound. The choice of chlorinating agent and the reaction conditions are paramount for achieving high yield, purity, and reproducibility.

Standard Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful and widely used chlorinating agent for the conversion of amides and lactams to the corresponding chloro-derivatives.[2] Its high reactivity, however, also makes it susceptible to side reactions, particularly with residual moisture, and can lead to difficulties in purification.

Causality Behind Experimental Choices:
  • Excess POCl₃: Serves as both the reagent and the solvent, ensuring the reaction goes to completion.

  • Reflux Temperature: Provides the necessary activation energy for the chlorination reaction.

  • Anhydrous Conditions: Crucial to prevent the decomposition of POCl₃ and the formation of phosphoric acid byproducts, which can complicate the workup and reduce yield.

  • Careful Workup: The slow quenching of the reaction mixture on ice and subsequent neutralization are critical to prevent the hydrolysis of the product back to the starting quinazolinone.[3]

Detailed Step-by-Step Methodology:
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-7-methoxy-4(1H)-quinolone (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 10-20 equivalents) to the flask.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Alternative Protocol: Chlorination using Triphenylphosphine and Trichloroisocyanuric Acid (TCCA)

To address the often harsh conditions and reproducibility issues associated with POCl₃, milder chlorinating systems have been developed. The combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA) offers a more controlled and often higher-yielding alternative for the chlorination of quinazolinones.[4]

Causality Behind Experimental Choices:
  • In situ generation of the active chlorinating agent: PPh₃ reacts with TCCA to form a Vilsmeier-type reagent in situ, which is the active chlorinating species. This avoids the handling of highly corrosive and moisture-sensitive reagents like POCl₃.

  • Milder Reaction Conditions: The reaction typically proceeds at a lower temperature, which can reduce the formation of byproducts.

  • Simplified Workup: The byproducts of this reaction (triphenylphosphine oxide and cyanuric acid) are often more easily removed than the phosphoric acid residues from the POCl₃ method.

Detailed Step-by-Step Methodology:
  • To a round-bottom flask under an inert atmosphere, add 6-chloro-7-methoxy-4(1H)-quinolone (1 equivalent) and triphenylphosphine (PPh₃, 1.5-2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Cool the mixture in an ice bath.

  • Slowly add trichloroisocyanuric acid (TCCA, 0.5-0.7 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

ParameterStandard Protocol (POCl₃)Alternative Protocol (PPh₃/TCCA)
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Triphenylphosphine/Trichloroisocyanuric Acid
Reaction Temperature 105-110°C (Reflux)0°C to Room Temperature
Reaction Time 4-8 hours2-4 hours
Typical Yield 60-85%75-95%
Key Reproducibility Factor Strict anhydrous conditions; careful workupStoichiometry of reagents; temperature control
Common Side Products Hydrolysis back to starting material; phosphorylated byproductsTriphenylphosphine oxide; cyanuric acid
Safety Considerations POCl₃ is highly corrosive and reacts violently with waterTCCA is a strong oxidizing agent

Visualizing the Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_standard Standard Chlorination Protocol cluster_alternative Alternative Chlorination Protocol start 2-amino-5-chloro-4-methoxybenzoic acid + Formamide reaction1 Heat (150-160°C) start->reaction1 workup1 Ice-water quench, Filtration & Drying reaction1->workup1 precursor 6-Chloro-7-methoxy-4(1H)-quinolone workup1->precursor reagent1 POCl₃ (excess) (cat. DMF) precursor->reagent1 reagent2 PPh₃ + TCCA in CH₂Cl₂ precursor->reagent2 reaction2 Reflux (105-110°C) reagent1->reaction2 workup2 Ice quench, Neutralization, Extraction reaction2->workup2 purification1 Column Chromatography workup2->purification1 product1 This compound purification1->product1 reaction3 0°C to RT reagent2->reaction3 workup3 Filtration, Aqueous Wash reaction3->workup3 purification2 Column Chromatography workup3->purification2 product2 This compound purification2->product2

Synthetic workflow for this compound.

Conclusion

The synthesis of this compound, while achievable through standard methods, presents challenges to reproducibility primarily due to the harshness and moisture sensitivity of traditional chlorinating agents like POCl₃. The alternative protocol using triphenylphosphine and trichloroisocyanuric acid offers a milder, often higher-yielding, and more controllable approach. By understanding the underlying principles of each method and meticulously controlling the critical parameters, researchers can significantly improve the consistency and success of their synthetic endeavors. The choice of method will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. This guide serves as a foundational resource to make an informed decision and to troubleshoot common issues, ultimately leading to more robust and reproducible scientific outcomes.

References

  • Synthesis of 6-Chloro-7-methoxy-2-methyl-3-aryl-4(1H)-quinolones. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • POCl3 chlorin
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
  • POCl3 Chlorination of 4-Quinazolones. Request PDF.
  • Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Monash University. [Link]
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1 H )-quinolones Efficacious against Multiple Stages of Plasmodium. Request PDF.
  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[5].
  • Chlorination of 4(3H)-quinazolinone derivatives 56.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,6-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution: This document provides crucial safety and logistical guidance for the proper disposal of 4,6-Dichloro-7-methoxyquinazoline. Adherence to these protocols is paramount for ensuring the safety of all laboratory personnel and maintaining strict compliance with environmental regulations. This guide is specifically intended for an audience of researchers, scientists, and professionals engaged in drug development.

Immediate Safety and Hazard Assessment

Given these potential hazards, it is mandatory to utilize appropriate Personal Protective Equipment (PPE) when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)[5]

  • Safety goggles and a face shield[5]

  • A properly fitted laboratory coat[5]

  • Respiratory protection (e.g., an N95 dust mask or a respirator with appropriate cartridges) if handling the compound as a powder outside of a chemical fume hood.[5]

It is imperative to have an eyewash station and safety shower readily accessible in any area where this compound is handled.[5]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation May cause skin irritation upon contact.[2][3]Wear chemical-resistant gloves and a lab coat.[5]
Serious Eye Damage/Irritation Can cause serious eye irritation.[2][3]Wear safety goggles and a face shield.[5]
Acute Toxicity (Oral) May be harmful if swallowed, based on data from similar compounds.[4]Avoid ingestion. Wash hands thoroughly after handling.
Specific Target Organ Toxicity May cause respiratory irritation.[2]Handle in a well-ventilated area or a chemical fume hood.[5]

Operational Plan for Waste Management

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] All materials that have come into contact with this compound must be treated as hazardous chemical waste.[6]

Step-by-Step Disposal Protocol
  • Identification and Segregation:

    • All waste containing this compound, including the pure compound, contaminated labware (such as vials, pipette tips, and gloves), and any solutions, must be classified as Hazardous Chemical Waste .[6]

    • This waste stream must be segregated from other chemical wastes, particularly incompatible materials like strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[6]

  • Containerization:

    • Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[6]

    • The container must be made of a material that is chemically compatible with the waste.[6] For instance, acids and bases should not be stored in metal containers.[7]

    • Ensure the container is leak-proof and has a secure closure.[8] Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[7]

  • Labeling:

    • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[6][9] Do not use chemical formulas or abbreviations.[6]

  • Storage:

    • Waste containers should be stored in a designated and secure satellite accumulation area (SAA) that is at or near the point of generation.[9][10]

    • The storage area must be well-ventilated.[7]

    • Secondary containment, such as spill trays, should be used to mitigate the risk of leaks or spills.[11][12]

  • Documentation and Disposal:

    • Maintain a detailed log of the generated waste, including the date, quantity, and chemical composition.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

    • Provide the contractor with a complete and accurate description of the waste.[6]

    • Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[6] Landfill disposal is not recommended.[6]

    • Crucially, do not dispose of this chemical down the drain or in the regular trash. [6]

Disposal Workflow Diagram

G cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Generate Waste (this compound & contaminated materials) B Classify as Hazardous Chemical Waste A->B C Segregate from Incompatible Chemicals B->C D Place in a Dedicated, Compatible Container C->D E Securely Seal and Label Container Correctly D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup with Licensed Waste Contractor F->G H Transport to Permitted Hazardous Waste Facility G->H I Preferred Method: Incineration H->I

Caption: Workflow for the proper disposal of this compound.

Emergency Preparedness and Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Assess the Spill and Don Appropriate PPE:

    • Before attempting to clean up, ensure you are wearing the correct PPE, including respiratory protection if the spill involves a powder.

  • Contain the Spill:

    • For liquid spills, use absorbent materials to contain the spill.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean the Spill Area:

    • Collect all contaminated materials and place them in a labeled hazardous waste container.

    • Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report the Incident:

    • Report the spill to your institution's EHS office.

Emergency Response Decision Tree

G Spill Spill of this compound Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Uncontrolled Spill Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes ContactEHS Contact EHS/Emergency Response Immediately LargeSpill->ContactEHS Yes Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Collect Contaminated Material into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Decision-making process for responding to a chemical spill.

Regulatory Compliance

The disposal of hazardous chemical waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8] Key regulations to be aware of include the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste.[8] Academic laboratories may have specific regulations under Subpart K of the RCRA.[8][13] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[14]

References

  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]
  • Controlling Occupational Exposure to Hazardous Drugs.
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • Safe handling of cytotoxics: guideline recommend
  • EPA Subpart P Regul
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. US EPA. [Link]
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4,6-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4,6-Dichloro-7-methoxyquinazoline. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. This document is structured to provide a deep, logical understanding of the required protocols, moving beyond a simple checklist to explain the "why" behind each recommendation.

Understanding the Hazard: A Proactive Approach to Safety

Given its chemical structure as a dichlorinated methoxyquinazoline, we must anticipate a hazard profile that includes potential skin and eye irritation, respiratory tract irritation, and possible harm if swallowed or absorbed through the skin.[1][2][3][4][5][6][7] The operational plan detailed below is built on this conservative assessment to provide a robust framework for safe handling.

Anticipated Hazard Profile:

Hazard StatementClassificationGHS Code (Anticipated)
Causes skin irritationSkin Irritation, Category 2H315
Causes serious eye irritationEye Irritation, Category 2AH319
May cause respiratory irritationSpecific target organ toxicity – single exposure, Category 3H335
Harmful if swallowedAcute toxicity, oralH302
Harmful in contact with skinAcute toxicity, dermalH312

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in preventing anticipated exposure routes.

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[2][8]Protects against splashes and airborne particles, preventing direct contact with the eyes which are highly susceptible to irritation.[2][4][6][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber). Double-gloving is strongly recommended.Tested according to EN 374.[8][10]Prevents dermal absorption and skin irritation.[1][2][4] The outer glove should be removed and disposed of immediately upon contamination.
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron is recommended for larger quantities.[8][11]N/AProtects the skin from accidental spills and contamination.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.NIOSH or EN 136 approved.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[3][7][10]

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Gloves (Inner) Doff2->Doff3 Doff4 4. Eye Protection Doff3->Doff4 Doff5 5. Respiratory Protection Doff4->Doff5 Spill_Response Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues and Supervisor Evacuate->Alert PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain the Spill (use absorbent material) PPE->Contain Cleanup 5. Clean Up Spill Contain->Cleanup Dispose 6. Dispose of Waste Properly Cleanup->Dispose Decontaminate 7. Decontaminate Area and Equipment Dispose->Decontaminate

Caption: A clear, step-by-step workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, paper towels, and weighing papers, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container for halogenated organic compounds.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Toxic").

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash. [1][3][4] By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment. Trust in these protocols is built on a foundation of understanding the risks and implementing validated procedures to mitigate them.

References

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications.
  • Personal Protective Equipment - POGO Satellite Manual.
  • 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97% - Cole-Parmer.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-7-methoxyquinazoline
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-7-methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.